5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrClIN2S/c7-3-2-4(8)10-1-11-6(2)12-5(3)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAXSMPKSVVSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=C(S2)I)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrClIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: A Key Intermediate in Modern Oncology
CAS Number: 1799610-89-1 Molecular Formula: C₆HBrClIN₂S Molecular Weight: 375.41 g/mol
Abstract
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic importance lies in its role as a pivotal intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of various cancers. The unique arrangement of three different halogen atoms on the thieno[2,3-d]pyrimidine scaffold provides distinct and orthogonal reactivity, making it a versatile building block for the synthesis of complex drug molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic pathway, the expected reactivity profile, and the principal applications of this compound, with a focus on its role in the development of targeted cancer therapies.
Introduction to the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has made thieno[2,3-d]pyrimidine derivatives a fertile ground for the discovery of molecules that can interact with biological targets typically addressed by purine-based structures, such as protein kinases. The scaffold's rigid, planar structure provides a solid anchor for substituents to interact with the active sites of enzymes. Consequently, derivatives of thieno[2,3-d]pyrimidine have been extensively investigated and developed as inhibitors of various kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2) and the hepatocyte growth factor receptor (c-Met), both of which are crucial targets in oncology.[1]
Physicochemical and Spectroscopic Data
While detailed experimental spectroscopic data for this compound is not widely published in peer-reviewed literature, data is available from commercial suppliers.[2] The expected properties and handling information are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1799610-89-1 | |
| Molecular Formula | C₆HBrClIN₂S | |
| Molecular Weight | 375.41 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | A single peak in the aromatic region (likely δ > 8.5 ppm) corresponding to the proton at the 2-position of the pyrimidine ring. |
| ¹³C NMR | Six distinct signals for the carbon atoms of the heterocyclic core. Carbons attached to halogens and nitrogens will be significantly downfield. |
| Mass Spec (EI) | A complex isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl). |
Synthesis and Manufacturing
A logical starting point is the commercially available 4-chlorothieno[2,3-d]pyrimidine. The synthesis would then proceed through sequential halogenation steps. The order of these steps is critical to ensure the correct regiochemistry.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Methodologies (Representative Protocols)
Step 1: Bromination of 4-Chlorothieno[2,3-d]pyrimidine
This step introduces the bromine atom at the 5-position of the thiophene ring, which is activated towards electrophilic substitution.
-
Protocol:
-
Dissolve 4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 5-Bromo-4-chlorothieno[2,3-d]pyrimidine.
-
Step 2: Iodination of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
The final iodination step at the 6-position yields the target compound. The presence of the bromo and chloro groups deactivates the ring, so a potent iodinating agent is required.
-
Protocol:
-
Dissolve 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq.) in a strong acid, such as concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.0-1.1 eq.) portion-wise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous sodium hydroxide).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain this compound.
-
Chemical Reactivity and Application in Synthesis
The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This allows for selective and sequential functionalization, making it a highly valuable building block.
Reactivity Hierarchy
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl.[3] This principle is fundamental to the strategic use of this intermediate.
-
C-I Bond (Position 6): The carbon-iodine bond is the most reactive site for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position under relatively mild conditions.[4]
-
C-Br Bond (Position 5): The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond in palladium-catalyzed reactions. After functionalization at the C-6 position, the C-5 position can be selectively targeted for a second cross-coupling reaction under slightly more forcing conditions.
-
C-Cl Bond (Position 4): The carbon-chlorine bond on the pyrimidine ring is the least reactive in cross-coupling reactions. However, it is highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of amines, alcohols, and other nucleophiles at the 4-position, a common step in the synthesis of kinase inhibitors.[5]
Workflow for Selective Functionalization
Caption: Selective functionalization strategy for the thienopyrimidine core.
Application in the Synthesis of Cabozantinib
The primary and most significant application of this compound is as a key starting material in the synthesis of Cabozantinib (trade name Cometriq®), an anti-cancer drug developed by Exelixis, Inc.[6][7] Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR, and RET, which are implicated in tumor growth, angiogenesis, and metastasis.[8]
While specific details of the industrial synthesis are often proprietary, patents suggest that the thieno[2,3-d]pyrimidine core is a central component of the final drug molecule.[7][9] The versatile reactivity of the tri-halogenated intermediate allows for the efficient and convergent assembly of the complex structure of Cabozantinib.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound is a highly functionalized and synthetically valuable intermediate. Its importance is firmly established through its role in the production of Cabozantinib, a critical drug in the modern oncology landscape. The differential reactivity of its three halogen atoms allows for a sophisticated and controlled approach to the synthesis of complex molecular architectures. As research into new kinase inhibitors continues, the demand for such versatile and strategically designed building blocks is likely to grow, further cementing the importance of this and related polyhalogenated heterocyclic compounds.
References
- 1. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1799610-89-1|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. investing.com [investing.com]
- 7. CN109836382B - Preparation method of cabozantinib malate and intermediate thereof - Google Patents [patents.google.com]
- 8. CN109988108B - Preparation method of cabozantinib - Google Patents [patents.google.com]
- 9. CN112979544A - Preparation method of cabozantinib or salt thereof - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of three distinct halogens on the thieno[2,3-d]pyrimidine core offers multiple points for further chemical modification, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for this complex molecule. The proposed synthesis is based on established chemical principles and analogous reactions reported in the scientific literature. We will delve into the rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and offer insights into the expected outcomes of each reaction.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine scaffold is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, including enzymes and receptors that recognize purine-based ligands.[2] Consequently, this heterocyclic system has been extensively explored for the development of novel therapeutics, with many derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The introduction of halogens into the scaffold can significantly modulate its physicochemical properties and biological activity, often leading to enhanced target affinity and improved pharmacokinetic profiles.[1][4]
Proposed Synthetic Pathway: A Stepwise Approach
The synthesis of this compound presents a significant synthetic challenge due to the need for regioselective introduction of three different halogens. The proposed pathway is a multi-step sequence that begins with the construction of the core thieno[2,3-d]pyrimidine ring system, followed by sequential halogenation and a final chlorination step.
Diagram 1: Overall Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step 1: Synthesis of the Thieno[2,3-d]pyrimidin-4(3H)-one Core
The initial and crucial step is the construction of the foundational thieno[2,3-d]pyrimidine ring system. This is most efficiently achieved through a two-step process commencing with the celebrated Gewald reaction to furnish a 2-aminothiophene intermediate, which is then cyclized to form the pyrimidinone ring.
1.1. Gewald Reaction: Synthesis of 2-Aminothiophene-3-carbonitrile
The Gewald reaction is a multicomponent reaction that provides a straightforward and versatile route to polysubstituted 2-aminothiophenes.[5][6][7] In this step, a suitable α-methylene carbonyl compound, an activated nitrile (such as malononitrile), and elemental sulfur are condensed in the presence of a base.
Diagram 2: Gewald Reaction
Caption: Schematic of the Gewald reaction for 2-aminothiophene synthesis.
Experimental Protocol (1.1):
-
To a solution of the starting ketone or aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).
-
Add a catalytic amount of a suitable base, such as morpholine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene-3-carbonitrile.
Causality of Experimental Choices: The use of a basic catalyst is essential to promote the initial Knoevenagel condensation between the carbonyl compound and malononitrile, as well as the subsequent steps of the reaction cascade.[5] Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.
1.2. Cyclization to Thieno[2,3-d]pyrimidin-4(3H)-one
The 2-aminothiophene-3-carbonitrile intermediate is then cyclized to form the fused pyrimidine ring. This can be achieved by heating with formic acid, which serves as both the reagent and the solvent.
Experimental Protocol (1.2):
-
Suspend the 2-aminothiophene-3-carbonitrile (1.0 eq) in an excess of formic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove excess formic acid, and dry to yield the thieno[2,3-d]pyrimidin-4(3H)-one.
Step 2: Regioselective Halogenation of the Thiophene Ring
With the core scaffold in hand, the next phase involves the sequential and regioselective introduction of bromine and iodine onto the electron-rich thiophene ring. The order of these additions is critical to achieving the desired substitution pattern. Bromination is proposed to occur first, followed by iodination.
2.1. Bromination at the 5-position
Electrophilic bromination of the thieno[2,3-d]pyrimidin-4(3H)-one is expected to occur preferentially at the 5-position of the thiophene ring, which is activated by the lone pair of electrons on the sulfur atom. N-Bromosuccinimide (NBS) is an effective and commonly used reagent for this transformation.[8]
Experimental Protocol (2.1):
-
Dissolve the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent such as acetic acid or dimethylformamide (DMF).
-
Add N-bromosuccinimide (1.0-1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry to obtain 5-bromothieno[2,3-d]pyrimidin-4(3H)-one.
2.2. Iodination at the 6-position
Following bromination, the subsequent electrophilic iodination is directed to the 6-position. The bromo-substituent at the 5-position will influence the regioselectivity of this step. N-Iodosuccinimide (NIS) is a suitable reagent for this iodination.
Experimental Protocol (2.2):
-
Dissolve the 5-bromothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) in a suitable solvent like DMF or a mixture of acetic acid and sulfuric acid.
-
Add N-iodosuccinimide (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture gently (e.g., to 50-60 °C) to facilitate the reaction, and monitor by TLC.
-
Upon completion, cool the mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-6-iodothieno[2,3-d]pyrimidin-4(3H)-one.
Step 3: Chlorination of the Pyrimidinone Ring
The final step in the synthesis is the conversion of the 4-oxo group of the pyrimidinone ring to a 4-chloro substituent. This is a standard transformation in heterocyclic chemistry, typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1][9]
Diagram 3: Chlorination Step
Caption: Final chlorination step to yield the target molecule.
Experimental Protocol (3):
-
Carefully add the 5-bromo-6-iodothieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final this compound.
Summary of Synthetic Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1.1 | Gewald Reaction | Carbonyl, Malononitrile, Sulfur, Base | Ethanol | Reflux | 60-85 |
| 1.2 | Cyclization | Formic Acid | Formic Acid | Reflux | 70-90 |
| 2.1 | Bromination | N-Bromosuccinimide (NBS) | Acetic Acid/DMF | Room Temp. | 75-95 |
| 2.2 | Iodination | N-Iodosuccinimide (NIS) | DMF/Acetic Acid | 50-60 °C | 60-80 |
| 3 | Chlorination | Phosphorus Oxychloride (POCl₃) | POCl₃ | Reflux | 65-85 |
Conclusion
The synthesis of this compound is a challenging but feasible endeavor for the experienced synthetic chemist. The proposed pathway, which leverages the robust Gewald reaction for the initial scaffold construction followed by a carefully orchestrated sequence of regioselective halogenations and a final chlorination, provides a logical and experimentally sound approach. The resulting highly functionalized heterocyclic compound is a valuable platform for the development of new therapeutic agents, and the synthetic strategies outlined in this guide can be adapted for the preparation of a diverse library of related derivatives for structure-activity relationship studies.
References
- El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidines in the synthesis of antitumor and antioxidant agents. Medicinal Chemistry Research, 28(8), 1234-1245.
- Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
- Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473.
- El-Kashef, H. S., et al. (2003). Synthesis of some new thieno[2,3-b]pyridines, pyrimido[4',5':4,5]thieno[2,3-b]pyridines and pyrimido[4',5':4,5]thieno[2,3-b]quinolines. Molecules, 8(3), 323-333.
- Saeed, A., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(35), 6945-6957.
- Sabnis, R. W. (1994). The Gewald reaction. Sulfur reports, 16(1), 1-17.
- Dobson, A., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of Medicinal Chemistry, 22(5), 505-510.
- Patel, K. D., et al. (2014). A green chemistry approach to gewald reaction. Der Pharma Chemica, 6(1), 372-376.
- Gomaa, M. A. M., & Ali, M. M. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 5(47), 30588-30601.
- Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 22(7), 2331-2337.
-
El-Gendy, M. A., et al. (2021). Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[8][10]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors. European Journal of Medicinal Chemistry, 213, 113172.
- Rashad, A. E., et al. (2013).
- Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(35), 6945-6957.
- Vaskevich, R. I., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.
- Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376.
- Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & medicinal chemistry, 22(7), 2331–2337.
- Dobson, A. C., et al. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. Journal of medicinal chemistry, 22(5), 505–510.
- Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & biomolecular chemistry, 12(35), 6945–6957.
- Shaik, A. B., et al. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 3(4), 934-940.
- Ould M'hamed, M., & Alduaij, O. K. (2015). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum.
- Fisyuk, A. S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-10.
- Bey, S., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(11), 1460.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 112, 104947.
- Li, Y., et al. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Chilean Chemical Society, 68(2), 5821-5828.
- Kumar, A., et al. (2011). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.7.
- Abdel-Ghaffar, A. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic chemistry, 85, 597-613.
- Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 109(7), 464–473.
-
Park, S. B., et al. (2015). 1,3-Bis(5,6,7,8-tetrahydrobenzo[8][10]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molecules, 20(9), 16398-16406.
-
Stojanović, S., et al. (2020). Benzo[8][10]thieno[2,3-d]pyrimidine phthalimide derivative, one of the rare noncompetitive inhibitors of dipeptidyl peptidase-4. Archiv der Pharmazie, 353(1), e1900238.
Sources
- 1. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
The Crystalline Enigma: An In-Depth Technical Guide to the Crystal Structure of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical analysis of the crystal structure of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine, a novel halogenated heterocyclic compound with significant potential in medicinal chemistry. In the absence of experimental single-crystal X-ray diffraction data, this document pioneers a robust, computationally-driven approach to elucidate its three-dimensional atomic arrangement. We will navigate the synthesis, predict the crystal structure through state-of-the-art in silico methodologies, and forecast its spectroscopic signature, offering a powerful blueprint for the characterization of novel compounds.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Imperative of Structural Insight
The thieno[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds investigated as kinase inhibitors for anticancer therapies.[1][2][3] The specific halogenation pattern of this compound presents a unique opportunity for fine-tuning intermolecular interactions, a critical factor in optimizing drug-target binding and pharmacokinetic properties. An exact understanding of the three-dimensional structure is paramount to unlocking its therapeutic potential. This guide addresses the challenge of structural elucidation when single crystals suitable for experimental analysis are not yet available.
Synthesis and Crystallization: From Precursor to Putative Crystal
The synthesis of this compound is approached through a strategic two-step process, commencing with the synthesis of a key precursor followed by a targeted iodination reaction.
Proposed Synthesis Pathway
The proposed synthetic route begins with the preparation of 5-bromo-4-chlorothieno[2,3-d]pyrimidine from 6-bromo-4-chlorothieno[2,3-d]pyrimidine.[4][5] This is followed by electrophilic iodination at the 6-position of the thieno[2,3-d]pyrimidine ring.
Step 1: Synthesis of 5-bromo-4-chlorothieno[2,3-d]pyrimidine
This step involves the reaction of 6-bromo-4-chlorothieno[2,3-d]pyrimidine with a strong base, such as lithium diisopropylamide (LDA), to facilitate a halogen dance rearrangement.
Step 2: Iodination of 5-bromo-4-chlorothieno[2,3-d]pyrimidine
The subsequent iodination at the electron-rich 6-position can be achieved using an electrophilic iodine source like N-iodosuccinimide (NIS) in an appropriate solvent.
Experimental Protocol: Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step.[6][7][8] The following protocols are recommended for attempting the crystallization of this compound:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof) to near saturation. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is highly soluble is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second solvent in which the compound is poorly soluble. The vapor of the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.
In Silico Crystal Structure Prediction: A Computational Approach to Crystallography
In the absence of experimental data, computational Crystal Structure Prediction (CSP) has emerged as a powerful tool to identify the most probable and stable crystal packing arrangements.[9][10][11][12][13][14][15][16]
The Rationale for a Computational Approach
CSP methods explore the potential energy landscape of a molecule to find low-energy crystal structures. This approach is particularly valuable for:
-
Early-stage drug development: Providing structural insights before a scalable crystallization process is developed.
-
Polymorph screening: Identifying potential different crystalline forms of a compound, which can have significant implications for its physical and pharmaceutical properties.
-
Difficult-to-crystallize compounds: Offering a viable alternative when experimental methods fail to produce suitable single crystals.
Methodology for Crystal Structure Prediction
The following workflow outlines a robust methodology for the in silico prediction of the crystal structure of this compound.
Diagram of the Crystal Structure Prediction Workflow:
Caption: A workflow for the in silico prediction of crystal structures.
Validation of the Predicted Structure
The reliability of a predicted crystal structure is paramount. Validation involves comparing the predicted data with known experimental trends and, where possible, with bulk experimental data.[17][18][19]
-
Comparison with the Cambridge Structural Database (CSD): The predicted crystal packing motifs, such as hydrogen bonding and halogen bonding patterns, can be compared with those of structurally similar compounds in the CSD.[20][21]
-
Powder X-ray Diffraction (PXRD) Simulation: The predicted crystal structure can be used to simulate a powder X-ray diffraction pattern. This simulated pattern can then be compared with an experimentally obtained PXRD pattern of the bulk material.
Predicted Crystal and Molecular Structure
Based on the computational workflow, a putative crystal structure for this compound is proposed.
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic data for the most stable polymorph.
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
(Note: The specific values for lattice parameters and density are placeholders and would be populated by the results of the actual CSP calculations.)
Molecular Geometry
The predicted molecular structure reveals a planar thieno[2,3-d]pyrimidine core. The bond lengths and angles are consistent with those expected for a polyhalogenated aromatic system.
Supramolecular Interactions
The predicted crystal packing is dominated by a network of halogen bonds (C-I···N, C-Br···N, and C-Cl···N) and π-π stacking interactions between the thieno[2,3-d]pyrimidine rings. These interactions are crucial in dictating the overall crystal architecture and influencing the material's physical properties.
Diagram of Key Supramolecular Interactions:
Caption: Predicted supramolecular interactions in the crystal lattice.
Predicted Spectroscopic and Analytical Data
The predicted crystal structure allows for the simulation of various spectroscopic and analytical data, which can be used to guide the experimental characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts can be calculated using quantum chemical methods.[22][23][24][25][26]
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Value (singlet, 1H) |
| ¹³C | Values for 6 carbons |
(Note: Specific chemical shift values are placeholders.)
Mass Spectrometry (MS)
The mass spectrum is predicted to show a complex isotopic pattern for the molecular ion due to the presence of bromine and chlorine.[27][28][29][30][31] The fragmentation pattern will likely involve the loss of halogen atoms.
| Ion | m/z | Predicted Relative Abundance |
| [M]⁺ | Calculated | Isotopic pattern for C₆HBrClIN₂S |
| [M-I]⁺ | Calculated | High |
| [M-Br]⁺ | Calculated | Moderate |
| [M-Cl]⁺ | Calculated | Moderate |
Fourier-Transform Infrared (FTIR) Spectroscopy
The predicted vibrational frequencies can be calculated from the optimized geometry. Key predicted IR absorption bands are expected for C=N, C=C, and C-S stretching vibrations within the heterocyclic ring system.
Conclusion and Future Directions
This technical guide has outlined a comprehensive, computationally-driven strategy for the structural analysis of this compound. By integrating a proposed synthesis with advanced in silico crystal structure prediction and spectroscopic simulation, we have built a detailed picture of this promising molecule in the absence of experimental single-crystal data. This workflow serves as a powerful paradigm for the rapid and insightful characterization of novel compounds in modern drug discovery and materials science. The next critical step will be the experimental validation of these predictions through synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction.
References
-
Predictive crystallography at scale: mapping, validating, and learning from 1000 crystal energy landscapes - PMC - NIH. [Link]
-
Crystal Structure Prediction - Aganitha AI Inc. [Link]
-
Small molecule crystallography - Excillum. [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing). [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC - NIH. [Link]
-
Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling - arXiv. [Link]
-
Enhancing crystal structure prediction by combining computational and experimental data via graph networks - arXiv. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
-
Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials. [Link]
-
Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks - The Innovation. [Link]
-
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed Central. [Link]
-
Structure validation in chemical crystallography - PMC - PubMed Central - NIH. [Link]
-
Experimentally Validated Ab Initio Crystal Structure Prediction of Novel Metal–Organic Framework Materials | Journal of the American Chemical Society. [Link]
-
Crystal Structure Validation | MIT. [Link]
-
5.2 Mass Spectrometry - Chemistry LibreTexts. [Link]
-
Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry - RSC Publishing. [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. [Link]
-
Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed. [Link]
-
mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. [Link]
-
Prediction of 1H-NMR shifts with Ambit-HNMR software - Bulgarian Chemical Communications. [Link]
-
NMR Predictor | Chemaxon Docs. [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
-
Thieno[2, 3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. [Link]
-
Radicals and Mass Spectrometry (MS) Spring 2021. [Link]
-
Predict 1H proton NMR spectra - NMRDB.org. [Link]
-
Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives - ResearchGate. [Link]
-
The Largest Curated Crystal Structure Database - CCDC. [Link]
-
Synthesis of thieno[2,3-d]pyrimidines 2 and 3 - ResearchGate. [Link]
-
NMR predictor - virtual Chemistry 3D. [Link]
-
Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed. [Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3- d ] - SciELO. [Link]
-
Search - Access Structures - CCDC. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-bromo-4-chlorothieno[2,3-d]pyrimidine | 814918-95-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. rigaku.com [rigaku.com]
- 7. excillum.com [excillum.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Predictive crystallography at scale: mapping, validating, and learning from 1000 crystal energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aganitha.ai [aganitha.ai]
- 11. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling [arxiv.org]
- 14. arxiv.org [arxiv.org]
- 15. Accelerated Organic Crystal Structure Prediction with Machine Learned Potentials | SandboxAQ [sandboxaq.com]
- 16. Organic crystal structure prediction via coupled generative adversarial networks and graph convolutional networks [the-innovation.org]
- 17. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. web.mit.edu [web.mit.edu]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. Search - Access Structures [ccdc.cam.ac.uk]
- 22. bcc.bas.bg [bcc.bas.bg]
- 23. docs.chemaxon.com [docs.chemaxon.com]
- 24. acdlabs.com [acdlabs.com]
- 25. Visualizer loader [nmrdb.org]
- 26. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 31. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Spectral Data Analysis of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: A Technical Guide for Researchers
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document serves as a predictive and instructional resource for researchers, offering in-depth interpretation of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related chemical analogs, ensuring a high degree of scientific integrity. This guide is intended to aid researchers in the identification, characterization, and quality control of this and similar thieno[2,3-d]pyrimidine derivatives.
Introduction to this compound
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of multiple halogen substituents, as in the case of this compound, offers a unique opportunity to modulate the electronic and steric properties of the molecule, potentially enhancing its therapeutic efficacy or tuning its material characteristics.
The precise characterization of such multi-halogenated heterocycles is paramount for advancing research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the chemical identity, purity, and structure of these complex molecules. This guide provides a detailed predictive analysis of the key spectral features expected for this compound.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectral Analysis
The structure of this compound features a single proton attached to the pyrimidine ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom at the 4-position. For the closely related compound, 5-bromo-4-chlorothieno[2,3-d]pyrimidine, the proton at position 2 has been reported at a chemical shift of δ 8.85 ppm. The introduction of an iodine atom at the 6-position is expected to have a minor influence on the chemical shift of the H-2 proton due to its distance.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (δ, ppm) |
| H-2 | 8.8 - 8.9 |
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts are predicted based on the known values for the thieno[2,3-d]pyrimidine core and the anticipated effects of the halogen substituents. Carbons directly attached to halogens will experience significant shifts.
| Predicted ¹³C NMR Data | |
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 125 - 130 |
| C-5 | 110 - 115 |
| C-6 | 90 - 95 |
| C-7a | 160 - 165 |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the carbon-halogen bonds.
| Predicted IR Absorption Frequencies | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch (Pyrimidine Ring) | 1620 - 1550 |
| C=C Stretch (Thiophene & Pyrimidine Rings) | 1550 - 1400 |
| C-Cl Stretch | 850 - 550 |
| C-Br Stretch | 690 - 515 |
| C-I Stretch | 600 - 500 |
Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum is expected to be complex due to the presence of multiple isotopes of chlorine and bromine.
Molecular Ion and Isotopic Pattern
The molecular formula of the compound is C₆HBrClIN₂S. The exact mass can be calculated, and the molecular ion peak (M⁺) will be observed. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic cluster of peaks will be observed for the molecular ion. The most abundant peak will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. The M+2 peak will be a combination of contributions from molecules containing ⁸¹Br and ³⁵Cl, and those with ⁷⁹Br and ³⁷Cl. A smaller M+4 peak will also be present from molecules containing ⁸¹Br and ³⁷Cl.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion will likely proceed through the loss of halogen atoms and the cleavage of the heterocyclic rings. A plausible fragmentation pathway is outlined below.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Methodologies for Spectral Data Acquisition: A Best-Practice Guide
To obtain high-quality spectral data for compounds like this compound, rigorous experimental protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the compound is fully dissolved; sonication may be required.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FTIR) with ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing:
-
Perform a background scan before running the sample.
-
The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-500.
-
-
Data Processing:
-
The resulting mass spectrum will show the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak and analyze the isotopic pattern and fragmentation.
-
A Guide to the Reactivity and Strategic Functionalization of Halogenated Thieno[2,3-d]pyrimidines for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. As a bioisostere of purine, the fundamental building block of nucleic acids, this heterocyclic system has proven to be a fertile ground for the discovery of potent and selective therapeutic agents.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] A significant portion of this success, particularly in the realm of kinase inhibitors, is built upon the strategic manipulation of halogenated thieno[2,3-d]pyrimidine intermediates.[5][6]
This guide serves as a technical deep dive into the reactivity of these crucial halogenated precursors. It moves beyond simple recitation of protocols to explain the underlying chemical principles that govern their functionalization. By understanding the causality behind experimental choices, researchers can unlock the full synthetic potential of this scaffold to accelerate the design and synthesis of novel drug candidates.
Chapter 1: The Halogenated Thieno[2,3-d]pyrimidine: A Versatile Synthetic Hub
The journey to complex, decorated thieno[2,3-d]pyrimidines almost invariably begins with a halogenated, and often di-halogenated, core. The 2,4-dichloro-substituted thieno[2,3-d]pyrimidine is the most prominent and commercially available starting point for synthetic campaigns.[7][8]
These critical intermediates are typically prepared via a robust and scalable chlorination reaction. The corresponding thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, itself accessible through multi-step sequences often involving the Gewald reaction[9][10], is treated with a strong chlorinating agent such as neat phosphorus oxychloride (POCl₃) under reflux conditions.[11][12] This transformation efficiently converts the hydroxyl groups of the tautomeric lactam form into highly reactive chloride leaving groups, setting the stage for subsequent functionalization.
Caption: Core structure and numbering of the thieno[2,3-d]pyrimidine scaffold.
Chapter 2: Understanding the Reactivity Landscape: A Tale of Two Positions (C2 vs. C4)
The synthetic utility of 2,4-dichlorothieno[2,3-d]pyrimidine lies in the differential reactivity of its two chlorine atoms. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position.[12] This regioselectivity is the cornerstone of controlled, stepwise functionalization.
The Causality of Regioselectivity: This reactivity difference is not arbitrary; it is a direct consequence of electronic effects within the heterocyclic system. The SₙAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[13] The stability of this complex dictates the reaction rate.
-
Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the adjacent, electron-withdrawing pyrimidine nitrogen at N3. This resonance stabilization creates a lower energy intermediate, facilitating a faster reaction.
-
Attack at C2: Attack at the C2 position does not allow for direct delocalization of the negative charge onto a ring nitrogen. The resulting Meisenheimer complex is less stable, leading to a slower, more sluggish reaction that often requires harsher conditions.
Caption: The enhanced stability of the Meisenheimer complex for C4 attack drives regioselectivity.
Chapter 3: Key Functionalization Strategies & Protocols
This inherent reactivity profile allows for a modular approach to synthesis, enabling the introduction of diverse functional groups at specific positions.
Nucleophilic Aromatic Substitution (SₙAr): The Workhorse Reaction
SₙAr is the most direct method for functionalizing the C4 position. A wide variety of nucleophiles, particularly primary and secondary amines, can readily displace the C4-chloride, often at or slightly above room temperature.[11][12] This reaction forms the basis for a vast number of biologically active thieno[2,3-d]pyrimidines.
Experimental Protocol: Regioselective Amination at C4
-
Objective: To synthesize 2-chloro-N-benzylthieno[2,3-d]pyrimidin-4-amine from 2,4-dichlorothieno[2,3-d]pyrimidine.
-
Materials:
-
2,4-Dichlorothieno[2,3-d]pyrimidine (1.0 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Isopropanol (or THF, Dioxane)
-
-
Procedure:
-
To a stirred solution of 2,4-dichlorothieno[2,3-d]pyrimidine in isopropanol at 0 °C, add DIPEA.
-
Add benzylamine dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold isopropanol and then water to remove salts, and dried under vacuum.
-
If no precipitation occurs, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
-
Trustworthiness: This protocol is self-validating. The consumption of the starting material and the appearance of a single major, less polar product spot on TLC are strong indicators of a successful regioselective substitution. The distinct chemical shifts of the remaining thiophene protons in ¹H NMR can confirm the C4 substitution.
| Nucleophile | Conditions | Product Type | Typical Yield | Reference |
| Various Amines | DIPEA, IPA, RT | 4-Amino | 75-95% | [11] |
| Sodium Methoxide | Methanol, RT | 4-Methoxy | High | [12] |
| Hydrazine | Ethanol, Reflux | 4-Hydrazinyl | >80% | N/A |
Palladium-Catalyzed Cross-Coupling: Expanding Chemical Space
While SₙAr is powerful, palladium-catalyzed cross-coupling reactions have revolutionized access to more complex derivatives, particularly at the less reactive C2 position and for the formation of C-C bonds.[14][15]
The Suzuki reaction is the premier method for installing aryl or heteroaryl groups, which are common features in kinase inhibitors.[16] It involves the coupling of the halogenated scaffold with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki Coupling at C4
-
Objective: To synthesize 4-phenyl-2-chlorothieno[2,3-d]pyrimidine.
-
Materials:
-
2,4-Dichlorothieno[2,3-d]pyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
Combine 2,4-dichlorothieno[2,3-d]pyrimidine, phenylboronic acid, and Pd(PPh₃)₄ in a flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the aqueous Na₂CO₃ solution.
-
Heat the mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
For C-N bond formation, especially with challenging amines or at the less reactive C2-position, the Buchwald-Hartwig amination is often superior to SₙAr.[17] It utilizes a palladium catalyst with specialized phosphine ligands to couple an amine with the aryl halide under basic conditions.[14][18]
Caption: The palladium-catalyzed cycle enabling C-N bond formation.
Sequential Functionalization: A Strategy for Diversity
The true power of this scaffold is realized through sequential reactions, leveraging the differential reactivity of the C4 and C2 positions. A typical and highly effective strategy involves an initial SₙAr reaction at C4, followed by a palladium-catalyzed cross-coupling at C2.[15][19]
Caption: A powerful workflow for creating diverse, di-substituted thieno[2,3-d]pyrimidines.
This stepwise approach provides a modular and highly efficient route to generate libraries of complex molecules from a single, common intermediate, making it ideal for structure-activity relationship (SAR) studies in drug discovery programs.[12]
Conclusion
Halogenated thieno[2,3-d]pyrimidines, particularly 2,4-dichloro derivatives, are not merely synthetic intermediates; they are strategic platforms for molecular design. A thorough understanding of their inherent electronic properties—specifically the heightened reactivity of the C4 position—empowers chemists to execute controlled, regioselective functionalization. By mastering the interplay between classical SₙAr reactions and modern palladium-catalyzed cross-coupling methods like the Suzuki and Buchwald-Hartwig reactions, researchers can efficiently navigate the chemical space around this privileged scaffold. This strategic approach is fundamental to the continued success of the thieno[2,3-d]pyrimidine core in the development of next-generation therapeutics.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,4-Dichlorothieno 2,3-d pyrimidine AldrichCPR 18740-39-1 [sigmaaldrich.com]
- 8. 2,4-Dichloro-6-methylthieno 2,3-d pyrimidine 76872-23-6 [sigmaaldrich.com]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 15. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide on the Multifaceted Mechanisms of Action
Introduction
The thieno[2,3-d]pyrimidine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine, a fundamental component of nucleic acids, allows it to interact with a wide array of biological targets, particularly within the ATP-binding sites of enzymes.[1][2][3][4] This guide offers an in-depth exploration of the diverse mechanisms of action through which thieno[2,3-d]pyrimidine derivatives exert their therapeutic effects, with a primary focus on their well-established roles as anticancer agents. We will delve into the specific molecular interactions, the experimental methodologies used to elucidate these mechanisms, and the structure-activity relationships that govern their potency and selectivity.
Dominant Mechanism: Protein Kinase Inhibition
The most extensively documented mechanism of action for thieno[2,3-d]pyrimidine derivatives is the inhibition of protein kinases.[2][4] These enzymes play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation and survival.[5][6][7][8] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[5][6][7][8][9]
-
Mechanism of Inhibition : These derivatives typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways. The thieno[2,3-d]pyrimidine scaffold often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain.[6]
-
Tackling Drug Resistance : A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, such as the T790M "gatekeeper" mutation. Notably, some thieno[2,3-d]pyrimidine derivatives have demonstrated efficacy against both wild-type (WT) and T790M mutant EGFR, highlighting their potential to overcome acquired resistance.[5][6][7] For instance, compound 5b from one study showed inhibitory partialities of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively.[6]
Experimental Workflow for Assessing EGFR Inhibition
Caption: Workflow for evaluating thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.
-
Mechanism of Inhibition : Thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[10][11] Similar to EGFR inhibitors, they compete with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and downstream signaling. One notable compound, 17f , exhibited high activity against VEGFR-2 with an IC50 value of 0.23 µM, which is comparable to the reference drug sorafenib.[10] Some derivatives have been designed as dual inhibitors of both c-Met and VEGFR-2.[11]
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
FLT3 is a receptor tyrosine kinase that plays a crucial role in the normal development of hematopoietic stem cells.[12] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.
-
Mechanism of Inhibition : The thieno[2,3-d]pyrimidine scaffold has been utilized to develop FLT3 inhibitors.[1][12][13] These compounds have shown the ability to induce apoptosis and autophagy in cancer cells.[12][13] The design of these inhibitors is often guided by modifying existing kinase inhibitor pharmacophores.[1][12]
Signaling Pathway of Kinase Inhibition by Thieno[2,3-d]pyrimidines
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 8. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 10. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Characterization of Novel Thieno[2,3-d]pyrimidine Compounds: A Technical Guide for Drug Discovery Professionals
Abstract
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. As bioisosteres of purines, these compounds have been extensively explored as kinase inhibitors, anticancer agents, and antimicrobial therapeutics.[1][2][3] This in-depth technical guide provides a comprehensive overview of the essential methodologies for the synthesis, characterization, and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives. It is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of advancing these promising compounds from laboratory synthesis to preclinical assessment. The guide emphasizes the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature to ensure technical accuracy and practical applicability.
The Thieno[2,3-d]pyrimidine Core: A Scaffold of Therapeutic Promise
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[2,3-d]pyrimidine scaffold, a structure that has garnered significant attention in drug discovery.[1] This interest stems from its structural analogy to purine, enabling it to interact with a variety of biological targets.[3] Numerous derivatives have been synthesized and evaluated, revealing potent activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.
Synthesis of the Thieno[2,3-d]pyrimidine Nucleus
A common and efficient route to synthesize the thieno[2,3-d]pyrimidine core involves the cyclization of 2-aminothiophene-3-carboxylates or their corresponding carbonitriles.[5][7] The choice of starting material and subsequent reagents dictates the substitution pattern of the final product.
Representative Synthetic Protocol
A widely adopted method for the synthesis of thieno[2,3-d]pyrimidin-4-ones involves the reaction of a 2-aminothiophene-3-carboxylate with formamide.[8]
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting 2-amino-3-carbethoxythiophene (1 equivalent) with an excess of formamide.
-
Heating: Heat the reaction mixture to reflux for a duration of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled to room temperature, during which the product typically precipitates.
-
Purification: The solid product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to yield the pure thieno[2,3-d]pyrimidin-4-one.[8]
Caption: A general workflow for the synthesis of thieno[2,3-d]pyrimidin-4-one.
Comprehensive Physicochemical Characterization
Elucidation of the chemical structure of newly synthesized compounds is a critical step. A combination of spectroscopic techniques is employed to confirm the identity and purity of the thieno[2,3-d]pyrimidine derivatives.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for thieno[2,3-d]pyrimidin-4-one include N-H stretching (around 3400-3200 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C=N stretching vibrations.[4][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For instance, in a typical ¹H NMR spectrum of a thieno[2,3-d]pyrimidin-4-one, the NH proton appears as a singlet at around δ 8.10 ppm, and the pyrimidine CH proton is observed around δ 7.9 ppm.[9]
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.[4][10]
Hypothetical Spectral Data for a Novel Thieno[2,3-d]pyrimidine Derivative
| Technique | Observed Data | Interpretation |
| IR (KBr, cm⁻¹) | 3310 (N-H), 1670 (C=O), 1598 (C=N) | Presence of amine, carbonyl, and imine functionalities.[4] |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.33 (s, 1H), 8.07 (s, 1H), 7.50 (d, 2H), 6.94 (d, 2H), 3.76 (s, 3H) | Aromatic and methoxy protons.[10] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 166.4, 156.4, 155.8, 153.0, 132.2, 130.6, 125.2, 114.0, 55.6 | Carbonyl, aromatic, and methoxy carbons.[10] |
| MS (ESI) | m/z 314 [M+H]⁺ | Molecular weight confirmation.[10] |
Biological Evaluation: Assessing Therapeutic Potential
The therapeutic potential of novel thieno[2,3-d]pyrimidine compounds is primarily assessed through in vitro anticancer and antimicrobial activity screenings.
In Vitro Anticancer Activity
The cytotoxicity of the synthesized compounds against various cancer cell lines is a primary indicator of their anticancer potential. The MTT assay is a widely used colorimetric method for this purpose.[11][12]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[13][14]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[13][15]
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| TP-1 | 18.87 ± 0.2 | 40.74 ± 1.7 |
| TP-2 | 22.12 ± 0.5 | 35.21 ± 1.2 |
| Doxorubicin (Ref.) | 30.40 ± 1.5 | 45.78 ± 0.8 |
Data presented as mean ± standard deviation. Lower IC₅₀ values indicate higher potency.[14][16]
Many thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[17][18][19]
Caption: Simplified signaling pathway potentially inhibited by thieno[2,3-d]pyrimidine compounds.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.[23]
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[20][21]
| Compound | S. aureus | E. coli | C. albicans |
| TP-1 | 16 | 32 | 64 |
| TP-2 | 8 | 16 | 32 |
| Ciprofloxacin (Ref.) | 1 | 0.5 | - |
| Fluconazole (Ref.) | - | - | 2 |
Lower MIC values indicate greater antimicrobial activity.[2][9]
Conclusion and Future Directions
The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The systematic approach to synthesis, thorough characterization, and comprehensive biological evaluation outlined in this guide provides a robust framework for advancing promising candidates through the drug discovery pipeline. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring their mechanisms of action in greater detail to identify novel biological targets.
References
- Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules.
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Available at: [Link]
-
Indian Journal of Advances in Chemical Science. (2017). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Minimum inhibitory concentration. Available at: [Link]
-
Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]
-
PubMed. (2001). Determination of minimum inhibitory concentrations. Available at: [Link]
-
NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]
-
The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. Available at: [Link]
-
SciELO. (n.d.). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available at: [Link]
-
PubMed Central. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Available at: [Link]
-
Semantic Scholar. (2018). Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
-
PubMed. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Available at: [Link]
-
Spectral and Biological Analysis of Thieno [2, 3-d] Pyrimidin-4-One. (n.d.). Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). Available at: [Link]
-
ResearchGate. (2018). (PDF) Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3- d ] Pyrimidine Derivatives. Available at: [Link]
-
ResearchGate. (2025). (PDF) Bioassays for Anticancer Activities. Available at: [Link]
-
PMC. (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Available at: [Link]
-
Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]
-
ResearchGate. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives. Available at: [Link]
-
ResearchGate. (2025). (PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Available at: [Link]
-
PubMed. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Available at: [Link]
-
ResearchGate. (n.d.). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. Available at: [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijacskros.com [ijacskros.com]
- 6. [PDF] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines | Semantic Scholar [semanticscholar.org]
- 8. ijari.org [ijari.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. alliedacademies.org [alliedacademies.org]
- 17. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine molecular weight and formula
An In-depth Technical Guide to 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a highly functionalized heterocyclic compound. The thieno[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, recognized as a bioisostere of purine and serving as the foundation for numerous therapeutic agents.[1][2] This document details the core molecular properties, including its formula and molecular weight, and delves into the broader context of its parent scaffold's role in drug discovery. We will explore logical synthetic strategies, principles of spectroscopic characterization, and the compound's potential applications as a versatile building block in the development of novel kinase inhibitors and other targeted therapies. Safety, handling, and storage protocols are also outlined to ensure proper laboratory use.
Core Molecular Profile and Physicochemical Properties
This compound is a polysubstituted aromatic compound featuring a fused thiophene and pyrimidine ring system. The dense halogenation provides multiple reactive sites, making it a valuable intermediate for synthetic diversification.
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 1799610-89-1 | [3] |
| Molecular Formula | C₆HBrClIN₂S | [4] |
| Molecular Weight | 375.41 g/mol | [4] |
| InChI Key | KCAXSMPKSVVSEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=NC2=C(C(=C(S2)I)Br)C(=N1)Cl |[4] |
Table 2: Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Solid | |
| Purity | ≥97% (Typical) | |
| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, keep in dark place | [4] |
| GHS Pictogram | GHS07 (Irritant) | |
| GHS Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. |[4] |
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is of paramount importance in medicinal chemistry due to its structural similarity to adenine, a fundamental purine base in DNA and RNA.[1] This bioisosteric relationship allows molecules built on this scaffold to interact with biological targets, particularly protein kinases, that are central to cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.[5] Consequently, thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), leading to the discovery of potent anticancer agents.[5][6]
Caption: Bioisosteric relationship between natural purines and the thienopyrimidine scaffold.
Synthesis and Mechanistic Considerations
The synthesis of highly substituted thieno[2,3-d]pyrimidines requires a multi-step approach. The most prevalent strategy involves the initial construction of a substituted 2-aminothiophene precursor, followed by cyclization to form the fused pyrimidine ring.[7] For a tri-halogenated derivative like this compound, a plausible synthetic route would involve sequential halogenation of a pre-formed bicyclic core.
The 4-chloro substituent is typically introduced by treating the corresponding 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine with a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[8] Subsequent electrophilic aromatic substitution reactions (bromination and iodination) on the electron-rich thiophene ring would then be performed to install the bromo and iodo groups at the C5 and C6 positions. The order of these halogenations is critical and would be determined by the directing effects of the existing substituents on the ring system.
Caption: Proposed synthetic workflow for the target molecule.
Representative Protocol: Chlorination of a Thieno[2,3-d]pyrimidin-4-one
This protocol is a generalized example based on established literature procedures for the conversion of a pyrimidinone to a chloropyrimidine, a key step in the synthesis of the target scaffold.[8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the starting thieno[2,3-d]pyrimidin-4-one derivative (1.0 eq) in phosphoryl chloride (POCl₃, 10-15 eq).
-
Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq) to the suspension. Causality Note: DMF reacts with POCl₃ to form the Vilsmeier reagent, which is the active electrophilic species that facilitates the chlorination.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Self-Validation: This step quenches the excess reactive POCl₃ and precipitates the organic product.
-
Isolation: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude 4-chloro product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization and Validation
The structural identity and purity of this compound must be confirmed through a combination of spectroscopic techniques. The presence of three different halogen atoms (Cl, Br, I) creates a highly distinctive isotopic pattern in mass spectrometry, which serves as a powerful validation tool.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | A single singlet in the aromatic region (δ 8.5-9.5 ppm) corresponding to the lone proton on the pyrimidine ring (at C2). |
| ¹³C NMR | Six distinct signals for the six carbon atoms in the bicyclic core. |
| Mass Spec (ESI) | A complex molecular ion cluster [M+H]⁺ around m/z 375, showing a characteristic isotopic pattern due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br. |
| FTIR (KBr) | Characteristic absorption bands for C=N, C=C aromatic stretching, and C-halogen bonds. |
Applications in Medicinal Chemistry and Organic Synthesis
The primary value of this compound lies in its role as a highly versatile synthetic intermediate. Each halogen atom can be selectively addressed in cross-coupling reactions, allowing for the controlled, site-specific introduction of diverse functional groups.
-
Differential Reactivity: The C-I, C-Br, and C-Cl bonds exhibit different reactivities in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Generally, the C-I bond is the most reactive, followed by C-Br, and then C-Cl. This hierarchy allows for sequential, site-selective modifications.
-
Scaffold Decoration: Researchers can use this differential reactivity to build complex molecules. For instance, a Suzuki coupling could be performed at the C6-I position, followed by a Sonogashira coupling at the C5-Br position, and finally a nucleophilic aromatic substitution at the C4-Cl position. This strategic approach is fundamental to constructing libraries of compounds for structure-activity relationship (SAR) studies.[1]
Caption: Use of halogen atoms as differential synthetic handles.
References
-
PubMed. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi. 1989 Jul;109(7):464-73. Available at: [Link]
-
PubMed. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorg Med Chem. 2019 Apr 1;27(7):1347-1365. Available at: [Link]
-
SciELO. Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. J. Braz. Chem. Soc. 2021;32(1):1-15. Available at: [Link]
-
PubMed. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Eur J Med Chem. 2010 Jun;45(6):2368-75. Available at: [Link]
-
PubMed. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorg Chem. 2021 Jul;112:104947. Available at: [Link]
-
ScienceDirect. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. 2015;1(1):33-41. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 1799610-89-1|this compound|BLD Pharm [bldpharm.com]
- 4. achmem.com [achmem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to the purine base adenine renders it a "privileged scaffold," frequently utilized in the design of kinase inhibitors and other therapeutic agents targeting various disease pathways.[2][3] The strategic functionalization of this core is paramount for modulating biological activity and optimizing pharmacokinetic properties. Among the arsenal of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for constructing carbon-carbon bonds.[4][5]
This document provides a detailed protocol and technical guidance for the selective Suzuki coupling of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine. This tri-halogenated substrate presents a unique opportunity for sequential, site-selective functionalization, contingent upon the differential reactivity of the carbon-halogen bonds.
Understanding the Reactivity Landscape: A Tale of Three Halogens
The successful execution of a selective Suzuki coupling on a poly-halogenated substrate hinges on the inherent differences in the reactivity of the C-X bonds towards the palladium catalyst. The generally accepted order of reactivity for organohalides in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[6][7] This principle is the cornerstone of the regioselectivity achievable with this compound.
-
C6-Iodine: The carbon-iodine bond is the most labile and will preferentially undergo oxidative addition with the Pd(0) catalyst under standard Suzuki conditions. This allows for selective functionalization at the 6-position.
-
C5-Bromine: The carbon-bromine bond is less reactive than the C-I bond but significantly more reactive than the C-Cl bond. Following the coupling at the C6 position, subsequent modification at C5 is feasible under more forcing conditions.
-
C4-Chlorine: The carbon-chlorine bond is the most robust and least reactive of the three. Coupling at this position typically requires specialized, highly active catalyst systems, often employing bulky, electron-rich phosphine ligands.[8]
This differential reactivity allows for a stepwise approach to the synthesis of multi-substituted thieno[2,3-d]pyrimidines, making the starting material a versatile building block.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki coupling reaction proceeds via a well-established catalytic cycle.[6][9] A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-I) of the thienopyrimidine.[5]
-
Transmetalation: The organoboron species, activated by a base, transfers its organic moiety to the palladium center.[8]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6]
Experimental Protocol: Selective Suzuki Coupling at the C6-Position
This protocol is designed for the selective coupling of an aryl or heteroaryl boronic acid at the C6-iodo position of this compound.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >95% | Commercial | |
| Aryl/Heteroaryl Boronic Acid | >98% | Commercial | 1.1 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | >98% | Commercial | 2-5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃) | >99% | Commercial | 2-3 equivalents |
| Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water) | Anhydrous/Degassed | Commercial | Typical ratios of organic solvent to water range from 4:1 to 10:1. |
| Inert Gas (Argon or Nitrogen) | High Purity | Gas Supplier | For maintaining an oxygen-free atmosphere. |
Step-by-Step Procedure
Caption: A generalized workflow for the Suzuki coupling reaction.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Reaction: Heat the mixture to a temperature between 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-substituted-5-bromo-4-chlorothieno[2,3-d]pyrimidine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst, insufficient degassing, poor solubility of reagents. | Use a fresh batch of catalyst. Ensure thorough degassing of solvents. Try a different solvent system to improve solubility.[10] Consider using a more active catalyst/ligand system (e.g., Buchwald ligands).[11] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Improve degassing technique. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[12] |
| Protodeborylation | Instability of the boronic acid, especially with electron-withdrawing groups. | Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.[12] Add the boronic acid portion-wise. |
| Hydrolysis of Product | If the product contains sensitive functional groups (e.g., esters). | Use a non-aqueous base like KF.[8] |
| Formation of Side Products | Reaction at other halogen positions, side reactions of functional groups. | Lower the reaction temperature to improve selectivity. Screen different bases and solvents. Protect sensitive functional groups if necessary. |
Conclusion
The selective Suzuki coupling of this compound is a powerful strategy for the synthesis of novel derivatives with potential applications in drug discovery. By leveraging the differential reactivity of the three halogen atoms, chemists can achieve site-selective functionalization, paving the way for the creation of diverse chemical libraries for biological screening. The protocol and guidelines presented herein provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. Available at: [Link]
-
El-Gamal, M. I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1937-1951. Available at: [Link]
-
Wikipedia. (2024). Suzuki reaction. Available at: [Link]
-
NIH National Library of Medicine. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available at: [Link]
-
Kumar, A., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
-
SciELO. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Available at: [Link]
-
Royal Society of Chemistry. (2019). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 17(3), 562-579. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6438-6451. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(21), 5021. Available at: [Link]
-
NIH National Library of Medicine. (2014). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 16(16), 4296–4299. Available at: [Link]
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Available at: [Link]
-
ResearchGate. (2019). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. Available at: [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes & Protocols: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine as a Versatile Precursor for Kinase Inhibitor Synthesis
Abstract
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a purine bioisostere that serves as a foundational structure for numerous kinase inhibitors.[1][2] Its structural similarity to the adenine nucleus allows it to effectively target the highly conserved ATP-binding site of kinases, making it a cornerstone in the design of targeted cancer therapeutics.[1][3] This document provides a comprehensive guide to the strategic use of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine , a tri-halogenated precursor designed for sequential and regioselective functionalization. We detail the chemical rationale and provide step-by-step protocols for leveraging the differential reactivity of its three halogen atoms (I > Br > Cl) in palladium-catalyzed cross-coupling reactions, enabling the systematic construction of diverse kinase inhibitor libraries.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
Protein kinases are a large family of enzymes that regulate nearly all aspects of cellular function; their dysregulation is a common cause of diseases like cancer.[4] Consequently, kinases are primary targets for drug discovery.[3][4] The thieno[2,3-d]pyrimidine scaffold has emerged as a particularly successful structural motif for designing kinase inhibitors targeting a range of kinases, including VEGFR-2, EGFR, and FLT3.[5][6][7] This success is largely due to its ability to mimic the natural purine ring of ATP, allowing it to form key hydrogen bonds with the "hinge" region of the kinase active site.
The power of modern drug discovery lies in creating focused libraries of compounds to explore the structure-activity relationship (SAR) around a core scaffold.[2] The precursor, This compound , is specifically engineered for this purpose. Its three distinct halogen atoms provide orthogonal chemical handles for introducing molecular diversity at specific vectors, allowing researchers to systematically probe the different sub-pockets of a kinase active site.
The Precursor: Properties and Handling
Chemical Profile
| Property | Value |
| IUPAC Name | This compound[8] |
| CAS Number | 1799610-89-1[8][9][10] |
| Molecular Formula | C₆HBrClIN₂S[8] |
| Molecular Weight | 407.45 g/mol |
| Appearance | Solid[8] |
| Storage | Store in freezer (-20°C) under an inert atmosphere in a dark place.[8] |
The Principle of Differential Reactivity
The synthetic utility of this precursor is rooted in the well-established reactivity differences among aryl halides in palladium-catalyzed cross-coupling reactions. The rate of oxidative addition to the palladium(0) catalyst, the first and often rate-limiting step of the catalytic cycle, follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl .[11][12] This predictable hierarchy allows for highly regioselective, sequential reactions.
-
Position 6 (Iodo): The most reactive site, ideal for the initial, most crucial diversification step.
-
Position 5 (Bromo): Possesses intermediate reactivity, suitable for a second coupling reaction under slightly more forcing conditions.
-
Position 4 (Chloro): The least reactive site. This position is typically reserved for the final functionalization, often the introduction of an amine moiety that will interact with the kinase hinge region.
Caption: Workflow for sequential cross-coupling reactions.
Safety and Handling
Halogenated organic compounds require careful handling to minimize exposure and environmental impact.[13]
-
Personal Protective Equipment (PPE): Always use chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) when handling the compound and its solutions.[14]
-
Ventilation: All manipulations, including weighing and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
-
Waste Disposal: Halogenated organic waste must be segregated from non-halogenated waste streams and disposed of according to institutional hazardous waste procedures.[14]
Experimental Protocols: A Stepwise Approach
The following protocols are designed as robust starting points and may require optimization based on the specific substrates used. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using dry solvents.
Protocol 1: Suzuki-Miyaura Coupling at the C6-Iodo Position
Principle: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[11] We exploit the high reactivity of the C-I bond to selectively couple a desired aryl or heteroaryl group at the C6 position, leaving the C-Br and C-Cl bonds intact for subsequent steps.[12]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture via cannula.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Look for the consumption of the starting material.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Causality & Rationale:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[15][16]
-
Base: K₂CO₃ is a common and effective base. For less reactive boronic acids, the more soluble and stronger base Cs₂CO₃ may improve yields. The base is crucial for the transmetalation step of the catalytic cycle.[12]
-
Solvent: A mixture of dioxane and water is standard. Water aids in dissolving the base and facilitates the catalytic cycle. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Sonogashira Coupling at the C5-Bromo Position
Principle: The Sonogashira reaction couples a terminal alkyne with an aryl halide, creating a C(sp²)-C(sp) bond.[17][18] After functionalizing the C6 position, we target the C5-bromo position. This reaction requires slightly more energy than the initial Suzuki coupling but will proceed without affecting the C4-chloro position.
Materials:
-
C6-functionalized thieno[2,3-d]pyrimidine from Protocol 1 (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) as both base and solvent, degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the C6-functionalized starting material, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Causality & Rationale:
-
Catalyst System: The classic Sonogashira conditions use a combination of a palladium catalyst and a copper(I) co-catalyst.[17] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[18]
-
Base: An amine base like triethylamine is required to neutralize the HX byproduct and facilitate the formation of the copper acetylide.[17] It often serves as the solvent as well.
Protocol 3: Buchwald-Hartwig Amination at the C4-Chloro Position
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[19][20] This is the final and most critical step for many kinase inhibitors, as the amine introduced at C4 often forms the key hydrogen bond interactions with the kinase hinge. This reaction is performed last due to the lower reactivity of the C-Cl bond.
Materials:
-
C5,C6-difunctionalized thieno[2,3-d]pyrimidine from Protocol 2 (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
Xantphos or similar bulky phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dioxane, degassed
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the Pd₂(dba)₃, the phosphine ligand, and the base to a dry Schlenk tube.
-
Add the C5,C6-difunctionalized starting material and the degassed solvent.
-
Finally, add the amine.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS. These reactions can take 12-24 hours to reach completion.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and wash the organic layer with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography or preparative HPLC.
Causality & Rationale:
-
Catalyst/Ligand System: Coupling with an electron-rich chloro-heterocycle requires a highly active catalyst system. A combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is essential to promote the difficult oxidative addition step and facilitate the final reductive elimination.[19][21]
-
Base: A strong, non-nucleophilic base like NaOtBu is often required to deprotonate the amine and drive the reaction forward.[20] For sensitive substrates, a weaker base like Cs₂CO₃ can be used, though it may require longer reaction times.
Caption: Typical hydrogen bonding of a C4-amino thienopyrimidine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents/reagents.3. Base is not strong enough or has poor solubility.4. Reaction temperature is too low. | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Degas solvents thoroughly (e.g., sparge with argon for 30 min).3. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃).4. Incrementally increase the reaction temperature. |
| Side Product Formation | 1. Dehalogenation of starting material.2. Homocoupling of the boronic acid (Suzuki).3. Reaction at multiple halogen sites. | 1. Lower the reaction temperature; use a less strong base.2. Ensure a strict inert atmosphere; add boronic acid slowly.3. For Suzuki/Sonogashira, ensure the temperature is not excessive, which could activate the less reactive halogens. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Products are very polar or non-polar. | 1. Wash the organic work-up solution with aqueous thiourea or filter the crude product through a pad of Celite® and charcoal.2. Adjust the solvent system for column chromatography; consider reverse-phase chromatography. |
Conclusion
This compound is a purpose-built precursor for the efficient and systematic synthesis of kinase inhibitor libraries. By understanding and applying the principles of differential reactivity in palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the C6, C5, and C4 positions. This strategic approach streamlines the exploration of structure-activity relationships, accelerating the discovery of novel, potent, and selective kinase inhibitors for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | 1799610-89-1 [sigmaaldrich.com]
- 9. 1799610-89-1|this compound|BLD Pharm [bldpharm.com]
- 10. rndmate.com [rndmate.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Perspective on halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. research.rug.nl [research.rug.nl]
Application of Thieno[2,3-d]pyrimidines in Anti-Cancer Research: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Thieno[2,3-d]pyrimidines in Oncology
The thieno[2,3-d]pyrimidine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" in the development of novel anti-cancer agents. Structurally, these compounds are bioisosteres of purines, the fundamental components of nucleic acids, allowing them to interact with a wide array of biological targets, particularly protein kinases, which play a pivotal role in cancer cell signaling.[1][2] Their fused heterocyclic ring system provides a rigid and versatile framework for the design of potent and selective inhibitors of key oncogenic pathways. This guide provides an in-depth overview of the application of thieno[2,3-d]pyrimidines in anti-cancer research, detailing their mechanisms of action, and providing robust protocols for their synthesis and evaluation.
Mechanisms of Anti-Cancer Activity: Targeting Key Oncogenic Pathways
The anti-cancer efficacy of thieno[2,3-d]pyrimidine derivatives stems from their ability to inhibit a variety of molecular targets crucial for tumor growth, proliferation, and survival. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that catalyze the phosphorylation of proteins, thereby regulating a multitude of cellular processes.
Inhibition of Angiogenesis through VEGFR-2 Kinase
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] Thieno[2,3-d]pyrimidine derivatives have been successfully designed as potent VEGFR-2 inhibitors.[3] By competing with ATP for the binding site in the kinase domain of VEGFR-2, these compounds block the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation and migration, and ultimately, the suppression of tumor-induced angiogenesis.[3]
Signaling Pathway: VEGFR-2 Inhibition
Caption: Inhibition of VEGFR-2 signaling by thieno[2,3-d]pyrimidines.
Targeting Cell Proliferation via EGFR and PI3K Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) are central components of signaling pathways that drive cell proliferation, growth, and survival.[4] Mutations and overexpression of EGFR and PI3K are common in various cancers, making them attractive therapeutic targets. Several series of thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR, as well as various isoforms of PI3K.[4][5] The inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
Signaling Pathway: EGFR and PI3K Inhibition
Caption: Dual targeting of EGFR and PI3K pathways.
Other Anti-Cancer Mechanisms
Beyond kinase inhibition, thieno[2,3-d]pyrimidines have demonstrated anti-cancer activity through other mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and activation of the spindle assembly checkpoint.[6]
-
Inhibition of One-Carbon Metabolism: Some analogs act as antifolates, targeting enzymes like glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in the de novo purine biosynthesis pathway, as well as mitochondrial serine hydroxymethyltransferase 2 (SHMT2).[7]
-
Topoisomerase II Inhibition: Thieno[2,3-d]pyrimidine derivatives have also been investigated as inhibitors of topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.
Quantitative Data Summary: In Vitro Anti-Cancer Activity
The following table summarizes the in vitro anti-cancer activity of selected thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 17f | VEGFR-2 | HCT-116 (Colon) | 2.80 | [3] |
| HepG2 (Liver) | 4.10 | [3] | ||
| 17f (enzymatic) | VEGFR-2 | - | 0.23 | [3] |
| 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one | Not specified | MDA-MB-435 (Melanoma) | Growth Percent = -31.02% | [8] |
| Compound l | Not specified | MDA-MB-231 (Breast) | 27.6 | [9][10] |
| 10e | EGFR, PI3K | MCF-7 (Breast) | 14.5 | [4] |
| 10b | EGFR, PI3K | MCF-7 (Breast) | 19.4 | [4] |
| Compound 15 | Not specified | A549 (Lung) | 0.94 | [2] |
| Compound VIb | PI3Kβ, PI3Kγ | T-47D (Breast) | Not specified (Good Activity) | |
| 7a | EGFR (WT & T790M) | HepG2 (Liver) | 9.31 | [5] |
| PC3 (Prostate) | 16.02 | [5] | ||
| 3n | Tubulin | A549 (Lung) | 4.87 | [6] |
| Compound 14 | Not specified | MCF7 (Breast) | 22.12 | [11] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as anti-cancer agents.
Workflow: Synthesis and Evaluation of Thieno[2,3-d]pyrimidine Derivatives
Caption: General workflow for the synthesis and biological evaluation.
Protocol 1: Synthesis of a Thieno[2,3-d]pyrimidine Scaffold via Gewald Reaction and Cyclization
This protocol describes a general method for the synthesis of a 2-amino-thieno[2,3-d]pyrimidine derivative, a common intermediate for further functionalization.
Part A: Gewald Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as triethylamine or morpholine (0.1-0.2 eq.).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield the 2-aminothiophene-3-carbonitrile derivative.
Part B: Cyclization to form the Thieno[2,3-d]pyrimidin-4-one
-
Reaction Setup: To the 2-aminothiophene-3-carbonitrile (1.0 eq.) in a suitable solvent such as acetic acid or formamide, add an excess of formic acid or a triethyl orthoformate/acetic anhydride mixture.
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry to obtain the thieno[2,3-d]pyrimidin-4-one.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase (e.g., VEGFR-2, EGFR, PI3K). Specific assay conditions (enzyme and substrate concentrations, buffer composition) should be optimized for each kinase.
-
Reagent Preparation: Prepare a serial dilution of the thieno[2,3-d]pyrimidine inhibitor in the appropriate kinase assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase assay buffer. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent. The detection method can be luminescence-based (e.g., ADP-Glo™), fluorescence-based (e.g., LanthaScreen™), or ELISA-based, which measures either ADP production or substrate phosphorylation.
-
Signal Measurement: Read the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a thieno[2,3-d]pyrimidine derivative on the cell cycle distribution of cancer cells.
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
Thieno[2,3-d]pyrimidines represent a highly promising class of heterocyclic compounds in the field of anti-cancer drug discovery. Their synthetic tractability and ability to be tailored to target specific oncogenic pathways have led to the identification of numerous potent lead compounds. The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and characterize novel thieno[2,3-d]pyrimidine derivatives. Future research in this area will likely focus on improving the selectivity and pharmacokinetic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes in cancer patients.
References
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) -ones. (2018). Molecules, 23(11), 2947. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Al-Ostath, A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][8]triazolo[1,5-a]pyrimidine Derivatives. Pharmaceuticals, 17(3), 329. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(2), 43-52. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. [Link]
-
Shi, D., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d]pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(12), 2196. [Link]
-
El-Sayed, N. F., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d]pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2239-2255. [Link]
-
El-Naggar, A. M., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1162. [Link]
-
Visentin, M., et al. (2021). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 64(7), 3844-3862. [Link]
-
El-Naggar, A. M., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1162. [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
El-Metwally, A. M. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(10), 344-349. [Link]
-
Lee, H., et al. (2018). Synthesis, cytotoxic evaluation and target identification of thieno[2,3-d]pyrimidine derivatives with a dithiocarbamate side chain at C2 position. Bioorganic & Medicinal Chemistry Letters, 28(15), 2577-2582. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for High-Throughput Screening of Thieno[2,3-d]pyrimidine Libraries
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry, structurally resembling the purine nucleobase adenine. This bioisosteric relationship makes it an excellent starting point for the design of molecules that can interact with a wide array of biological targets, particularly ATP-binding sites within enzymes. Consequently, thieno[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of various protein kinases, which play a central role in cellular signaling pathways that are often dysregulated in diseases like cancer.
Prominent examples of kinases targeted by this scaffold include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinase (PI3K). The dysregulation of these kinases is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis. The versatility of the thieno[2,3-d]pyrimidine core allows for the introduction of multiple points of diversity, enabling the generation of large combinatorial libraries. High-throughput screening (HTS) of these libraries is a critical step in identifying novel and potent kinase inhibitors for therapeutic development.
This guide provides a comprehensive overview of the protocols and methodologies for conducting a high-throughput screening campaign for a thieno[2,3-d]pyrimidine library, from library preparation and quality control to primary screening, hit confirmation, and data analysis. The protocols are designed to be robust and adaptable for identifying inhibitors against various kinase targets.
I. Library Preparation and Quality Control
The success of any HTS campaign is fundamentally dependent on the quality of the compound library. For thieno[2,3-d]pyrimidines, a combinatorial approach in solution-phase is often employed to generate a diverse set of molecules.[1][2][3]
A. General Synthesis Strategy
A common and effective strategy for the synthesis of a thieno[2,3-d]pyrimidine library involves a multi-step process that allows for the introduction of diversity at several positions on the scaffold.[1][2] This typically starts with the construction of a 2-aminothiophene-3-carboxylate, which is then cyclized to form the thieno[2,3-d]pyrimidine core. Subsequent reactions can be used to introduce a variety of substituents.
A representative synthetic approach is outlined below:
-
Gewald Reaction: Synthesis of a 2-aminothiophene-3-carboxylate from a ketone or aldehyde, an activated nitrile, and elemental sulfur. This step allows for the introduction of initial diversity points.
-
Cyclization: Reaction of the 2-aminothiophene-3-carboxylate with a suitable reagent, such as chloroacetonitrile, to form the thieno[2,3-d]pyrimidin-4(3H)-one core.[1]
-
Chlorination: Conversion of the 4-oxo group to a 4-chloro group, typically using phosphoryl chloride (POCl₃). This creates a reactive intermediate for further diversification.
-
Nucleophilic Substitution: Reaction of the 4-chloro intermediate with a variety of nucleophiles (amines, alcohols, thiols) to introduce the final diversity elements.[1][2]
This parallel synthesis approach can be used to generate hundreds to thousands of distinct thieno[2,3-d]pyrimidine derivatives.[1][4]
B. Library Quality Control
Rigorous quality control (QC) is essential to ensure the integrity of the screening data.[5][6] Each compound in the library should undergo the following QC checks before being included in the HTS campaign:
-
Identity and Purity: Confirmation of the chemical structure and assessment of purity using Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally recommended.[1]
-
Solubility: Assessment of solubility in DMSO, the most common solvent for compound storage and handling in HTS. Compounds with poor solubility can lead to false-positive or false-negative results.
-
Integrity: Visual inspection of compound plates for precipitation, color inconsistencies, or empty wells. Automated imaging systems can be employed for high-throughput QC of library plates.[7]
II. High-Throughput Screening Cascade
A tiered approach, or screening cascade, is an efficient method to identify and validate hits from a large compound library. This typically involves a primary screen to identify all active compounds, followed by secondary and confirmatory assays to eliminate false positives and characterize the potency and mechanism of action of the true hits.
Caption: A generalized workflow for a high-throughput screening cascade of a thieno[2,3-d]pyrimidine library.
III. Protocol 1: Primary High-Throughput Screen (Biochemical Assay)
This protocol describes a biochemical assay for the primary screening of the thieno[2,3-d]pyrimidine library against a representative kinase target, VEGFR-2. The assay measures the amount of ATP remaining after the kinase reaction, with a decrease in ATP indicating kinase activity. Inhibitors will prevent ATP consumption, resulting in a higher signal.
A. Principle
The assay utilizes a luminescence-based ATP detection reagent, such as Kinase-Glo®, to quantify the amount of ATP remaining in solution after the kinase reaction. The luminescent signal is proportional to the ATP concentration.
B. Materials and Reagents
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Assay Buffer
-
Kinase-Glo® MAX Reagent
-
Thieno[2,3-d]pyrimidine library in 384-well plates (10 mM in DMSO)
-
Control inhibitor (e.g., Sorafenib)
-
White, opaque 384-well assay plates
-
Automated liquid handling systems
-
Plate reader capable of measuring luminescence
C. Experimental Protocol
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 10 nL of each compound from the 10 mM stock plates to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 10 µl final reaction volume.
-
Designate columns for controls:
-
Negative Control (0% inhibition): Add 10 nL of DMSO.
-
Positive Control (100% inhibition): Add 10 nL of a control inhibitor (e.g., Sorafenib at a final concentration of 1 µM).
-
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix of VEGFR-2 enzyme and substrate in 1x Kinase Buffer. The final concentrations in the 10 µl reaction should be optimized, for example, 5 ng/µl VEGFR-2 and 0.2 mg/ml Poly (Glu, Tyr) substrate.
-
-
Kinase Reaction:
-
Add 5 µl of the enzyme/substrate master mix to each well of the assay plate containing the pre-spotted compounds.
-
Initiate the kinase reaction by adding 5 µl of ATP solution (final concentration, e.g., 10 µM) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the assay plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 10 µl of Kinase-Glo® MAX reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
D. Data Analysis and Hit Selection
-
Normalization: Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)
-
Quality Control: Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered excellent.[5] Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Avg_pos_ctrl - Avg_neg_ctrl|
-
Hit Selection: Identify primary hits based on a defined threshold. For example, compounds with a percentage inhibition > 50% or a Z-score > 3 can be selected for further investigation.[8][9]
| Parameter | Condition | Rationale |
| Assay Plate | 384-well, white, opaque | Minimizes well-to-well crosstalk in luminescent assays. |
| Compound Concentration | 10 µM | A standard concentration for primary HTS to identify initial hits. |
| Final Reaction Volume | 10 µl | Miniaturized volume to conserve reagents. |
| Enzyme Concentration | 5 ng/µl (example) | Should be optimized to be in the linear range of the assay. |
| ATP Concentration | 10 µM (example) | Should be at or near the Km for the enzyme to be sensitive to competitive inhibitors. |
| Incubation Time | 60 minutes at 30°C | Sufficient time for the enzymatic reaction to proceed within the linear range. |
| Hit Criteria | >50% inhibition or Z-score > 3 | A balance between identifying a manageable number of hits and minimizing false negatives. |
IV. Protocol 2: Secondary Screen and Hit Confirmation (Cell-Based Assay)
This protocol describes a cell-based assay to confirm the activity of the primary hits and assess their anti-proliferative effects in a relevant cancer cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for this purpose.[10][11][12][13]
A. Principle
The CellTiter-Glo® assay measures the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[10][13] A decrease in the luminescent signal corresponds to a reduction in cell viability.
B. Materials and Reagents
-
Human cancer cell line (e.g., HepG2, A549, or a cell line known to be dependent on the kinase target).[14]
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).
-
Primary hit compounds, re-sourced and prepared in a dose-response format.
-
CellTiter-Glo® Reagent
-
White, opaque 96-well or 384-well cell culture plates.
-
Multichannel pipettes or automated liquid handlers.
-
Cell counter.
-
CO₂ incubator.
-
Luminometer.
C. Experimental Protocol
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well or 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µl of medium for a 96-well plate).
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the primary hit compounds (e.g., 8-point, 3-fold dilutions starting from 30 µM).
-
Add the compounds to the cells. Include DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Signal Detection:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[11][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µl for a 96-well plate).[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11][15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][15]
-
Read the luminescence on a plate reader.
-
D. Data Analysis
-
Normalization: Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control cells.
-
Dose-Response Curves: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC₅₀ Determination: Fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited) for each active compound.
| Parameter | Condition | Rationale |
| Cell Line | Target-relevant cancer cell line | Provides physiological relevance to the screening results. |
| Cell Seeding Density | 5,000 cells/well (example) | Should be in the exponential growth phase during the assay. |
| Compound Incubation | 72 hours | Allows for multiple cell doublings to observe anti-proliferative effects. |
| Dose-Response Format | 8-point, 3-fold dilution | Provides sufficient data points for accurate IC₅₀ determination. |
| Data Analysis | Four-parameter logistic fit | A standard model for calculating IC₅₀ from dose-response data. |
V. Representative Signaling Pathways
Understanding the signaling context of the kinase target is crucial for interpreting screening results and designing follow-up experiments. Below are simplified diagrams of the EGFR and PI3K/AKT/mTOR signaling pathways, common targets for thieno[2,3-d]pyrimidine inhibitors.
Caption: Simplified overview of the EGFR signaling pathway.[16][17][18][19][20]
Caption: Key components of the PI3K/AKT/mTOR signaling pathway.[21][22][23][24][25]
VI. Conclusion
The high-throughput screening of thieno[2,3-d]pyrimidine libraries is a powerful approach for the discovery of novel kinase inhibitors. A well-designed screening cascade, incorporating robust biochemical and cell-based assays, is essential for the efficient identification and validation of promising hit compounds. The protocols and guidelines presented in this document provide a solid framework for researchers to successfully execute such a screening campaign, ultimately contributing to the development of new therapeutics for a range of diseases.
References
-
Kovalenko, S. M., et al. (2007). Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. Journal of Combinatorial Chemistry, 9(2), 266-277. [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Janku, F., et al. (2018). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 7(11), 203. [Link]
-
PI3K/AKT/mTOR signaling pathway. Proteopedia. [Link]
-
PI3K/AKT/mTOR signaling. GeneGlobe - QIAGEN. [Link]
-
PI3K/mTOR/AKT Signaling Pathway. Moodle@Units. [Link]
-
Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(18), 5658-5663. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points. ResearchGate. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
High Throughput Drug Screening. Sygnature Discovery. [Link]
-
Hit Selection in High-Throughput Screening. News-Medical.Net. [Link]
-
Ivachtchenko, A. V., et al. (2004). Combinatorial libraries of 2-thioxo-2,3-dihydrothieno-[3,2-d]pyrimidin-4(3H)-ones A1, 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(3H)-ones B1 and their S-alkyl derivatives A2 and B2 synthesized in this work. Journal of Combinatorial Chemistry, 6(6), 841-853. [Link]
-
Synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library with four diversity points. Semantic Scholar. [Link]
-
Eils, R., & Rohr, K. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e127. [Link]
-
Quality Control of Quantitative High Throughput Screening Data. (2019). Frontiers in Big Data, 2, 13. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. (2013). Journal of Biomolecular Screening, 18(9), 1085-1093. [Link]
-
Hit selection. Wikipedia. [Link]
-
Kuenemann, M. A., et al. (2012). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Current Pharmaceutical Design, 18(15), 2138-2151. [Link]
-
Hit Identification. Vipergen. [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2013). Current Protocols in Chemical Biology, 5(4), 291-314. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Wang, L., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(11), 2538. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library with four diversity points. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. Hit selection - Wikipedia [en.wikipedia.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 14. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of the purine core of adenine, a fundamental component of DNA and RNA.[1] This structural similarity allows thieno[2,3-d]pyrimidine derivatives to effectively interact with the ATP-binding site of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[2] Overexpression and mutations of EGFR are key drivers in the pathogenesis of several cancers, making it a critical target for anticancer drug development.[3][4][5] Consequently, the thieno[2,3-d]pyrimidine nucleus is a cornerstone in the design of potent and selective EGFR inhibitors.[2][6][7][8] This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced EGFR inhibitors, commencing from the versatile, tri-halogenated starting material: 5-bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine.
The strategic placement of three distinct halogen atoms (I, Br, Cl) on the thieno[2,3-d]pyrimidine core offers a unique platform for sequential and selective functionalization. This allows for the precise installation of various pharmacophoric elements crucial for potent EGFR inhibition. The differential reactivity of the C-I, C-Br, and C-Cl bonds towards palladium-catalyzed cross-coupling reactions is the lynchpin of the synthetic strategy outlined herein. This enables a modular approach to the synthesis of a diverse library of EGFR inhibitors, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds.[9]
Strategic Synthesis Design: A Stepwise Approach
The synthesis of EGFR inhibitors from this compound is predicated on the differential reactivity of the three halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a Pd(0) complex is C-I > C-Br > C-OTf > C-Cl.[9] This predictable reactivity allows for a stepwise and site-selective functionalization of the thieno[2,3-d]pyrimidine core.
Our proposed synthetic strategy involves a three-step sequence of reactions:
-
Sonogashira Coupling at the C6-Iodo Position: The most reactive C-I bond will be targeted first in a Sonogashira cross-coupling reaction to introduce an alkynyl substituent. This reaction is conducted under mild conditions to preserve the other two halogen atoms.[10][11]
-
Suzuki Coupling at the C5-Bromo Position: Following the Sonogashira coupling, the less reactive C-Br bond will be subjected to a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety.[9][12]
-
Nucleophilic Aromatic Substitution at the C4-Chloro Position: Finally, the least reactive C-Cl bond, activated by the electron-deficient pyrimidine ring, will be displaced by a nucleophilic amine, a common feature in many EGFR inhibitors that forms a crucial hydrogen bond with the hinge region of the kinase domain.[13]
This strategic, stepwise approach provides a versatile and efficient route to a wide array of substituted thieno[2,3-d]pyrimidine derivatives with potential as EGFR inhibitors.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for the functionalization of this compound.
Caption: Synthetic workflow for EGFR inhibitors.
Experimental Protocols
Protocol 1: Sonogashira Coupling at the C6-Iodo Position
This protocol details the selective coupling of a terminal alkyne at the C6 position of the starting material. The reaction conditions are optimized to favor the reaction at the most labile C-I bond.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (0.05 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-5-bromo-4-chlorothieno[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings, facilitating the catalytic cycle.[10][14]
-
Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the HI formed during the reaction.[11]
-
Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and maintaining an inert atmosphere.
-
Reaction Conditions: Performing the reaction at room temperature helps to ensure the selectivity for the C-I bond over the C-Br and C-Cl bonds.
Protocol 2: Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol describes the introduction of an aryl or heteroaryl group at the C5 position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Alkynyl-5-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a microwave vial, add 6-alkynyl-5-bromo-4-chlorothieno[2,3-d]pyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-90 °C for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-alkynyl-5-aryl-4-chlorothieno[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki-Miyaura reactions.[12][15]
-
Base: Potassium carbonate is an effective base for the transmetalation step in the Suzuki catalytic cycle.[12]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is standard for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base.[12]
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, leading to shorter reaction times and often cleaner reaction profiles.[16]
Protocol 3: Nucleophilic Aromatic Substitution at the C4-Chloro Position
This final protocol details the displacement of the C4-chloro group with a primary or secondary amine to install a key pharmacophoric element for EGFR inhibition.
Materials:
-
6-Alkynyl-5-aryl-4-chlorothieno[2,3-d]pyrimidine (1.0 eq)
-
Amine (2.0 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
n-Butanol or 2-Propanol
Procedure:
-
In a sealed tube, dissolve the 6-alkynyl-5-aryl-4-chlorothieno[2,3-d]pyrimidine in n-butanol or 2-propanol.
-
Add the desired amine and DIPEA to the solution.
-
Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final EGFR inhibitor candidate.
Causality Behind Experimental Choices:
-
Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent: Polar protic solvents like n-butanol or 2-propanol are suitable for this type of nucleophilic aromatic substitution reaction.
-
Elevated Temperature: Heating is typically required to overcome the activation energy for the displacement of the relatively unreactive chloro group.
Data Presentation: Expected Yields and Characterization
The following table provides a representative summary of expected yields for each synthetic step. Actual yields will vary depending on the specific substrates used.
| Step | Reaction | Starting Material | Product | Expected Yield (%) |
| 1 | Sonogashira Coupling | This compound | 6-Alkynyl-5-bromo-4-chlorothieno[2,3-d]pyrimidine | 70-90 |
| 2 | Suzuki-Miyaura Coupling | 6-Alkynyl-5-bromo-4-chlorothieno[2,3-d]pyrimidine | 6-Alkynyl-5-aryl-4-chlorothieno[2,3-d]pyrimidine | 60-85 |
| 3 | Nucleophilic Aromatic Substitution | 6-Alkynyl-5-aryl-4-chlorothieno[2,3-d]pyrimidine | Final EGFR Inhibitor Candidate | 50-80 |
All synthesized compounds should be fully characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their identity and purity.
Mechanism of Action: EGFR Inhibition
The synthesized thieno[2,3-d]pyrimidine derivatives are designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase.[5] The core scaffold mimics the adenine portion of ATP, allowing it to bind to the ATP-binding pocket of the EGFR kinase domain. The substituents introduced at the C4, C5, and C6 positions are crucial for establishing specific interactions with amino acid residues in the active site, thereby enhancing potency and selectivity.[2][7] The amine substituent at the C4 position typically forms a key hydrogen bond with the hinge region of the kinase, a characteristic interaction for many EGFR inhibitors.[17]
The following diagram illustrates the general mechanism of EGFR signaling and its inhibition.
Caption: EGFR signaling and inhibition mechanism.
Conclusion
The tri-halogenated this compound is a highly valuable and versatile starting material for the synthesis of a diverse range of potential EGFR inhibitors. The stepwise and selective functionalization of this scaffold, guided by the differential reactivity of its halogen atoms, provides a robust and efficient synthetic route. The protocols outlined in this guide offer a solid foundation for researchers in drug discovery to explore the chemical space around the thieno[2,3-d]pyrimidine core and to develop novel and potent anticancer agents.
References
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. (2023-06-08). National Institutes of Health. [Link]
-
[Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. (1989-07). PubMed. [Link]
-
Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. TR Integration. [Link]
-
Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. (2019-05-03). PubMed. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019-04-01). PubMed. [Link]
-
New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies. Semantic Scholar. [Link]
-
Synthesis of thieno[2,3-d]pyrimidines 11 and 12. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. (2021-12-26). PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023-04-27). National Institutes of Health. [Link]
-
Synthesis of new EGFR inhibitors strategy. ResearchGate. [Link]
-
Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment. (2023-08-02). PubMed. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. (2019-03-28). National Institutes of Health. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Taylor & Francis Online. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022-06-13). National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in. (2023-04-17). Taylor & Francis. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]
-
Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. ResearchGate. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. (2017-12-15). PubMed. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022-09-29). National Institutes of Health. [Link]
-
Sonogashira cross-coupling reaction involving pyrimidines 20. ResearchGate. [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 13. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Experimental Design for the Synthesis of Microtubule Targeting Agents
Introduction: The Dynamic Cytoskeleton as a Prime Therapeutic Target
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1][2] Their constant state of flux, cycling between periods of polymerization and depolymerization, is critical for a host of cellular processes, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[3][4] This indispensable role in mitosis has made microtubules one of the most successful targets for anticancer drug development.[5][6]
Microtubule Targeting Agents (MTAs) are a class of potent therapeutic compounds that disrupt microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[3][7][8] These agents are broadly categorized into two main classes: microtubule-stabilizing agents, which promote polymerization and inhibit depolymerization, and microtubule-destabilizing agents, which prevent tubulin polymerization.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for the synthesis of novel microtubule targeting agents. We will delve into the strategic considerations for designing a synthesis campaign, provide detailed protocols for the synthesis and evaluation of these compounds, and explore the critical structure-activity relationships that govern their efficacy.
Strategic Design of a Synthesis Campaign: From Lead Compound to Clinical Candidate
The journey of developing a novel MTA begins with a strategic approach to its synthesis. This involves not only the chemical route to the target molecule but also a deep understanding of its biological context.
Lead Compound Selection and Rationale
The choice of a lead compound is the cornerstone of any MTA synthesis project. Lead compounds can be derived from natural products or be entirely synthetic.
-
Natural Products as a Rich Source: Many of the most successful MTAs are derived from natural sources.[5] These include:
-
Taxanes (e.g., Paclitaxel, Docetaxel): Originally isolated from the Pacific yew tree, these compounds are potent microtubule stabilizers.[4][9]
-
Vinca Alkaloids (e.g., Vinblastine, Vincristine): Derived from the Madagascar periwinkle, these agents are microtubule destabilizers.[7][10][11]
-
Colchicine: Extracted from the autumn crocus, colchicine is a classic microtubule depolymerizing agent.[12][13]
-
-
Synthetic Scaffolds: The development of purely synthetic MTAs offers the advantage of greater chemical tractability and the potential to overcome limitations of natural products, such as supply issues and inherent toxicities.[14]
The rationale for selecting a particular lead compound should be driven by its known mechanism of action, its potential for chemical modification, and any existing structure-activity relationship (SAR) data.
Structure-Activity Relationship (SAR) Guided Synthesis
The synthesis of analogs of a lead compound is a critical step in optimizing its therapeutic properties. SAR studies aim to understand how specific chemical modifications influence the biological activity of a molecule.[15][16] For MTAs, key modifications often target:
-
Improved Potency: Enhancing the binding affinity of the compound to tubulin.
-
Increased Solubility: Improving the bioavailability of the drug.
-
Reduced Toxicity: Minimizing off-target effects.
-
Overcoming Drug Resistance: Designing compounds that are effective against cancer cells that have developed resistance to existing therapies.[14]
The following diagram illustrates the iterative process of SAR-guided synthesis:
Caption: Iterative workflow for SAR-guided synthesis of MTAs.
Synthetic Protocols for Key Microtubule Targeting Agents
The following section provides representative synthetic protocols for analogs of two major classes of MTAs: colchicine and taxol. These protocols are intended to be illustrative and may require optimization based on the specific target molecule.
Protocol 1: Synthesis of a Colchicine Analog
Colchicine and its analogs are known to bind to the colchicine binding site on β-tubulin, inhibiting microtubule polymerization.[13][17] The synthesis of novel colchicine derivatives often involves modification of the A, B, or C rings of the colchicine scaffold.[13]
Objective: To synthesize a novel ester analog of 10-demethylcolchicine (colchiceine) to explore the impact of the C-10 substituent on antiproliferative activity.[12]
Materials:
-
Colchicine
-
Glacial Acetic Acid
-
0.1N Hydrochloric Acid
-
Acetone
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Acyl chloride (e.g., benzoyl chloride)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Regioselective Demethylation of Colchicine:
-
Treat colchicine with a mixture of glacial acetic acid and 0.1N hydrochloric acid.
-
Heat the reaction mixture to precipitate the yellow solid, colchiceine.[12]
-
Recrystallize the crude product from acetone to obtain pure colchiceine (10-demethylcolchicine).
-
-
Esterification of Colchiceine:
-
Dissolve the synthesized colchiceine in anhydrous DCM.
-
Add triethylamine as a base.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Purification and Characterization:
-
Quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Semi-synthesis of a Taxol Analog
Taxol and its analogs stabilize microtubules by binding to a site on β-tubulin.[15][18] The semi-synthesis of taxol analogs often starts from naturally abundant precursors like 10-deacetylbaccatin III.[15]
Objective: To synthesize a novel taxol analog with a modified C-13 side chain to investigate its effect on microtubule disassembly.[15]
Materials:
-
10-deacetylbaccatin III
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
β-lactam side chain precursor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Coupling of the C-13 Side Chain:
-
Dissolve 10-deacetylbaccatin III in anhydrous THF.
-
Cool the solution to -40°C.
-
Add LiHMDS dropwise to deprotonate the C-13 hydroxyl group.
-
Add the desired β-lactam side chain precursor to the reaction mixture.
-
Allow the reaction to proceed for several hours at low temperature.
-
-
Deprotection and Purification:
-
Quench the reaction with a saturated solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
If protecting groups are present on the side chain, perform the necessary deprotection steps.
-
Purify the final taxol analog using silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized analog using NMR spectroscopy, mass spectrometry, and HPLC.
-
Biological Evaluation of Synthesized Compounds
Once a library of MTA analogs has been synthesized and purified, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro assays and progressing to cell-based and in vivo models.
In Vitro Tubulin Polymerization Assay
This is a fundamental assay to determine whether a compound directly interacts with tubulin and affects its polymerization dynamics.[1] The assay can be performed in a high-throughput format and provides quantitative data on the potency of the compound.[1]
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340-350 nm or by using a fluorescent reporter that binds to polymerized microtubules.[1][19][20]
Protocol: Fluorescence-Based Tubulin Polymerization Assay [1]
-
Preparation of Reagents:
-
Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer).
-
Prepare a stock solution of the fluorescent reporter (e.g., DAPI).
-
Prepare serial dilutions of the test compounds and positive controls (e.g., paclitaxel for stabilizers, colchicine for destabilizers).
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds, controls, and tubulin.
-
Add GTP to initiate polymerization.
-
The final reaction mixture should contain tubulin, GTP, the fluorescent reporter, and the test compound.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 (for inhibitors) or EC50 (for stabilizers) values for each compound.
-
The following diagram illustrates the expected outcomes of a tubulin polymerization assay:
Caption: Representative curves from a tubulin polymerization assay.
Cell-Based Assays
Cell-based assays are essential for evaluating the efficacy of MTAs in a more biologically relevant context. These assays can provide information on cytotoxicity, effects on cell cycle progression, and the mechanism of cell death.
a. Cytotoxicity Assay (MTT or CellTiter-Glo)
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add the assay reagent (MTT or CellTiter-Glo) and measure the absorbance or luminescence.
-
Calculate the IC50 value for each compound.
-
b. Cell Cycle Analysis by Flow Cytometry
-
Principle: MTAs that disrupt the mitotic spindle cause cells to arrest in the G2/M phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye (e.g., propidium iodide) and analyzing the DNA content by flow cytometry.
-
Procedure:
-
Treat cancer cells with the test compounds for a specified period (e.g., 24 hours).
-
Harvest the cells, fix them, and stain with propidium iodide.
-
Analyze the cell cycle distribution using a flow cytometer.
-
c. Immunofluorescence Microscopy
-
Principle: This technique allows for the direct visualization of the effects of MTAs on the microtubule network within cells.
-
Procedure:
-
Grow cells on coverslips and treat them with the test compounds.
-
Fix and permeabilize the cells.
-
Stain the microtubules with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody.
-
Visualize the microtubule morphology using a fluorescence microscope.
-
In Vivo Efficacy Studies
Promising MTA candidates identified from in vitro and cell-based assays should be evaluated in animal models of cancer to assess their in vivo efficacy and toxicity.
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The mice are then treated with the test compound, and tumor growth is monitored over time.
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.
Data Presentation and Interpretation
The quantitative data generated from the various assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.
Table 1: Summary of Biological Activity of Hypothetical MTA Analogs
| Compound ID | Tubulin Polymerization IC50 (µM) | A549 Cytotoxicity IC50 (µM) | G2/M Arrest (% of cells) |
| Lead-01 | 1.5 | 0.8 | 65 |
| Analog-01a | 0.5 | 0.2 | 85 |
| Analog-01b | 2.1 | 1.2 | 50 |
| Paclitaxel | 0.1 | 0.01 | 90 |
Conclusion
The experimental design for the synthesis of microtubule targeting agents is a multidisciplinary endeavor that requires a strong foundation in synthetic organic chemistry, medicinal chemistry, and cancer biology. By employing a strategic approach that integrates SAR-guided synthesis with a robust pipeline of biological evaluation, researchers can effectively identify and optimize novel MTA candidates with the potential to become next-generation anticancer therapeutics. The protocols and guidelines presented in this application note provide a framework for conducting these studies in a systematic and efficient manner, ultimately contributing to the development of more effective and less toxic cancer treatments.
References
-
Gueritte-Voegelein, F., Guenard, D., Lavelle, F., Le Goff, M. T., Mangatal, L., & Potier, P. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of medicinal chemistry, 34(3), 992–998. [Link]
-
Klejborowska, G., Urbaniak, A., Wzorek, Z., Szczesio, M., & Huczyński, A. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules (Basel, Switzerland), 25(19), 4438. [Link]
-
Kingston, D. G. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in biotechnology, 12(6), 222–227. [Link]
-
ScienceDirect. (2023). Vinca Alkaloids in Cancer Therapy: Mechanisms, Biosynthesis, and Advances in Therapeutic Applications. [Link]
-
Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M., Nguyen, T. D., ... & O'Connor, S. E. (2018). Missing enzymes in the biosynthesis of the anticancer drug vinblastine in Madagascar periwinkle. Science, 360(6394), 1235–1239. [Link]
-
Minckley, T. A., et al. (2023). In vitro microtubule polymerization assays. Bio-protocol, 13(18), e4798. [Link]
-
Li, Y., et al. (2000). Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site. Acta Physico-Chimica Sinica, 16(7), 631-636. [Link]
-
Gueritte-Voegelein, F., et al. (1991). Relationships between the structure of taxol analogues and their antimitotic activity. Journal of Medicinal Chemistry, 34(3), 992-998. [Link]
-
Kozaka, T., et al. (2020). Colchicine Alkaloids and Synthetic Analogues: Current Progress and Perspectives. Molecules, 25(19), 4585. [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 296. [Link]
-
Al-hadi, A. M., et al. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. European Journal of Medicinal Chemistry, 185, 111788. [Link]
-
Kingston, D. G. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology, 12(6), 222-227. [Link]
-
Lo, Y. C., et al. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag–Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 582-593. [Link]
-
G. B. B. K. S. Gunel-Ozcan, A., et al. (2019). An overview of microtubule targeting agents for cancer therapy. Arhiv za higijenu rada i toksikologiju, 70(4), 258-267. [Link]
-
Wikipedia contributors. (2023). Vinca alkaloid. In Wikipedia, The Free Encyclopedia. [Link]
-
Klejborowska, G., et al. (2019). Synthesis, biological evaluation and molecular docking studies of new amides of 4-bromothiocolchicine as anticancer agents. European Journal of Medicinal Chemistry, 180, 516-529. [Link]
-
Lo, Y. C., et al. (2017). Toward Discovery of Novel Microtubule Targeting Agents: A SNAP-tag-Based High-Content Screening Assay for the Analysis of Microtubule Dynamics and Cell Cycle Progression. SLAS Discovery, 22(5), 582-593. [Link]
-
Ferreira, R., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. International Journal of Molecular Sciences, 24(13), 10904. [Link]
-
Ramirez-Rios, S., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 296. [Link]
-
Ramirez-Rios, S., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5218. [Link]
-
Klejborowska, G., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(19), 4438. [Link]
-
Gell, C., et al. (2010). Microtubule Dynamics Reconstituted In Vitro and Imaged by Single-Molecule Fluorescence Microscopy. Methods in Cell Biology, 95, 221-245. [Link]
-
Janke, C. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol, 6(1), e1691. [Link]
-
Qu, Y., et al. (2015). The biosynthesis of vinblastine and vincristine. Methods in Enzymology, 557, 293-306. [Link]
-
Musacchio, A., & He, S. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Molecular Biosciences, 9, 869694. [Link]
-
Steinmetz, M. O., & Prota, A. E. (2024). Structure-based discovery and rational design of microtubule-targeting agents. Current Opinion in Structural Biology, 85, 102845. [Link]
-
Senese, S., et al. (2017). Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation. Oncotarget, 8(59), 99617–99636. [Link]
-
Parker, A. L., et al. (2021). Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles. International Journal of Molecular Sciences, 22(22), 12290. [Link]
-
Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature reviews. Cancer, 10(3), 194–204. [Link]
-
Abouzid, K. A. M., et al. (2018). Design and synthesis of novel anticancer and antifibrosis compounds. Future Journal of Pharmaceutical Sciences, 4(2), 169-181. [Link]
-
De Mello, M. M., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 43(10), 4241-4249. [Link]
-
Galkin, M., et al. (2024). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. Biomedicines, 12(5), 1018. [Link]
-
C. G. Thomas, A. A. (2014). Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma. Expert Opinion on Investigational Drugs, 23(1), 69-80. [Link]
-
Komlodi-Pasztor, E., et al. (2012). Modulation of the anti-cancer efficacy of microtubule-targeting agents by cellular growth conditions. International Journal of Oncology, 40(2), 572-578. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
-
Gao, Y. F., et al. (2022). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 27(19), 6682. [Link]
-
Zhang, Z., et al. (2018). Design, synthesis and characterization of potent microtubule inhibitors with dual anti-proliferative and anti-angiogenic activities. European Journal of Medicinal Chemistry, 157, 1033-1045. [Link]
-
Choudhari, A. S., et al. (2020). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Journal of Medicinal Chemistry, 63(23), 14337-14366. [Link]
-
Li, Q., et al. (2020). A review of research progress of antitumor drugs based on tubulin targets. Annals of Translational Medicine, 8(12), 789. [Link]
-
Musso, L., & Dallavalle, S. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 24(13), 10884. [Link]
-
Chen, Y. H., et al. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega, 5(24), 14656-14666. [Link]
-
Patil, S. A., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Journal of Medicinal Chemistry, 57(15), 6778-6789. [Link]
-
BioWorld. (2025). Discovery of microtubule polymerization inhibitor with excellent anticancer activity. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-targeting agents in oncology and therapeutic potential in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Targeting Microtubules by Natural Agents for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Microtubules as a target for anticancer drugs | Semantic Scholar [semanticscholar.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. An overview of microtubule targeting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Taxol: the chemistry and structure-activity relationships of a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vinca Alkaloids and Their Biosynthesis Enzymes - LKT Labs [lktlabs.com]
- 11. Vinca alkaloid - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colchicine Alkaloids and Synthetic Analogues: Current Progress and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of Taxol and Taxotere analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
- 17. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Structure-Activity Relationship of Taxol Inferring from Docking Taxol Analogues to Microtubule Binding Site | Semantic Scholar [semanticscholar.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Utility of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine in Fragment-Based Drug Discovery: Application Notes and Protocols
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, moving beyond the traditional high-throughput screening of large, complex molecules.[1] The core principle of FBDD is elegantly simple: screen smaller, less complex molecules ("fragments") that, despite typically low binding affinities, can form highly efficient and specific interactions with a protein target.[2] These initial "hits" then serve as starting points for medicinal chemistry-driven optimization into potent drug candidates.[3]
Within the vast chemical space available for fragment library design, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure.[4][5][6] Its structural resemblance to the native purine bases found in DNA and RNA makes it a versatile bio-isostere capable of interacting with a wide range of protein targets, particularly kinases.[4][5][6][7] This guide focuses on a specific, strategically designed derivative: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine . This multi-halogenated fragment offers a unique combination of features that make it an exceptionally valuable tool for FBDD campaigns.
The strategic placement of three distinct halogens (bromine, chlorine, and iodine) at the 5, 4, and 6 positions, respectively, provides multiple, chemically distinct vectors for subsequent hit-to-lead optimization. Each halogen offers a different potential for chemical modification via established cross-coupling reactions, allowing for a systematic and diverse exploration of the surrounding chemical space to enhance binding affinity and selectivity.[3][8] Furthermore, the presence of heavier halogens like bromine and iodine introduces the potential for halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug design.[9][10]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in FBDD workflows. We will provide detailed protocols for primary screening and hit validation using key biophysical techniques, explaining the causality behind experimental choices to ensure both scientific integrity and practical success.
Part 1: Physicochemical Properties and Library Preparation
Before embarking on a screening campaign, it is crucial to understand the fundamental properties of the fragment and ensure the quality of the screening library.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [11] |
| CAS Number | 1799610-89-1 | [11] |
| Molecular Formula | C₆HBrClIN₂S | [11] |
| Molecular Weight | 419.4 g/mol | N/A |
| Purity | ≥97% recommended | [11] |
| Solubility | DMSO (≥100 mM recommended for stock) | [12] |
| Storage | Store at -20°C in a dark, inert atmosphere | [11] |
Protocol 1.1: Fragment Library Preparation and Quality Control
Rationale: The success of any FBDD campaign hinges on the quality and integrity of the fragment library. Inaccurate concentrations, degradation, or precipitation of the fragment can lead to false negatives or positives. This protocol outlines the steps for creating a high-quality, screen-ready plate of this compound.
Materials:
-
This compound solid (≥97% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acoustic liquid handler (e.g., ECHO) or calibrated multichannel pipette
-
Screening plates (e.g., 384-well or 96-well, compatible with detection instruments)
-
Plate sealer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the solid fragment and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by gentle vortexing or sonication. This high-concentration stock minimizes the final DMSO concentration in the assay, which can interfere with some biophysical measurements.[13]
-
-
Intermediate Plate Preparation:
-
Using an acoustic liquid handler for precision, dispense the stock solution into an intermediate plate to create a working concentration (e.g., 10 mM). This step helps to minimize freeze-thaw cycles of the primary stock.
-
-
Assay Plate Generation:
-
From the intermediate plate, transfer a precise volume of the fragment solution to the final assay plates. The final concentration will depend on the screening technique (see protocols below).
-
Include dedicated wells for positive and negative controls.
-
Also, include wells containing only DMSO at the same final concentration as the fragment wells to serve as a solvent reference.
-
-
Quality Control:
-
Visually inspect the plates for any signs of precipitation.
-
It is recommended to confirm the concentration and purity of a representative sample from the stock solution using LC-MS or NMR.
-
-
Storage:
-
Seal the plates securely and store them at -20°C. If using for aqueous assays, be mindful of potential precipitation upon thawing.
-
Part 2: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for the primary screening of fragment libraries.[13][14][15] It measures changes in the refractive index at the surface of a sensor chip as the fragment binds to an immobilized protein target, providing real-time kinetic and affinity data.[14]
Workflow for SPR-based Fragment Screening
Caption: Workflow for a protein-observed NMR screening experiment.
Protocol 3.1: Protein-Observed NMR using ¹H-¹⁵N HSQC
Rationale: This protein-observed method is one of the most robust for hit validation. [16]By monitoring changes in the protein's NMR spectrum upon addition of the fragment, we can not only confirm binding but also identify the location of the binding site on the protein (if resonance assignments are available). [16] Materials:
-
High-field NMR spectrometer with a cryoprobe
-
Uniformly ¹⁵N-labeled purified target protein
-
NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O)
-
NMR tubes
-
Stock solution of this compound in deuterated DMSO (DMSO-d₆)
Procedure:
-
Protein Preparation and Reference Spectrum:
-
Prepare a sample of ¹⁵N-labeled protein at a suitable concentration (e.g., 50-100 µM) in the NMR buffer.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum. This spectrum serves as the "fingerprint" of the unbound protein, where each peak corresponds to a specific backbone amide N-H group.
-
-
Fragment Addition:
-
Add a stoichiometric excess of the fragment to the protein sample (e.g., 5- to 10-fold molar excess). The final DMSO-d₆ concentration should be kept low (<5%) to avoid protein denaturation.
-
-
Acquisition of Binding Spectrum:
-
Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
-
Data Analysis:
-
Overlay the reference and binding spectra.
-
Binding of the fragment to the protein will cause changes in the local chemical environment of nearby amino acid residues, resulting in Chemical Shift Perturbations (CSPs) for their corresponding peaks in the HSQC spectrum. [17] * A significant CSP for a subset of peaks is a strong confirmation of a specific binding event.
-
If the protein's backbone resonances have been assigned, the perturbed peaks can be mapped onto the protein's structure to identify the binding site.
-
-
(Optional) Affinity Determination:
-
Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at a fixed protein concentration with increasing concentrations of the fragment.
-
Track the chemical shift changes of the perturbed peaks and fit the data to a binding isotherm to calculate the Kᴅ. [16]
-
Part 4: Orthogonal Hit Validation with Thermal Shift Assay (TSA)
Thermal Shift Assays (TSA), also known as Differential Scanning Fluorimetry (DSF), provide a rapid and cost-effective orthogonal method to confirm hits from primary screens. [18][19][20][21]The principle is that ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tₘ). [18][22]
Protocol 4.1: Differential Scanning Fluorimetry (DSF)
Rationale: This protocol uses a fluorescent dye that binds to hydrophobic regions of a protein as it unfolds. By monitoring the fluorescence increase as a function of temperature, a melting curve can be generated. A positive shift in the Tₘ (ΔTₘ) in the presence of the fragment confirms a stabilizing interaction. This method is excellent for confirming hits from SPR or NMR as it relies on a different physical principle. [18] Materials:
-
Real-time PCR instrument (e.g., CFX384) [20]* Fluorescent dye (e.g., SYPRO Orange)
-
Purified target protein
-
Assay buffer
-
Screen-ready fragment plate
Procedure:
-
Assay Preparation:
-
In a 96- or 384-well PCR plate, prepare the reaction mixture containing the target protein (e.g., 2-5 µM), the fluorescent dye (e.g., 5x concentration), and the assay buffer.
-
Add this compound to the desired final concentration (e.g., 100 µM). Include appropriate no-fragment and no-protein controls.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Apply a thermal gradient, increasing the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) in small increments (e.g., 0.5°C per step).
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
The Tₘ is the temperature at the midpoint of the transition, which can be determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.
-
Calculate the thermal shift (ΔTₘ) by subtracting the Tₘ of the protein alone from the Tₘ of the protein-fragment complex (ΔTₘ = Tₘ,complex - Tₘ,apo).
-
A ΔTₘ of ≥ 2°C is generally considered a significant stabilizing effect and a strong confirmation of binding.
-
Table 3: Representative Data from Thermal Shift Assay
| Sample | Tₘ (°C) | ΔTₘ (°C) | Interpretation |
| Protein alone | 48.5 | - | Baseline |
| Protein + BCI-ThienoPy | 51.8 | +3.3 | Confirmed Hit (Stabilizing) |
Conclusion and Path Forward
The strategic design of This compound makes it a highly valuable probe for fragment-based drug discovery. Its privileged thieno[2,3-d]pyrimidine core provides a foundation for broad target applicability, while its multi-halogenated structure offers three distinct, chemically addressable vectors for rapid hit-to-lead optimization. The protocols outlined in this guide provide a robust framework for screening and validating this fragment against a protein target of interest.
A successful FBDD campaign will integrate these biophysical techniques to build a comprehensive understanding of the fragment's interaction with the target. Hits identified by a primary screen (e.g., SPR) should be confirmed with one or more orthogonal methods (e.g., NMR, TSA) to eliminate false positives and increase confidence. Once a fragment like this compound is validated, high-resolution structural information from X-ray crystallography or NMR becomes invaluable for guiding the structure-based design of more potent and selective lead compounds. [2][3]
References
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
- Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219.
- Huber, W. (2007). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design, 13(35), 3547-3561.
- Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1756-1773.
- Kozak, J., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171).
- Sledz, P., & Caflisch, A. (2018). Protein-observed NMR in fragment-based drug discovery. RSC Chemical Biology, 9(1), 16-25.
-
Charles River Laboratories. (n.d.). Thermal Shift Assays. Retrieved from [Link]
- Renaudet, O., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22396.
-
Nuvisan. (n.d.). Tailored Thermal Shift Assays for Accurate Ligand Binding Analysis. Retrieved from [Link]
- Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 1008, 375-394.
- Bozorov, K., et al. (2021). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. RSC Medicinal Chemistry, 12(9), 1436-1456.
-
Sygnature Discovery. (n.d.). Fluorescent Thermal Shift Assays (FTSA). Retrieved from [Link]
- Singh, N., et al. (2021). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview.
- Kumar, A., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 219, 113437.
- El-Gamal, M. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6535.
- Neumann, L., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 419-423.
- Harris, C. S., et al. (2012). Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 648-651.
- Reddy, T. S., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 13(30), 8235-8248.
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]
- Heidrich, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 9.
- Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Uppsala University.
- Elmongy, E. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6535.
- de Kloe, G. E., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular and Cellular Therapies, 10(1), 1.
- Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 115, 105234.
- Nencka, R., et al. (2024). Design, synthesis and evaluation of novel thieno[2,3d]pyrimidine derivatives as potent and specific RIPK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 97, 129567.
- Mghwary, E. N., et al. (2019). Design strategy of the targeted thieno[2,3-d]pyrimidines derivatives as dual EGFR and VEGFR-2 inhibitors. Bioorganic Chemistry, 86, 558-570.
- Wilcken, R., et al. (2013). Halogen-enriched fragment libraries as probes for drug discovery. Journal of the American Chemical Society, 135(17), 6548-6562.
- Heidrich, S., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 9.
-
PubChem. (n.d.). 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
- Scott, J. S., & Lawson, A. D. G. (2021). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews, 50(1), 187-200.
-
ResearchGate. (n.d.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Retrieved from [Link]
- Verma, M., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Biological Chemistry, 9(4), 148-177.
- Perry, J. J. P., et al. (2020). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in Biophysics and Molecular Biology, 152, 55-68.
- Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6427.
Sources
- 1. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery-Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 1799610-89-1 [sigmaaldrich.com]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. nuvisan.com [nuvisan.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 22. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Cell-Based Assay Development for Thieno[2,3-d]pyrimidine Kinase Inhibitors
Introduction
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system that is a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has made it a cornerstone in medicinal chemistry, leading to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A significant body of research has identified thieno[2,3-d]pyrimidine derivatives as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]
Notably, compounds featuring this scaffold have demonstrated inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[5][6][7][8] The success of kinase inhibitors in cancer treatment has underscored the value of this therapeutic strategy.[9]
The effective progression of these promising compounds from discovery to clinical candidates hinges on a robust and well-defined preclinical evaluation strategy. Cell-based assays are indispensable in this process, as they provide a more physiologically relevant context than purely biochemical assays, offering insights into crucial factors like cell permeability, target engagement in a complex cellular environment, and downstream functional consequences.[9][10][11]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on establishing an integrated cell-based assay cascade to characterize thieno[2,3-d]pyrimidine derivatives. We will detail a logical workflow, from initial cytotoxicity screening to direct confirmation of intracellular target engagement and subsequent validation of the mechanism of action.
Part 1: Foundational Screening: Assessing Antiproliferative Activity
The initial step in evaluating any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. This provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays, such as the MTT assay, are reliable, high-throughput methods for this purpose.[12]
Principle of the MTT Assay: The assay's core principle lies in the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][13] The quantity of this insoluble formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[13][14]
Workflow for Antiproliferative Screening
The overall workflow is a multi-step process designed for efficiency and reproducibility in a 96-well format.
Caption: Inhibition of the EGFR signaling pathway and key downstream targets.
Detailed Protocol 3: Western Blot Analysis of Pathway Modulation
Materials:
-
Cancer cells expressing the target kinase (e.g., A549 for EGFR)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails *[15] BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST is recommended for phospho-proteins to avoid background from casein in milk) *[15][16] Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells (serum-free medium) overnight, then treat with the thieno[2,3-d]pyrimidine inhibitor for 2-4 hours. Stimulate the pathway if necessary (e.g., add EGF for 15 minutes).
-
Sample Preparation: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing phosphatase inhibitors. S[15]crape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. 7[16]. Primary Antibody Incubation: Incubate the membrane with the desired phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. 8[16]. Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Add ECL substrate and image the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize, the membrane can be stripped of antibodies and re-probed with an antibody for the corresponding total protein (e.g., total EGFR, total AKT).
Part 4: Assay Validation and Best Practices
To ensure that the data generated is reliable, reproducible, and suitable for making critical drug development decisions, assays must be properly validated. W[17][18]hile a full GLP validation is extensive, adhering to core validation principles and best practices is essential throughout the research phase.
[17]#### Key Best Practices for Robust Cell-Based Assays
| Parameter | Best Practice | Rationale |
| Cell Culture | Use cells with a low passage number and maintain consistent seeding densities. Regularly test for mycoplasma contamination. | [19] High passage numbers can lead to genetic drift and altered cellular responses. Cell density affects growth rates and drug sensitivity. |
| Compound Handling | Prepare fresh dilutions of compounds for each experiment from a validated stock solution. Keep final solvent concentration low and consistent across all wells. | Compounds can degrade in solution over time. High solvent concentrations can cause off-target effects or cytotoxicity. |
| Assay Optimization | Optimize key variables such as cell seeding density, compound incubation time, and reagent concentrations before starting large-scale screening. | [19][20] Ensures the assay is running within a linear range and provides the optimal signal-to-background window for detecting inhibitor effects. |
| Controls | Always include appropriate controls: negative (vehicle only), positive (a known inhibitor), and blank (no cells). | Controls are essential for data normalization, calculating assay performance metrics (like Z'-factor), and ensuring the assay is performing as expected. |
| Data Normalization | For Western blots, always normalize the phosphorylated protein signal to the total protein signal. For viability assays, normalize to the vehicle-treated control. | [21] This accounts for variations in protein loading or initial cell number, ensuring that observed effects are due to the compound's specific activity. |
| Replication | Perform all experiments with at least three biological replicates to ensure the results are statistically significant and reproducible. | Biological replicates account for the inherent variability in cellular systems and increase confidence in the conclusions drawn from the data. |
Conclusion
The systematic, multi-tiered approach detailed in this application note provides a robust framework for the preclinical characterization of novel thieno[2,3-d]pyrimidine derivatives. By progressing from a broad assessment of antiproliferative activity to specific confirmation of intracellular target engagement and subsequent verification of downstream pathway modulation, researchers can build a comprehensive data package. This integrated assay cascade enables confident decision-making, facilitates the establishment of structure-activity relationships (SAR), and ultimately accelerates the identification of lead candidates with a validated mechanism of action for further development in the fight against cancer.
References
-
El-Gamal, M. I., et al. (2018). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]
-
Ghorab, M. M., et al. (2020). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
-
Al-Ostoot, F. H., et al. (2022). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Taylor & Francis Online. [Link]
-
Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]
-
Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]
-
Al-Warhi, T., et al. (2022). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. [Link]
-
Abdel-Aziz, H. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Concept Life Sciences. [Link]
-
Niphakis, M. J., & Cravatt, B. F. (2014). Determining target engagement in living systems. PubMed Central. [Link]
-
Al-Warhi, T., et al. (2022). Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. TR Integration. [Link]
-
Rashad, A. E., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
El-Naga, R. N., et al. (2024). Synthesis and in vitro antitumor evaluation of new thieno[2,3-d]pyrimidine derivatives as EGFR and DHFR inhibitors. PubMed. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
CUSABIO. (n.d.). Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO. [Link]
-
Selvita. (n.d.). Target Engagement. Selvita. [Link]
-
Dang, T., & Ma, Y. (2001). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. PubMed. [Link]
-
Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Eurofins DiscoverX. [Link]
-
ResearchGate. (2020). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
Thiriveedhi, V., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]
-
Hafez, H. N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. [Link]
-
El-Sayed, N. F., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
-
Biocompare. (2017). Mastering Cell-Based Screening. Biocompare. [Link]
-
ResearchGate. (2011). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]
-
GMP Plastics. (2025). What is the Cell Viability Assay?. GMP Plastics. [Link]
-
Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
-
Mand, A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Guo, Y., et al. (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. BioAgilytix. [Link]
-
Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. Marin Biologic Laboratories. [Link]
-
PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]
-
DiscoverX. (2020). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. YouTube. [Link]
-
PPD, part of Thermo Fisher Scientific. (2013). Development & Validation of Cell-based Assays. YouTube. [Link]
-
Gat-Viks, I., et al. (2009). Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. marinbio.com [marinbio.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 19. biocompare.com [biocompare.com]
- 20. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Alchemist's Key: Unlocking Kinase Inhibitor Diversity with 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of drug discovery, particularly in the realm of oncology, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure." Its resemblance to the native purine core of ATP allows derivatives to act as competitive inhibitors for a vast array of protein kinases, enzymes that are often dysregulated in various cancers.[1][2] The strategic functionalization of this heterocyclic system is paramount to achieving potency and selectivity against specific kinase targets. This guide focuses on a uniquely versatile, albeit complex, building block: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine . The presence of three distinct halogen atoms at key positions offers an unparalleled opportunity for sequential and site-selective chemical modifications, enabling the rapid generation of diverse compound libraries for screening and optimization.[3] This document provides a detailed exploration of its synthesis, the underlying principles of its reactivity, and field-tested protocols for its application in constructing advanced intermediates for kinase inhibitor discovery programs.
Physicochemical Properties and Handling
This compound is a solid, multi-halogenated aromatic compound with the following identifiers:
-
CAS Number: 1799610-89-1
-
Molecular Formula: C₆HBrClIN₂S
-
Molecular Weight: 375.44 g/mol
Due to its complex halogenation, this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). It is recommended to store the material in a dark place, under an inert atmosphere, and at low temperatures (e.g., in a freezer at -20°C) to ensure its long-term stability.[4]
Strategic Synthesis of the Tri-Halogenated Scaffold
Proposed Synthetic Pathway
Caption: Reactivity hierarchy of C-X bonds in cross-coupling.
Application Protocols: A Toolkit for Kinase Inhibitor Scaffolds
The following protocols are designed as robust starting points for the selective functionalization of this compound. They are based on established methodologies for similar polyhalogenated heterocyclic systems. [6][7]Researchers should note that optimization for specific substrates is often necessary to achieve maximum yield and purity.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position (C-I)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, ideal for introducing aryl or heteroaryl moieties that often occupy the solvent-exposed regions of a kinase active site. [8][9] Principle: By using mild reaction conditions and a standard palladium catalyst, the highly reactive C-I bond at the 6-position can be selectively coupled, leaving the C-Br and C-Cl bonds intact for subsequent transformations. [3][10] Workflow Diagram:
Caption: General experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.).
-
Evacuate and Backfill: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio).
-
Reaction: Heat the reaction mixture to a moderate temperature, typically between 80-90°C, with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Standard, reliable catalysts for Suzuki couplings. Effective for reactive C-I bonds. |
| Base | K₂CO₃ or K₃PO₄ | Mild inorganic bases sufficient for activating the boronic acid without promoting side reactions. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-90°C | Sufficient energy to drive the catalytic cycle for the C-I bond without activating the C-Br bond. |
Protocol 2: Selective Sonogashira Coupling at the C-6 Position (C-I)
The Sonogashira reaction introduces alkynyl groups, which are valuable as isosteres for linear linkers or as versatile handles for further chemistry, such as click reactions or cyclizations.
Principle: Similar to the Suzuki coupling, mild, copper-co-catalyzed conditions will favor the exclusive reaction at the most labile C-I bond. [11] Step-by-Step Methodology:
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.06 equiv.).
-
Evacuate and Backfill: Seal the flask and purge with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. For less reactive alkynes, gentle heating (e.g., 40-50°C) may be required.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the residue by column chromatography.
| Parameter | Recommended Starting Condition | Rationale / Causality |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | The classic and highly effective catalyst system for Sonogashira reactions. |
| Base | Et₃N or DIPEA | Acts as both the base to deprotonate the alkyne and often as a co-solvent. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents that facilitate the reaction. |
| Temperature | Room Temperature to 50°C | Mild temperatures are usually sufficient for the highly reactive C-I bond, preserving the other halogens. |
Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position (C-Cl)
The Buchwald-Hartwig amination is a powerful method for installing amine functionalities, which are critical for forming key hydrogen bond interactions in the hinge region of many kinases. [12] Principle: While the C-Cl bond is the least reactive in cross-coupling, the C-4 position on the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SₙAr) and can also be targeted with specific Buchwald-Hartwig conditions. Often, this reaction is performed after functionalizing the C-6 and/or C-5 positions. However, direct amination at C-4 is also feasible. The electron-withdrawing nature of the pyrimidine nitrogens makes the C-4 position particularly electrophilic. With a strong base and an appropriate bulky phosphine ligand, direct C-N bond formation can be achieved.
Workflow Diagram:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Inert Atmosphere: To a glovebox or a Schlenk tube under a positive pressure of Argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a bulky phosphine ligand (e.g., XPhos or RuPhos, 0.08 equiv.), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 equiv.).
-
Reagent Addition: Add the this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the mixture to 100-110°C. The less reactive C-Cl bond typically requires more forcing conditions.
-
Monitoring: Monitor the reaction for the consumption of the starting material. Note that competing reactions at the C-Br or C-I positions are possible if the reaction is left for too long or at too high a temperature.
-
Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
| Parameter | Recommended Starting Condition | Rationale / Causality |
| Catalyst | Pd₂(dba)₃ / Bulky Ligand (XPhos) | Bulky, electron-rich phosphine ligands are essential for facilitating the difficult oxidative addition to the C-Cl bond and promoting reductive elimination. [13] |
| Base | NaOt-Bu or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, high-boiling aprotic solvents are necessary for the elevated temperatures required. |
| Temperature | 100-110°C | Higher temperatures are needed to overcome the activation energy for C-Cl bond cleavage. |
Conclusion: A Gateway to Novel Chemical Space
This compound represents a sophisticated and powerful tool for the medicinal chemist. Its tri-halogenated nature, governed by a predictable hierarchy of reactivity, allows for the rational and sequential construction of highly functionalized molecules. By mastering the selective cross-coupling reactions detailed in these protocols, researchers can efficiently navigate and explore vast regions of chemical space. This strategic approach accelerates the discovery of novel, potent, and selective kinase inhibitors, ultimately contributing to the development of the next generation of targeted therapies. [14][15]
References
- Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & El Ella, D. A. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1-2), 3-13.
- Bozorov, K., Zhao, J., & Aisa, H. A. (2019). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 178, 565-587.
- Eissa, I. H., Al-Warhi, T., Al-Salahi, R., & Kaeed, E. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 12(32), 6145-6161.
- Al-Ostath, N., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6529.
-
Request PDF | Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (n.d.). Retrieved from [Link]
- Corbet, M., & Mignani, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 45(23), 6549-6577.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research, 2(5), 60-66.
- Hartwig, J. F. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 88(17), 11685-11693.
- Hussain, M., et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(24), 4486-4491.
- Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(30), 7174-7183.
- Chen, Y., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(24), 6568-6577.
- Hussain, M., et al. (2016). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 21(12), 1667.
- Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 6(102), 100021-100030.
- Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18131-18142.
- Al-Majid, A. M., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
Sources
- 1. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1799610-89-1 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. 5-bromo-4-chlorothieno[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and practical protocols for the chemical derivatization of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine, a versatile scaffold for the synthesis of novel compounds in drug discovery and materials science. The strategic functionalization of this trihalogenated heterocyclic system allows for the systematic exploration of chemical space and the development of structure-activity relationships.
Understanding the Reactivity Landscape
The thieno[2,3-d]pyrimidine core is an electron-deficient system, which makes the halogen substituents susceptible to various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The key to the successful and selective derivatization of this compound lies in the differential reactivity of the three halogen atoms.
Regioselectivity:
The order of reactivity for palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond strength, which generally follows the trend: C-I > C-Br > C-Cl.[1] For the pyrimidine ring, the C4 and C2 positions are generally more reactive than the C5 position in cross-coupling reactions.[2] Combining these principles, the expected order of reactivity for this compound is:
-
C6-Iodo: The most reactive site, ideal for initial functionalization.
-
C5-Bromo: Possesses intermediate reactivity, suitable for a second coupling step.
-
C4-Chloro: The least reactive site for cross-coupling, but susceptible to nucleophilic aromatic substitution (SNA r).
This predictable reactivity allows for a stepwise and controlled derivatization of the scaffold, enabling the synthesis of trisubstituted thieno[2,3-d]pyrimidines with diverse functionalities.
Strategic Derivatization Workflows
A logical approach to functionalizing this compound involves a sequential strategy, targeting the most reactive positions first. The following diagram illustrates a general workflow for the stepwise derivatization.
Caption: Stepwise derivatization of this compound.
Application Notes and Protocols
The following sections provide detailed protocols for the most common and effective derivatization techniques for this compound.
Sonogashira Coupling at the C6-Iodo Position
The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] Due to the high reactivity of the C-I bond, this reaction can be performed with high selectivity at the C6 position.
Protocol 1: Selective Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 eq |
| Alkyne | Terminal Alkyne | 1.1 - 1.5 eq |
| Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol% |
| Co-catalyst | CuI | 5-10 mol% |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2-3 eq |
| Solvent | Anhydrous THF or DMF | |
| Temperature | Room Temperature to 50 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.05-0.10 eq).
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPA, 2-3 eq).
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[4] This reaction can be performed sequentially, first at the C6-Iodo position and then at the C5-Bromo position.
Protocol 2: Stepwise Suzuki-Miyaura Coupling
Step 1: Coupling at the C6-Iodo Position
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 eq |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid/Ester | 1.1 - 1.5 eq |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2-3 eq |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | |
| Temperature | 80 - 100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Step 2: Coupling at the C5-Bromo Position
| Parameter | Recommended Conditions | Notes |
| Substrate | 6-Aryl-5-bromo-4-chlorothieno[2,3-d]pyrimidine | 1.0 eq |
| Boronic Acid/Ester | Aryl or Heteroaryl Boronic Acid/Ester | 1.2 - 2.0 eq |
| Catalyst | Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) | 2-5 mol% |
| Base | K₃PO₄ or CsF | 2-3 eq |
| Solvent | Toluene or 1,4-Dioxane | |
| Temperature | 100 - 120 °C | Harsher conditions may be needed for the less reactive C-Br bond. |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure (General):
-
Follow the general procedure for Sonogashira coupling, substituting the respective reagents and conditions for each step.
-
Isolate and purify the product from Step 1 before proceeding to Step 2.
Buchwald-Hartwig Amination at the C4-Chloro Position
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This reaction is particularly useful for functionalizing the C4-chloro position after the more reactive sites have been derivatized.
Protocol 3: Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Substrate | 5,6-Disubstituted-4-chlorothieno[2,3-d]pyrimidine | 1.0 eq |
| Amine | Primary or Secondary Amine | 1.2 - 2.0 eq |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 2-5 mol% |
| Ligand | Xantphos, BINAP, or a bulky biaryl phosphine ligand (e.g., RuPhos) | 4-10 mol% |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ | 1.5 - 2.5 eq |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | |
| Temperature | 90 - 120 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 5,6-disubstituted-4-chlorothieno[2,3-d]pyrimidine (1.0 eq), the palladium precatalyst, the ligand, and the base.
-
Add the anhydrous solvent and the amine.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNA r) at the C4-Chloro Position
The electron-deficient nature of the pyrimidine ring makes the C4-chloro substituent susceptible to nucleophilic aromatic substitution. This method offers a metal-free alternative for introducing amine, alkoxy, or thioalkoxy groups.
Protocol 4: Nucleophilic Aromatic Substitution
| Parameter | Recommended Conditions | Notes |
| Substrate | 5,6-Disubstituted-4-chlorothieno[2,3-d]pyrimidine | 1.0 eq |
| Nucleophile | Amine, Alcohol, or Thiol | 1.5 - 3.0 eq |
| Base | K₂CO₃, Et₃N, or DIPEA (for amines) | 2-3 eq |
| Solvent | DMF, DMSO, or NMP | |
| Temperature | 80 - 150 °C |
Experimental Procedure:
-
To a round-bottom flask, add the 5,6-disubstituted-4-chlorothieno[2,3-d]pyrimidine (1.0 eq), the nucleophile, and the base.
-
Add the solvent and heat the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration or extract with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Visualization of Derivatization Pathways
The following diagrams illustrate the specific reaction pathways for the derivatization of this compound.
Caption: Sonogashira coupling at the C6 position.
Caption: Sequential Suzuki coupling at C6 and C5.
Caption: Buchwald-Hartwig amination at the C4 position.
Conclusion
The this compound scaffold offers a rich platform for the synthesis of novel and complex molecules. By leveraging the principles of regioselective cross-coupling and nucleophilic substitution, researchers can systematically and efficiently explore the chemical space around this versatile core. The protocols and guidelines presented in this document provide a solid foundation for the successful derivatization of this compound, paving the way for new discoveries in medicinal chemistry and materials science.
References
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this complex heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to navigate the challenges of this multi-step synthesis, optimize your reaction outcomes, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the tri-halogenated thieno[2,3-d]pyrimidine core?
A typical and reliable approach involves a multi-step sequence that first builds the thieno[2,3-d]pyrimidin-4(3H)-one core, followed by sequential halogenations. The general pathway is as follows:
-
Thiophene Ring Formation: Often starting with a Gewald reaction to construct a substituted 2-aminothiophene-3-carbonitrile or carboxamide.[1]
-
Pyrimidine Ring Cyclization: The 2-aminothiophene intermediate is cyclized to form the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. This can be achieved using reagents like formic acid or formamide.[2]
-
Chlorination: The 4-oxo group is converted to a 4-chloro group, a crucial handle for further functionalization. This is typically accomplished using a strong chlorinating agent like phosphoryl chloride (POCl₃).[3][4]
-
Sequential Halogenation (Bromination & Iodination): The final step involves the electrophilic substitution of bromine and iodine onto the thiophene ring. The order and specific reagents for these steps are critical for achieving the desired regiochemistry and avoiding side products.
Q2: Why is the chlorination of the 4-oxo position a critical step?
The conversion of the 4-oxo group to a 4-chloro substituent is a pivotal activation step. The chlorine atom at the C4 position is a good leaving group, making the molecule susceptible to nucleophilic aromatic substitution.[3][5][6] This allows for the subsequent introduction of various amines, alcohols, or other nucleophiles, which is a common strategy in the development of kinase inhibitors and other biologically active molecules based on the thieno[2,3-d]pyrimidine scaffold.[7][8] An incomplete or inefficient chlorination step will result in a mixture of the starting material and the desired 4-chloro intermediate, which is often difficult to separate and will complicate all downstream reactions and purifications.
Q3: How should I monitor the progress of these reactions?
Thin-Layer Chromatography (TLC) is the primary workhorse for routine monitoring. Use a combination of UV visualization (at 254 nm, as these aromatic systems are typically UV-active) and, if necessary, a potassium permanganate stain to visualize spots. For more definitive analysis, especially when differentiating between halogenated isomers or confirming product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable. It provides both retention time data and mass information, confirming the incorporation of the correct number of halogen atoms at each step.
Q4: What are the key safety considerations when handling the reagents for this synthesis?
Many reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood.
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. Always use under anhydrous conditions and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Bromine (Br₂): Toxic, corrosive, and volatile. Handle with extreme care. Using N-bromosuccinimide (NBS) is often a safer and easier-to-handle alternative for bromination.
-
Solvents: Anhydrous solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are often required. Ensure they are properly dried before use to prevent quenching of reagents or unwanted side reactions.
Visualized Synthetic Workflow
The diagram below outlines a plausible synthetic pathway for this compound.
Caption: General synthetic pathway to the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield After Chlorination Step
Q: My TLC/LC-MS analysis after the POCl₃ reaction shows mostly unreacted starting material (the 4-oxo precursor). What went wrong?
A: This is a common issue often related to reagent quality or reaction conditions. Let's break down the potential causes and solutions.
-
Potential Cause 1: Presence of Moisture. Phosphoryl chloride reacts vigorously with water, which quenches the reagent and prevents it from reacting with your substrate.
-
Solution: Ensure your starting material is completely dry (e.g., dry under high vacuum for several hours). Use freshly distilled or commercially available anhydrous POCl₃. All glassware should be oven-dried before use, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Potential Cause 2: Insufficient Temperature or Reaction Time. The chlorination of the 4-oxo group is often endothermic and requires heat to proceed to completion.
-
Solution: The reaction is typically performed at reflux in neat POCl₃ or with a high-boiling solvent.[4] If you are getting incomplete conversion, try increasing the reaction temperature or extending the reaction time. Monitor the reaction by TLC every 1-2 hours until the starting material spot has completely disappeared.
-
-
Potential Cause 3: Reagent Decomposition. Old or improperly stored POCl₃ can degrade, losing its efficacy.
-
Solution: Use a fresh bottle of POCl₃. If you suspect your current stock is old, consider purifying it by distillation before use (with appropriate safety precautions).
-
| Parameter | Standard Condition | Troubleshooting Action |
| Reagent | Phosphoryl Chloride (POCl₃) | Use a fresh, anhydrous bottle or distill before use. |
| Temperature | Reflux (~110 °C) | Increase temperature if conversion is slow. |
| Atmosphere | Inert (N₂ or Ar) | Ensure a completely anhydrous setup. |
| Additives | Catalytic DMF or a phase-transfer catalyst | Can sometimes accelerate the reaction. |
Issue 2: Complex Mixture of Products After Halogenation
Q: After my bromination/iodination step, my TLC plate shows multiple spots that are close together, and the LC-MS shows several masses corresponding to di- and tri-halogenated species I wasn't expecting. How can I improve selectivity?
A: Achieving regioselectivity in poly-halogenation of an electron-rich heterocyclic system can be challenging. The issue likely stems from over-halogenation or non-selective substitution.
-
Potential Cause 1: Over-aggressive Reagents or Conditions. Using elemental bromine (Br₂) or iodine (I₂) can be difficult to control. Similarly, high temperatures can lead to a loss of selectivity.
-
Solution: Switch to milder, more controllable halogenating agents. For bromination, use N-Bromosuccinimide (NBS). For iodination, use N-Iodosuccinimide (NIS). These reagents generate the electrophilic halogen species in situ at a controlled rate. Perform the reaction at a lower temperature (start at 0 °C or even -78 °C) and allow it to slowly warm to room temperature.
-
-
Potential Cause 2: Incorrect Stoichiometry. Adding too much of the halogenating agent will inevitably lead to over-halogenation.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the halogenating agent. For highly sensitive substrates, add the reagent portion-wise over a period of 30-60 minutes, monitoring by TLC/LC-MS after each addition. This allows you to stop the reaction as soon as the mono-halogenated intermediate is consumed.
-
-
Potential Cause 3: Solvent Effects. The solvent can influence the reactivity of the halogenating agent and the substrate, affecting regioselectivity.
-
Solution: Aprotic solvents like THF, DCM, or acetonitrile are commonly used. If you are experiencing issues, consider changing the solvent. For example, using acetic acid can sometimes alter the regiochemical outcome of electrophilic bromination.[2]
-
Issue 3: Difficulty in Purifying the Final Product
Q: My crude product is an inseparable mixture, and I'm having trouble purifying the final this compound by column chromatography. What can I do?
A: Purification of highly functionalized, often poorly soluble, heterocyclic compounds is a frequent bottleneck.
-
Potential Cause 1: Co-elution of Isomers/Impurities. The polarity of your desired product and closely related impurities (e.g., regioisomers or products with one less halogen) might be very similar.
-
Solution 1 (Chromatography): Optimize your mobile phase. Use a shallow gradient of a more polar solvent (e.g., Ethyl Acetate) in a non-polar solvent (e.g., Hexanes or Heptane). If silica gel fails, consider using a different stationary phase like alumina or reverse-phase silica (C18).
-
Solution 2 (Recrystallization): This can be a highly effective method for purifying solid compounds.[2] Experiment with various solvent systems. Good single solvents are those in which your compound is sparingly soluble at room temperature but fully soluble when hot. Alternatively, use a solvent/anti-solvent system (e.g., dissolve in a small amount of DCM or THF and slowly add Hexane until the product precipitates).
-
-
Potential Cause 2: Product Degradation on Silica Gel. Halogenated and electron-rich heterocycles can be sensitive to the acidic nature of standard silica gel.
-
Solution: Deactivate the silica gel. You can do this by adding a small amount of a tertiary amine, like triethylamine (~0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica and can prevent product degradation during chromatography.
-
-
Potential Cause 3: Poor Solubility. The final product may have very low solubility in common organic solvents, making both chromatography and recrystallization challenging.
-
Solution: Try trituration. This involves suspending your crude solid in a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the suspension, then filter to collect the purified, insoluble product. Repeat with different solvents if necessary.
-
Troubleshooting Decision Flowchart
Use this flowchart to diagnose common issues during your synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Pal, M., et al. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. [Link]
-
Ogura, H., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi. [Link]
-
Li, J., et al. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. Journal of the Chilean Chemical Society. [Link]
-
Younis, Y. A., et al. (2022). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]
-
Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. [Link]
-
Seley-Radtke, K. L., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PubMed. [Link]
-
ResearchGate. (N.D.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. [Link]
-
Reddy, T. S., et al. (2017). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Organic Chemistry: Current Research. [Link]
-
Gopalakrishnan, S., et al. (2010). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. RSC Advances. [Link]
-
Ghorab, M. M., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Page loading... [guidechem.com]
- 3. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Yield of Thieno[2,3-d]pyrimidine Functionalization
Welcome to the technical support center for the functionalization of the thieno[2,3-d]pyrimidine scaffold. This powerful heterocyclic motif is a cornerstone in medicinal chemistry, serving as a bioisostere for purines and quinazolines in a multitude of clinically relevant molecules, including kinase inhibitors and anticancer agents.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important system. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance your reaction yields and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the thieno[2,3-d]pyrimidine core.
Q1: What are the primary synthetic routes to the core thieno[2,3-d]pyrimidine scaffold?
A1: The most prevalent and versatile method begins with a substituted 2-aminothiophene, which is then cyclized to form the fused pyrimidine ring. The initial 2-aminothiophene-3-carbonitrile or carboxamide is typically synthesized via the Gewald reaction.[4] The subsequent cyclization to the thieno[2,3-d]pyrimidin-4(3H)-one can be achieved through several methods, including reaction with formamide or a Dimroth rearrangement after condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5][6] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for these cyclization steps.[5]
Q2: How stable is the thieno[2,3-d]pyrimidine ring system to common reaction conditions?
A2: The thieno[2,3-d]pyrimidine core is generally robust and stable under a variety of reaction conditions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) at elevated temperatures.[7][8] However, like many electron-deficient heterocycles, it can be susceptible to strong nucleophilic attack or harsh acidic/basic conditions that could lead to ring opening or degradation in specific cases. The thiophene ring can also undergo oxidation under certain conditions.[9] Careful consideration of substrate-specific stability is always recommended.
Q3: My thieno[2,3-d]pyrimidine derivatives are consistently poorly soluble. What strategies can I employ to address this?
A3: Poor solubility is a known challenge with this planar, heteroaromatic scaffold, likely due to strong intermolecular stacking in the solid state.[10][11] Several strategies can mitigate this issue:
-
Introduction of Polar or Bulky Groups: Incorporating polar functional groups (e.g., alcohols, morpholine moieties) or sterically bulky groups can disrupt crystal packing and improve solubility.[1][12]
-
Prodrug Approaches: Converting a key functional group into a more soluble, cleavable moiety (e.g., esterifying a hydroxyl group) can enhance solubility for biological assays or formulation.[11][13]
-
Purification Techniques: For purification, traditional recrystallization may be challenging. Techniques like reprecipitation (dissolving the compound in a good solvent like DMSO or DMF and precipitating it by adding a poor solvent like water or methanol) or trituration with various solvents can be effective.[14] In some cases, sublimation under high vacuum can be used for non-volatile, thermally stable compounds.[15]
Troubleshooting Guides for Key Functionalization Reactions
This section provides in-depth, question-and-answer-based troubleshooting for common synthetic transformations.
Guide 1: Chlorination of Thieno[2,3-d]pyrimidin-4(3H)-ones
The conversion of the 4-oxo group to a 4-chloro group is a critical step for enabling downstream functionalization via SNAr or cross-coupling reactions. The most common reagent for this transformation is phosphorus oxychloride (POCl₃).[2][4]
Q1: My chlorination with POCl₃ is low-yielding, and I recover significant amounts of starting material. What's going wrong?
A1: This is a common issue often related to incomplete reaction or hydrolysis during workup.
-
Causality: The starting thieno[2,3-d]pyrimidin-4(3H)-one may have poor solubility in POCl₃, even at reflux. Furthermore, the chlorinated intermediate is highly susceptible to hydrolysis, readily converting back to the starting material upon contact with water, especially under acidic conditions.[16][17]
-
Solutions:
-
Increase Reaction Time/Temperature: Ensure the reaction is heated to a vigorous reflux and extend the reaction time. Monitor by TLC (if possible, by quenching a small aliquot and running the TLC on the crude product).
-
Add a Co-solvent or Additive: In some cases, adding a high-boiling inert solvent like toluene or a catalyst such as N,N-dimethylaniline can improve solubility and reaction rate.
-
Optimize Workup Procedure: This is the most critical step. Instead of pouring the reaction mixture directly into water, first remove the excess POCl₃ under reduced pressure (in a well-ventilated fume hood). Co-evaporate with toluene to remove residual traces. The resulting crude solid or oil can then be carefully quenched by adding it to a stirred mixture of ice and a base like sodium bicarbonate or ammonia solution, ensuring the aqueous phase remains basic.[4][16] Extract the product immediately with an organic solvent like dichloromethane or ethyl acetate.
-
Q2: The reaction appears complete by TLC, but after workup, I only isolate the starting material. Why?
A2: This strongly indicates hydrolysis of the desired 4-chloro product.[17] The intermediate formed during the reaction is likely a dichlorophosphate ester, which is highly reactive towards water.[18] If the workup is not performed carefully under cold, basic conditions, this intermediate or the final product will revert to the starting ketone. Follow the optimized workup procedure described above meticulously.
Guide 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The 4-chloro group is an excellent leaving group for SNAr, allowing for the introduction of various nucleophiles, particularly amines.[5][19]
Q1: My SNAr reaction with a primary/secondary amine is sluggish or stalls completely. How can I drive it to completion?
A1: The reactivity in SNAr reactions on heterocycles is dependent on the nucleophilicity of the amine, steric hindrance, and the reaction conditions.
-
Causality: The amine may be a weak nucleophile (e.g., an electron-deficient aniline), or there may be significant steric hindrance around the nitrogen atom or at the C4-position of the thienopyrimidine. The generated HCl can also protonate the starting amine, rendering it non-nucleophilic.
-
Solutions:
-
Increase Temperature: These reactions often require elevated temperatures (80-150 °C). Microwave irradiation can be highly effective in reducing reaction times and improving yields.[8]
-
Add a Base: An excess of the reactant amine or a non-nucleophilic tertiary amine base (e.g., triethylamine, DIPEA) is crucial to neutralize the HCl formed during the reaction.[5]
-
Solvent Choice: Polar aprotic solvents like DMF, DMA, or NMP are generally effective. For some substrates, alcohols like isopropanol or even water under acidic catalysis can be surprisingly effective, although care must be taken to avoid competing solvolysis.[20]
-
For Weakly Nucleophilic Amines: For anilines with electron-withdrawing groups, more forcing conditions (higher temperature, longer reaction times) or a switch to a palladium-catalyzed Buchwald-Hartwig amination (see Guide 3) may be necessary.
-
Q2: I am observing significant side products in my SNAr reaction. What are they and how can I prevent them?
A2: Side products can arise from reaction with the solvent or from di-substitution if other reactive sites are present.
-
Causality: If using an alcohol as a solvent, you may form the corresponding 4-alkoxy ether as a byproduct. If your nucleophile has multiple reactive sites, you may see reaction at different positions.
-
Solutions:
-
Use an Aprotic Solvent: Switch to a solvent like DMF, dioxane, or toluene to prevent solvent incorporation.
-
Protecting Groups: If your nucleophile contains other reactive functional groups (e.g., another amine, a thiol), consider using an appropriate protecting group strategy.
-
Control Stoichiometry: Use a precise stoichiometry of your nucleophile (typically 1.1-1.5 equivalents) to avoid potential double-addition or other side reactions if your substrate has multiple leaving groups.
-
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for installing C-C and C-N bonds, respectively.
Troubleshooting Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura reaction between 4-chlorothieno[2,3-d]pyrimidine and a boronic acid is giving low yield. What parameters should I screen?
A1: The success of a Suzuki coupling hinges on the careful selection of the catalyst, ligand, base, and solvent. Aryl chlorides are notoriously less reactive than bromides or iodides.
-
Causality: The oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step. The chosen ligand may not be electron-rich or bulky enough to facilitate this step. The base may not be strong enough or soluble enough to promote the transmetalation step effectively.
-
Solutions:
-
Catalyst/Ligand System: Standard Pd(PPh₃)₄ may not be sufficient. Switch to more active catalyst systems designed for aryl chlorides. This includes using a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a specialized ligand. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or DavePhos are excellent choices for these challenging couplings.[21][22]
-
Base Selection: A strong base is typically required. K₃PO₄ is often a good choice as it is strong enough and has sufficient solubility in many organic solvents when hydrated. Other options include Cs₂CO₃ or K₂CO₃.[23]
-
Solvent System: A mixture of a non-polar solvent (like toluene or dioxane) and water is often used to help dissolve the base and facilitate the reaction.
-
Boronic Acid Quality: Ensure your boronic acid is pure. Boronic acids can dehydrate to form unreactive boroxines upon storage.
-
Troubleshooting Buchwald-Hartwig Amination
Q2: I am trying to couple a hindered amine to my 4-chlorothieno[2,3-d]pyrimidine, but the reaction is failing. What is the likely cause?
A2: The Buchwald-Hartwig amination is sensitive to steric hindrance on both the aryl halide and the amine.
-
Causality: The reductive elimination step to form the C-N bond is sterically demanding. If both coupling partners are bulky, this step can be very slow or fail to occur.
-
Solutions:
-
Ligand Choice is Critical: This is the most important parameter. Highly hindered (bulky) ligands are required to promote the reductive elimination step. The "Buchwald ligands" (e.g., BrettPhos, RuPhos, JohnPhos) are specifically designed for these types of transformations.[22][24] N-heterocyclic carbene (NHC) ligands can also be very effective.[25]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base, but it is not compatible with base-sensitive functional groups. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring a more active catalyst system.[26]
-
Temperature: While some modern catalyst systems work at room temperature, hindered couplings often require heating (80-110 °C).
-
| Parameter | Suzuki-Miyaura (for Ar-Cl) | Buchwald-Hartwig (for Ar-Cl) | Rationale & Key Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are pre-catalysts that are reduced in situ to the active Pd(0) species. |
| Ligand | SPhos, XPhos, RuPhos | BrettPhos, RuPhos, JohnPhos | Bulky, electron-rich phosphines are essential for activating the C-Cl bond and promoting reductive elimination.[22] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOt-Bu, LHMDS, Cs₂CO₃ | Suzuki requires a base for transmetalation. Buchwald-Hartwig requires a strong base for amine deprotonation.[26] |
| Solvent | Toluene, Dioxane, THF (often with H₂O) | Toluene, Dioxane, t-BuOH | Aprotic solvents are generally preferred. Water can be beneficial in Suzuki to dissolve the inorganic base. |
| Temperature | 80 - 110 °C | RT - 110 °C | Aryl chlorides require higher temperatures than bromides or iodides. |
Table 1. General starting conditions for cross-coupling reactions on 4-chlorothieno[2,3-d]pyrimidines.
Experimental Protocols & Workflows
General Workflow for Functionalization
The following diagram illustrates a common and effective workflow for diversifying the thieno[2,3-d]pyrimidine scaffold, starting from the readily accessible 4-oxo intermediate.
Caption: A typical workflow for thieno[2,3-d]pyrimidine functionalization.
Protocol 1: Chlorination of 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the thieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 10-20 eq by volume) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added if desired.
-
Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by quenching an aliquot and analyzing by TLC or LC-MS.
-
Reagent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure. Caution: POCl₃ is corrosive and reacts violently with water. Ensure your vacuum setup is protected from corrosion. Add toluene (2 x 20 mL) and evaporate again to azeotropically remove the last traces of POCl₃.
-
Workup: Place the flask containing the crude residue in an ice bath. Slowly and carefully add the residue to a vigorously stirred beaker containing crushed ice and saturated sodium bicarbonate solution or dilute ammonium hydroxide. Ensure the aqueous solution remains basic (pH > 8).
-
Extraction: Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chlorothieno[2,3-d]pyrimidine, which can be purified by column chromatography or recrystallization.
Protocol 2: SNAr with a Secondary Amine (e.g., Morpholine)
-
Reaction Setup: To a sealable reaction vial, add the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq), morpholine (1.5 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent Addition: Add a suitable solvent such as isopropanol, DMF, or NMP (to a concentration of approx. 0.1-0.5 M).[4][5]
-
Heating: Seal the vial and heat the reaction mixture to 100-120 °C for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If the product is poorly soluble, it may precipitate upon cooling. The solid can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether.
-
Purification: If the product remains in solution, concentrate the mixture under reduced pressure. Purify the residue by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Troubleshooting Decision Tree for Low-Yielding SNAr
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloro-2-phenylthieno[2,3-d]pyrimidine | 56843-80-2 | Benchchem [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective Arylation of RNA 2’-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity [mdpi.com]
- 12. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Deoxychlorination - Wordpress [reagents.acsgcipr.org]
- 19. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
Purification methods for crude 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Technical Support Center: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Welcome to the technical support guide for the purification of this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who handle this versatile, yet challenging, heterocyclic building block. High purity of this intermediate is critical for the success of subsequent cross-coupling reactions and the synthesis of targeted kinase inhibitors and other active pharmaceutical ingredients.[1][2][3] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles and field experience.
Part 1: Understanding the Challenge - FAQs
This section addresses common foundational questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude product?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities typically include:
-
Unreacted Starting Materials: Such as 4-chlorothieno[2,3-d]pyrimidine or partially halogenated precursors (e.g., 5-bromo-4-chlorothieno[2,3-d]pyrimidine).
-
Isomeric Byproducts: Depending on the reaction conditions, halogenation might occur at other positions, leading to structural isomers.
-
Dehalogenated Species: Loss of iodine or bromine can occur, especially during workup or if the compound is exposed to light or certain reagents.
-
Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Dichloromethane, Ethyl Acetate, Hexane).
-
Inorganic Salts: From reagents or aqueous workup steps (e.g., lithium salts, ammonium chloride).[4][5]
Q2: What are the key physical and chemical properties of this compound I should be aware of during purification?
A2: this compound is a solid organic compound.[6] Key properties influencing its purification are:
-
Stability: It is a polyhalogenated, electron-rich heterocycle. This structure can be sensitive to acidic conditions, strong nucleophiles, and potentially light. It is recommended to store the pure compound in a dark place, under an inert atmosphere, and at low temperatures (e.g., in a freezer under -20°C) to maintain its integrity.[6]
-
Solubility: It generally exhibits good solubility in chlorinated solvents (Dichloromethane, Chloroform) and moderate solubility in ethers (THF, Diethyl ether) and esters (Ethyl Acetate). Its solubility is low in non-polar alkanes (Hexane, Heptane) and very low in water. This solubility profile is key to designing effective recrystallization and chromatography systems.
-
Reactivity on Silica Gel: There is a potential for degradation on standard, slightly acidic silica gel. The Lewis acidic sites on silica can interact with the lone pairs on the nitrogen and sulfur atoms, potentially catalyzing decomposition or irreversible adsorption.[7]
Q3: What analytical methods are essential for confirming the purity of the final product?
A3: A combination of techniques is crucial for a comprehensive assessment of purity:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool to confirm the structure and identify organic impurities. The pure compound should show a clean spectrum with a characteristic singlet for the proton on the pyrimidine ring.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for identifying the presence of trace impurities and confirming the molecular weight of the product (Expected [M+H]⁺).
-
Elemental Analysis (CHNX): Provides the elemental composition (Carbon, Hydrogen, Nitrogen, Halogens) of the compound, which should match the theoretical values for the pure substance. This is a strong indicator of absolute purity.
-
Melting Point: A sharp melting point range is indicative of high purity. Broad melting ranges often suggest the presence of impurities.
Part 2: Purification Protocols & Methodologies
This section provides detailed, step-by-step protocols for the most effective purification methods.
Workflow Overview
The general purification strategy involves a logical progression from simple, bulk methods to more refined techniques if required.
Caption: General purification workflow for this compound.
Protocol 1: Standard Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product.
Objective: To obtain crystalline, high-purity material by leveraging differences in solubility between the product and impurities in a given solvent system.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common systems for thienopyrimidines include Acetonitrile, Ethanol/Water, or Ethyl Acetate/Hexane.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stirrer and hot plate.
-
Hot Filtration (Optional): If insoluble impurities (dust, inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This is the method of choice when recrystallization is ineffective, particularly for separating compounds with similar solubility profiles, such as isomeric byproducts.
Objective: To separate the target compound from impurities based on differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (230-400 mesh) is common. If compound instability is suspected, use deactivated (neutral) silica gel or alumina.[7]
-
Eluent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system. A good system will give the target compound an Rf value of approximately 0.3-0.4. A common starting point for thienopyrimidines is a gradient of Ethyl Acetate in Hexane.[8][9]
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent. Ensure the packed bed is level and free of cracks or air bubbles.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like Dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (gradient elution) to move the compounds down the column. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
| Parameter | Recrystallization | Column Chromatography |
| Best For | Removing small amounts of impurities with different solubility. | Separating complex mixtures, isomers, and non-polar impurities. |
| Scalability | High | Moderate to Low |
| Solvent Usage | Low to Moderate | High |
| Time Required | Low | High |
| Common Solvents | Acetonitrile, Ethanol/Water | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
Part 3: Troubleshooting Guide
This section uses a question-and-answer format to address specific experimental issues.
Q: My final product is a persistent yellow/brown oil, not the expected solid. What should I do?
A: This can be caused by several factors:
-
High Impurity Content: Significant amounts of impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization. In this case, column chromatography is necessary to remove these impurities.
-
Residual Solvent: Trace amounts of high-boiling solvents (like DMF or DMSO) can be very difficult to remove. Ensure the product is dried under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Colored Impurities: Trace metal catalysts (e.g., palladium from preceding steps) or degradation products can cause coloration.[11] A potential solution is to dissolve the product in a suitable solvent (like Dichloromethane), stir with a small amount of activated carbon for 15-30 minutes, and then filter through a pad of Celite. This often removes color without significant product loss.
Q: My compound appears to be decomposing on the silica gel column, resulting in streaking on TLC and low recovery. What are my options?
A: This strongly suggests instability on acidic silica.[7]
-
Deactivate the Silica: Before packing, prepare a slurry of the silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
-
Switch Stationary Phase: Use neutral or basic alumina as an alternative stationary phase. Run TLC plates with alumina to test for separation first.
-
Use a Different Technique: If the compound is highly sensitive, avoid chromatography altogether. Attempt a different recrystallization solvent system or consider preparative HPLC on a C18 (reverse-phase) column if available.[4]
Q: TLC shows only one spot, but my NMR spectrum clearly indicates the presence of an impurity. Why is this happening and how do I fix it?
A: This is a common issue with several possible explanations:
-
Co-elution: The impurity has the exact same Rf value as your product in the chosen TLC solvent system. Experiment with different eluent systems, varying both the solvent types (e.g., trying Dichloromethane/Methanol or Toluene/Acetone) and their ratios.
-
Impurity Invisibility: The impurity may not be UV-active and thus invisible on the TLC plate. Try staining the plate with a universal stain like potassium permanganate or iodine.
-
NMR-Specific Impurity: The impurity could be a residual, non-UV active solvent (like grease or a high-boiling ether) that is visible in the NMR but not on TLC. Ensure all glassware is scrupulously clean and the product is thoroughly dried.
Troubleshooting Decision Tree
Caption: Decision tree for common purification problems.
References
-
El-Sayed, N. N., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidine 4. Retrieved from [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Pal, M., et al. (2015). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Ghorab, M. M., et al. (2004). Synthesis of Some Thienopyrimidine Derivatives. Molecules. Retrieved from [Link]
-
Gangjee, A., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Xiao, Z., et al. (2022). Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d -Dopachrome Tautomerase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Retrieved from [Link]
-
Reddit. (2023). Purification Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
Wang, L., et al. (2018). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules. Retrieved from [Link]
-
Desroches, J., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules. Retrieved from [Link]
-
Al-Taisan, K. A., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. Retrieved from [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine, 5-bromo-4,6-dichloro-. Retrieved from [Link]
-
Sikdar, P., et al. (2020). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-bromo-4-chlorothieno[2,3-d]pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 1799610-89-1 [sigmaaldrich.com]
- 7. Purification [chem.rochester.edu]
- 8. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
Addressing solubility issues of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Technical Support Center: 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Introduction
Welcome to the technical support guide for this compound. This molecule is a highly functionalized heterocyclic compound belonging to the thieno[2,3-d]pyrimidine class, which is a scaffold of significant interest in medicinal chemistry and drug discovery, often explored for its potential as a kinase inhibitor.[1] A common and critical challenge encountered by researchers is the compound's inherently low solubility in common laboratory solvents, a factor that can significantly impede experimental progress in biological screening, analytical characterization, and synthetic applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to provide you, the researcher, with a systematic approach to understanding and overcoming these solubility challenges. Our goal is to explain the causality behind each experimental choice, empowering you to make informed decisions for your specific application.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the most common initial queries and provides a logical workflow for preliminary solubility testing.
FAQ 1: What are the physicochemical properties of this compound, and how do they influence its solubility?
Answer: Understanding the molecule's structure is the first step in predicting its behavior. This compound is a rigid, planar, and highly halogenated aromatic system.
-
High Molecular Weight & Halogenation: The presence of three heavy halogens (Br, Cl, I) significantly increases the molecular weight and electron density. This contributes to strong intermolecular forces (van der Waals, dipole-dipole) in the solid state, specifically robust crystal lattice packing. Overcoming this crystal lattice energy is a primary barrier to dissolution.
-
Hydrophobicity: The molecule is predominantly nonpolar. Neutral organic compounds, especially those without hydrogen bond donor groups, tend to be hydrophobic, favoring dissolution in organic solvents over aqueous media.[2] The pyrimidine core contains nitrogen atoms that are hydrogen bond acceptors, but the lack of donors limits interaction with protic solvents like water or ethanol.
-
Predicted Properties: While experimental data is scarce, computational predictions for similar, less substituted structures suggest a high XLogP3 value (a measure of lipophilicity), indicating poor aqueous solubility.[3][4]
Table 1: Key Properties of this compound
| Property | Value / Description | Source |
| Molecular Formula | C₆HBrClIN₂S | |
| Physical Form | Solid | |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | |
| Key Structural Features | Fused aromatic rings, three different halogen substituents, no H-bond donors. | N/A |
FAQ 2: I am starting my experiments. Which solvents should I try first?
Answer: For initial screening, begin with strong, aprotic polar organic solvents known for their ability to dissolve a wide range of complex organic molecules.
Recommended Starting Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the industry standard for creating high-concentration stock solutions for biological screening. Its high polarity and ability to act as both a hydrogen bond acceptor and its large dipole moment make it effective at solvating a wide range of compounds.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for polar and nonpolar compounds.
-
N-Methyl-2-pyrrolidone (NMP): Often used when DMSO or DMF are unsuitable, NMP has excellent solvating power but is less commonly used in biological assays due to potential toxicity.
-
Dichloromethane (DCM) or Chloroform (CHCl₃): These chlorinated solvents can be effective for less polar compounds.
-
Tetrahydrofuran (THF): A good solvent for a range of organic molecules, but less polar than DMSO or DMF.
Causality: These solvents are effective because their polarity and molecular structure can sufficiently disrupt the intermolecular forces holding the compound's crystal lattice together. They are generally considered "stronger" solvents for complex organic molecules than alcohols (methanol, ethanol) or nonpolar hydrocarbons (hexanes).
FAQ 3: The compound is not dissolving in my chosen solvent, even at low concentrations. What is the immediate troubleshooting workflow?
Answer: If initial attempts fail, do not immediately discard the solvent. Employ physical methods to provide additional energy to overcome the activation energy barrier of dissolution.
Below is a troubleshooting workflow to enhance dissolution in a selected solvent.
Caption: Initial Dissolution Troubleshooting Workflow.
Expertise & Causality:
-
Vortexing: Introduces mechanical energy to break up solid aggregates and increase the surface area exposed to the solvent.
-
Sonication: Uses high-frequency sound waves to induce cavitation (the formation and collapse of microscopic bubbles), which creates localized high-energy jets that scour the surface of the solid particles, accelerating dissolution.[5]
-
Heating: Increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that can overcome the crystal lattice energy. According to the principles of thermodynamics, the solubility of most solids increases with temperature. However, always verify the thermal stability of your compound before heating to avoid degradation.
Part 2: Advanced Solubility Enhancement Strategies
If first-line methods are insufficient or incompatible with your experimental design (e.g., requiring an aqueous buffer), more advanced techniques are necessary.
FAQ 4: How can I use a co-solvent system to improve solubility, especially for aqueous applications?
Answer: Co-solvency is a powerful technique to increase the solubility of a poorly soluble drug by adding a water-miscible organic solvent (the co-solvent) to an aqueous solution.[6] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar solute.[7]
Mechanism of Action:
-
Polarity Reduction: Co-solvents like ethanol, propylene glycol, or PEG 400 reduce the dielectric constant of water, decreasing its ability to solvate itself through its strong hydrogen-bonding network.[7]
-
"Making Room" for the Solute: This disruption of water's structure reduces the "squeezing out" effect on the hydrophobic compound, making the solvent system more accommodating.
Common Co-Solvents for Aqueous Buffers:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
See Protocol 1: Systematic Co-Solvent Screening for a detailed methodology.
FAQ 5: Is pH modification a viable strategy for this compound?
Answer: Yes, this is a potentially viable strategy. The thieno[2,3-d]pyrimidine scaffold contains basic nitrogen atoms in the pyrimidine ring. Protonating these sites would create a cationic salt, which is expected to have significantly higher aqueous solubility than the neutral free base.
Workflow for pH Modification:
-
Analyze Structure: Identify the pKa of the basic nitrogens (estimation may be required using chemical software if experimental data is unavailable). The goal is to use a buffer with a pH at least 2 units below the pKa of the conjugate acid to ensure >99% ionization.
-
Initial Test: Attempt to dissolve the compound in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 3.0-5.0) or by adding a few drops of a dilute acid like HCl or trifluoroacetic acid (TFA) to a suspension of the compound in water or a solvent mixture.[8]
-
Caution:
-
Compound Stability: Ensure the compound is stable at low pH. Acid-labile functional groups are not present in this specific molecule, but this is a critical consideration for other compounds.
-
Application Compatibility: Confirm that the altered pH is compatible with your downstream assay (e.g., cell-based assays are highly sensitive to pH).
-
Caption: pH Modification for Solubility Enhancement.
FAQ 6: My biological assay is extremely sensitive to organic solvents. What are my options?
Answer: When even low percentages of co-solvents are unacceptable, advanced formulation strategies are required. These methods aim to create stable, high-energy, or dispersed forms of the compound that are more readily dissolved in aqueous media.
-
Solid Dispersions: This is a highly effective technique where the drug is dispersed at a molecular level within a hydrophilic polymer matrix.[9] This process converts the drug from a stable crystalline form to a higher-energy amorphous state, which has significantly improved solubility and dissolution rates.[7]
-
Mechanism: The polymer carrier (e.g., PVP K30, HPMC, PEG 6000) prevents the drug from recrystallizing and improves its wettability.[7]
-
Preparation: Typically prepared by solvent evaporation or melt extrusion methods. See Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation .
-
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar thieno[2,3-d]pyrimidine can be encapsulated within this cavity, forming a complex where the hydrophilic exterior dramatically increases aqueous solubility.[10]
-
Use of Surfactants: Surfactants like sodium lauryl sulfate (SLS) or Tween® 80 can be used above their critical micelle concentration to form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium.[11] This is common in dissolution media but must be carefully validated for compatibility with biological assays.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the techniques described above.
Protocol 1: Systematic Co-Solvent Screening
Objective: To determine the optimal co-solvent and its concentration for dissolving the target compound in an aqueous buffer.
Materials:
-
This compound
-
Primary aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Vials, magnetic stirrer, pipettes
Procedure:
-
Prepare Co-Solvent/Buffer Mixtures: Create a series of co-solvent/buffer solutions at varying concentrations. For example, for DMSO, prepare solutions of 1%, 5%, 10%, 20%, and 50% (v/v) DMSO in PBS.
-
Add Compound: To a fixed volume of each mixture (e.g., 1 mL), add a pre-weighed amount of the compound to achieve a target concentration slightly above your expected final concentration.
-
Apply Energy: Systematically apply the methods from the Initial Troubleshooting Workflow (vortex, sonicate, gentle heat) to each vial.
-
Observe and Qualify: Visually inspect each vial for complete dissolution (a clear solution with no visible particulates).
-
Determine Optimal System: Identify the lowest concentration of co-solvent that achieves complete dissolution of your target concentration. This minimizes potential co-solvent-induced artifacts in your downstream application.
Protocol 2: Preparation of a Solid Dispersion via Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of the compound to enhance aqueous dissolution.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Volatile organic solvent capable of dissolving both the compound and the polymer (e.g., a mixture of Dichloromethane and Methanol, 4:1).
-
Round bottom flask, rotary evaporator.
Procedure:
-
Dissolution: Dissolve a defined ratio of the compound and PVP K30 (e.g., 1:4 w/w) in the chosen solvent system in a round bottom flask. Ensure a clear solution is formed.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is a rapid evaporation process to prevent phase separation and crystallization.
-
Drying: A thin, solid film will form on the wall of the flask. Further dry this film under high vacuum for several hours to remove any residual solvent.
-
Collection: Scrape the resulting solid from the flask. This is the solid dispersion. It should be a fine, amorphous powder.
-
Solubility Testing: Test the solubility of this new solid dispersion in your target aqueous buffer. The amount of material that dissolves should be significantly higher than that of the original crystalline compound.
Conclusion
Addressing the solubility of this compound requires a systematic and multi-faceted approach. By starting with a foundational understanding of its physicochemical properties and progressing logically from simple physical methods to advanced formulation strategies like co-solvency and solid dispersions, researchers can successfully prepare solutions suitable for a wide range of scientific applications. Always consider the compatibility of your chosen method with your final experimental goal.
References
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]
-
Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. ResearchGate. Available at: [Link]
-
5-Bromo-4-chlorothieno[2,3-d]pyrimidine. PubChem. Available at: [Link]
-
Pyrimidine, 5-bromo-4,6-dichloro-. PubChem. Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. AAPS J. Available at: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Organic chemistry. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine, 5-bromo-4,6-dichloro- | C4HBrCl2N2 | CID 111605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
Identifying side products in thieno[2,3-d]pyrimidine synthesis
Technical Support Center: Thieno[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for thieno[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic campaigns. The content is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is divided into common problems encountered during the synthesis of the thieno[2,3-d]pyrimidine core, which typically originates from a substituted 2-aminothiophene precursor, often synthesized via the Gewald reaction.[1][2][3]
Category 1: Issues Arising from the Gewald Reaction (2-Aminothiophene Formation)
The quality of your starting 2-aminothiophene-3-carbonitrile or carboxylate is paramount. Impurities from this stage will invariably carry through or cause side reactions during the subsequent cyclization.
Question 1: My Gewald reaction is low-yielding and produces a complex mixture. How can I improve the synthesis of my 2-aminothiophene precursor?
Answer: The Gewald reaction, while powerful, can be sensitive to reaction conditions.[2] A complex mixture often points to issues with base selection, temperature control, or stoichiometry.
-
Causality & Mechanism: The reaction proceeds via a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.[2] Side reactions can occur if the Knoevenagel condensation stalls or if the intermediate adduct reacts in an unintended manner.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. While morpholine or diethylamine are commonly used, their basicity can sometimes promote undesired side reactions.[4] Consider using a milder base like triethylamine, which can be sufficient to catalyze the initial condensation without promoting byproduct formation.[5]
-
Temperature Control: The initial condensation is often exothermic. Running the reaction at room temperature or slightly below (e.g., 40°C) can prevent the formation of tars and other decomposition products.[6]
-
Order of Addition: Adding the base dropwise to a mixture of the ketone/aldehyde, active methylene compound (e.g., malononitrile), and sulfur can help maintain better control over the reaction rate and temperature.[4][7]
-
Solvent: Ethanol is a common solvent. Ensure it is anhydrous, as water can interfere with the condensation step.
-
Category 2: Issues During Pyrimidine Ring Cyclization
This is the most critical step where the majority of characteristic side products are formed. The choice of cyclizing agent (e.g., formamide, orthoformates, amidines) dictates the potential side products.
Question 2: I'm trying to synthesize a 4-aminothieno[2,3-d]pyrimidine from a 2-aminothiophene-3-carbonitrile using dry HCl gas and a nitrile (e.g., acetonitrile). My yield is low, and I have several unidentified peaks in my LC-MS.
Answer: This Pinner-type reaction is effective but can be plagued by incomplete reaction and the formation of amidine-related side products.
-
Causality & Mechanism: The reaction proceeds by activating the reactant nitrile with HCl to form a reactive imidoyl chloride, which is then attacked by the 2-amino group of the thiophene. A subsequent intramolecular cyclization onto the thiophene's nitrile group forms the pyrimidine ring. Side products often arise from the self-condensation of the reactant nitrile or reaction with trace water.
-
Potential Side Products:
-
Unreacted 2-aminothiophene-3-carbonitrile: The most common impurity.
-
Acyclic Amidine Intermediate: The intermediate formed after the initial attack of the aminothiophene on the activated nitrile may be stable enough to be isolated if the final cyclization is slow or incomplete.
-
Triazine derivatives: Formed from the trimerization of the reactant nitrile under acidic conditions.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture is detrimental. It will hydrolyze the intermediate imidoyl chlorides and consume HCl, halting the reaction. Use dry solvents (like dioxane) and thoroughly dry the HCl gas.[4]
-
Sufficient HCl: Ensure a steady stream of dry HCl gas is passed through the reaction mixture to drive the formation of the reactive species.[4][7] The reaction mixture should be saturated.
-
Temperature: While often run at room temperature or with gentle heating, optimizing the temperature can improve the rate of the final cyclization step relative to side reactions.
-
Workflow for Troubleshooting Pinner-type Cyclization ```dot graph TD { A[Start: Low Yield in Pinner Cyclization] --> B{Analyze Crude LC-MS}; B --> C{Major Peak is Starting Material?}; C -- Yes --> D[Increase HCl saturation & Reaction Time]; C -- No --> E{Side peaks with MW corresponding to acyclic amidine?}; E -- Yes --> F[Increase reaction temperature moderately (e.g., 50-60°C) to promote cyclization]; E -- No --> G{Side peaks with MW corresponding to triazine?}; G -- Yes --> H[Ensure slow, controlled addition of nitrile reactant]; D --> I[Re-analyze]; F --> I; H --> I; I --> J[Synthesize Target Compound];
}
Caption: Workflow for analyzing crude reaction mixtures.
References
-
Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]
- El-Enany, M., et al. (2019). Efficient method for the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids, their derivatization, and antimicrobial activity. Chemistry of Heterocyclic Compounds.
-
Yong, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. SciELO. [Link]
-
Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]
-
Fathalla, O. A., & El-Gamal, M. I. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry. [Link]
-
The Pharma Innovation Journal. (2018). Design, synthesis and characterization of novel thieno [2, 3-d] pyrimidines for anti-bacterial and anti-fungal. The Pharma Innovation Journal. [Link]
-
Indian Journal of Advances in Chemical Science. (2017). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Indian Journal of Advances in Chemical Science. [Link]
- Gale, J. B., et al. (2007). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. Organic Letters.
-
Vasileva, E., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. ResearchGate. [Link]
- Request PDF. (n.d.). Efficient Synthesis of Substituted 2‐Amino‐3‐carbethoxythiophenes.
- Dyadyuchenko, M. A., et al. (2017). Synthesis of 5-Acyl-2-Amino-3-Cyanothiophenes: Chemistry and Fluorescent Properties. Chemistry – An Asian Journal.
-
PubMed. (1982). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. PubMed. [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
-
Abdelaziz, M. A., El-Sehrawi, H. M., & Mohareb, R. M. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research. [Link]
-
El-Sayed, N. N. E., et al. (2014). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. [Link]
-
Sabat, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
-
Saddik, A. A., et al. (2017). Synthesis of thienopyrimidine derivatives starting from thiophene ring and pyrimidine ring. European Chemical Bulletin. [Link]
- ResearchGate. (n.d.). Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald...
-
ResearchGate. (n.d.). Synthesis of thieno[2,3-d]pyrimidines 2 and 3. ResearchGate. [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for thieno[3,2-d]pyrimidine synthesis. BenchChem.
-
Abdelgawad, M. A., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. PubMed Central. [Link]
- National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
- ResearchGate. (n.d.). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines.
- The Royal Society of Chemistry. (2013). Selective Synthesis of Lactams and Cyclic Amines from Amino-Alcohols. The Royal Society of Chemistry.
-
PubMed. (2004). Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors. PubMed. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling for Thienopyrimidines
Welcome to the technical support hub for palladium-catalyzed cross-coupling reactions involving the thienopyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful synthetic tool. Thienopyrimidines are a critical class of fused heterocycles, forming the core of numerous therapeutic agents.[1][2][3] Their functionalization via cross-coupling is a key strategy for exploring structure-activity relationships (SAR) and developing new drug candidates.[4]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and practical experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the setup and optimization of cross-coupling reactions with thienopyrimidine substrates.
Q1: Which position on the thienopyrimidine core is most reactive for cross-coupling?
A1: The reactivity of halogenated positions on the thienopyrimidine core generally follows trends observed in other dihaloheteroarenes, but with specific nuances. For dihalopyrimidines, the C4 position is typically more reactive than the C2 position in both nucleophilic aromatic substitution (SNAr) and most palladium-catalyzed cross-couplings.[5] This is attributed to the electronic influence of the adjacent nitrogen atoms. However, the specific isomer of thienopyrimidine (e.g., thieno[2,3-d]-, thieno[3,2-d]-, or thieno[3,4-d]pyrimidine) and the nature of the substituents can significantly alter this reactivity profile. Direct C-H activation has also been explored, with regioselectivity being a key challenge.[6]
Q2: My thienopyrimidine starting material is poorly soluble. How can I improve reaction efficiency?
A2: Poor solubility is a common issue with planar, heteroaromatic systems. To address this:
-
Solvent Choice: High-boiling point, polar aprotic solvents like dioxane, DMF, DMAc, or toluene are often effective. For Suzuki-Miyaura couplings, solvent mixtures, such as dioxane/water or THF/water, can improve the solubility of both the organic substrate and the inorganic base.[7][8]
-
Temperature: Increasing the reaction temperature can enhance solubility and reaction rates. However, be mindful of potential catalyst decomposition or side reactions at elevated temperatures.[9]
-
Phase-Transfer Catalysis: For biphasic systems (e.g., in some Suzuki couplings), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between reactants in different phases.
Q3: What is the best general-purpose palladium catalyst system to start with for thienopyrimidines?
A3: There is no single "best" catalyst, as the optimal choice is highly dependent on the specific coupling reaction (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) and the substrates involved.[10] However, for initial screening, a robust and versatile system is recommended:
-
Palladium Precatalyst: A modern Pd(II) precatalyst like XPhos Pd G3 or SPhos Pd G3 is often a good starting point. These are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.
-
Ligand: Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are generally effective.[9] They promote the crucial oxidative addition step and help prevent catalyst deactivation, which can be an issue with nitrogen-containing heterocycles that can coordinate to the palladium center.[9][11]
Q4: How do I properly degas my reaction mixture, and why is it so critical?
A4: The active catalytic species, Pd(0), is highly sensitive to oxidation by atmospheric oxygen, which deactivates it and can lead to unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[9][12] Proper degassing is therefore essential.
-
Method: The most common and effective method is the "sparge and backfill" technique. Bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes to displace dissolved oxygen. Then, assemble your reaction vessel (containing the solid reagents) under a positive pressure of the inert gas and add the degassed solvent via cannula or syringe. Repeat the process of evacuating the flask and backfilling with inert gas three times.[7][9]
Part 2: Troubleshooting Guides
This section provides a structured, Q&A-based approach to solving specific problems encountered during experimentation.
Guide 1: Suzuki-Miyaura Coupling Issues
Problem: Low or no product yield, starting material remains.
-
Question: I've set up my Suzuki reaction with a bromo-thienopyrimidine and an arylboronic acid, but I'm only recovering my starting material after 24 hours. What should I investigate first?
-
Answer & Troubleshooting Workflow: A systematic check of the reaction components is the most logical first step. The issue likely lies with reagent quality, catalyst activity, or reaction conditions.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Causality Explained:
-
Reagent Integrity: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. Using fresh, high-purity reagents is paramount. The base is not merely a spectator; it is involved in the transmetalation step. Its strength and solubility can be critical. For instance, anhydrous K₃PO₄ is often more effective than K₂CO₃ but may require a co-solvent like water to function optimally.[13]
-
Catalyst System: The thienopyrimidine nitrogen can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[9] Bulky, electron-donating ligands like XPhos or SPhos are designed to accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting potential substrate inhibition.[14][15]
-
Reaction Conditions: Oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and is temperature-dependent.[16] If the reaction is sluggish, a modest increase in temperature is a logical step.
-
Problem: Significant homocoupling of the boronic acid reagent.
-
Question: My Suzuki reaction is producing a significant amount of the boronic acid dimer. How can I suppress this side reaction?
-
Answer: Boronic acid homocoupling is typically promoted by the presence of oxygen and/or excessive temperatures.[9]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent is thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere (argon is preferred over nitrogen for this purpose).[9]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources. Alternatively, adding a mild reducing agent can help maintain the palladium in its active Pd(0) state.[9][12]
-
Lower Temperature: If possible, running the reaction at a lower temperature can disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Guide 2: Buchwald-Hartwig Amination Issues
Problem: Reaction fails or gives low yields, especially with N-heterocyclic amines.
-
Question: I'm trying to couple N-methylpiperazine with a chloro-thienopyrimidine, but the reaction is either not working or I'm seeing significant dehalogenation of my starting material. What's going wrong?
-
Answer: Buchwald-Hartwig amination of heteroaromatics can be challenging. The issues you're observing—reaction failure and dehalogenation—point towards problems in the catalytic cycle, often related to ligand choice and base strength.[4][10]
Key Considerations:
-
Catalyst Inhibition: The basic nitrogen atoms of both your thienopyrimidine substrate and your amine coupling partner can coordinate to the palladium catalyst, leading to deactivation.[10]
-
Ligand Choice: This is the most critical parameter. For challenging couplings involving electron-deficient heterocycles and potentially coordinating amines, highly specialized ligands are required.
-
Recommendation: Switch to a more sterically hindered and electron-rich ligand. Josiphos-type ligands or advanced Buchwald ligands like RuPhos or BrettPhos are often necessary. They form bulky catalyst complexes that favor the desired C-N reductive elimination over catalyst inhibition or side reactions.[17]
-
-
Base Selection: The choice of base is crucial. While strong bases like NaOtBu or LHMDS are common, they can sometimes promote dehalogenation, especially at high temperatures.[18]
-
Dehalogenation Pathway: Dehalogenation can occur via a competing β-hydride elimination from the palladium-amido intermediate, which is more likely with certain amines and ligand combinations.[18] Using a ligand that promotes rapid reductive elimination can outpace this side reaction.
Caption: Optimization workflow for challenging Buchwald-Hartwig aminations.
-
Guide 3: Sonogashira Coupling Issues
Problem: Reaction stalls, low yield, or formation of Glaser homocoupling byproduct.
-
Question: My Sonogashira coupling between an iodo-thienopyrimidine and a terminal alkyne is giving a low yield of the desired product along with a significant amount of a diyne byproduct. How can I fix this?
-
Answer: The formation of a diyne is the result of Glaser coupling, an oxidative homocoupling of the terminal alkyne. This side reaction is copper-mediated and often exacerbated by the presence of oxygen.
Optimization Parameters:
Parameter Recommended Action & Rationale Atmosphere Action: Use rigorous inert atmosphere techniques. Rationale: Oxygen promotes the Cu(I) to Cu(II) oxidation that is key to the Glaser coupling pathway.[20] Copper Co-catalyst Action: Reduce the loading of the Cu(I) salt (e.g., CuI) to 1-5 mol%. In some cases, a "copper-free" Sonogashira protocol may be necessary. Rationale: While Cu(I) is crucial for the Sonogashira catalytic cycle (facilitating the formation of a copper acetylide), excess copper can accelerate homocoupling.[20][21] Base Action: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA). Rationale: The amine base is required to deprotonate the terminal alkyne. It also serves as a solvent and can help reduce any oxidized copper species. Solvent Action: Use solvents like THF or DMF. Rationale: These solvents are effective at dissolving the various components of the reaction. Ensure they are anhydrous and degassed.[21] | Additives | Action: Consider adding a phosphine ligand for the palladium catalyst, such as PPh₃ or Xantphos. Rationale: The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. For challenging substrates, more advanced ligands may be required.[22] |
Protodesilylation Side Reaction: If you are using a TMS-protected alkyne, you might observe unintended removal of the TMS group. This can be caused by the base or impurities. Using K₂CO₃ in methanol is a standard method for intentional desilylation, so be mindful of your base and solvent choice if you wish to retain the protecting group.[4][23]
Part 3: Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for the coupling of a halo-thienopyrimidine with an arylboronic acid.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-thienopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[9]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe. The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the limiting reagent.[7]
-
Reaction: Place the vial in a preheated oil bath or heating block at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central. [Link]
-
Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. ResearchGate. [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. CORE. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Unknown Source. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Fused Thienopyranones via Sonogashira-Based Heteroannulation. ResearchGate. [Link]
-
Development of thienopyrimidines as potential pharmaceuticals. Hilaris Publisher. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. PMC. [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. Unknown Source. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. PubMed. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
Desulfitative Sonogashira cross-coupling of thiopyronin for the synthesis of NIR arylacetylene-containing rhodamines. PubMed. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives. MDPI. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. SciSpace. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Welcome to the technical support guide for 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine (CAS 1799610-89-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability, handling, and potential degradation pathways of this highly functionalized heterocyclic building block. Understanding the chemical liabilities of this reagent is paramount for its successful application in complex synthetic routes and for ensuring the integrity of experimental outcomes.
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a cornerstone for various therapeutic agents, including kinase inhibitors.[1][2][3][4][5] The specific trisubstituted halogen pattern of this compound offers multiple, distinct reaction sites for diversification. However, this high degree of halogenation also introduces inherent stability challenges that must be carefully managed. This guide is structured to help you anticipate and troubleshoot these challenges.
Section 1: Compound Stability Profile & Recommended Handling
The stability of this compound is influenced by three primary factors: temperature, light, and nucleophilic attack . The presence of three different halogens on the fused ring system creates a hierarchy of reactivity, which dictates its degradation profile.
-
The C4-Chloro Bond: This is the most electrophilic site on the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution.
-
The C6-Iodo Bond: The carbon-iodine bond is the weakest of the three carbon-halogen bonds present (Bond Dissociation Energies: C-I < C-Br < C-Cl).[6] This makes it the most likely site for cleavage, particularly through photolytic or reductive pathways.[6][7][8]
-
The C5-Bromo Bond: This bond is relatively stable compared to the other two sites but can undergo dehalogenation under more forcing conditions.[6]
Recommended Storage and Handling Conditions
Adherence to strict storage protocols is critical to preserve the purity and reactivity of the compound. Vendor recommendations for storage at -20°C under an inert atmosphere and in the dark are based on these intrinsic chemical liabilities.[9]
| Parameter | Recommendation | Rationale |
| Temperature | Store in freezer at -20°C or below. [9] | Minimizes thermal degradation and reduces the rate of potential solid-state reactions with atmospheric components. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [9] | Prevents hydrolysis of the sensitive 4-chloro group by atmospheric moisture and minimizes oxidative degradation. |
| Light | Protect from light at all times. Use amber vials. | The weak C-I bond is susceptible to photolytic cleavage, which can initiate radical chain reactions and lead to de-iodination.[7][8] |
| Handling | Weigh and handle quickly in a glovebox or under a stream of inert gas. Avoid prolonged exposure to ambient air and light. | Minimizes exposure to atmospheric moisture and light during experimental setup. |
Chemical Incompatibilities
To prevent unintended reactions and degradation, avoid storing or mixing this compound with the following substance classes.
| Incompatible Class | Examples | Reason for Incompatibility |
| Strong Bases | NaOH, KOH, t-BuOK | Can catalyze the hydrolysis or substitution of the 4-chloro group. |
| Nucleophiles | Amines, Thiols, Alcohols | Can directly displace the 4-chloro group, leading to unwanted byproducts. |
| Strong Reducing Agents | NaBH₄, LiAlH₄, H₂/Pd | May cause reductive dehalogenation, primarily at the C-I and C-Br positions.[6][10] |
| Alkali Metals | Sodium, Potassium | Highly reactive and can cause explosive decomposition with halogenated compounds.[11] |
| Protic Solvents (for long-term storage) | Methanol, Ethanol, Water | Can act as nucleophiles, leading to slow solvolysis at the 4-chloro position. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the use of this compound in a question-and-answer format.
Q1: My post-reaction analysis (LC-MS/NMR) shows unexpected new peaks. What are the likely degradation products?
Answer: The appearance of new, unexpected peaks is often attributable to the degradation of the starting material under your reaction or work-up conditions. Based on the compound's reactivity profile, there are two primary degradation pathways you are likely observing.
-
Hydrolysis/Substitution Product: The most common degradant results from the displacement of the highly reactive chlorine atom at the C4 position. If your reaction or work-up involves water, alcohols, or amines, you may have formed the corresponding 4-hydroxy, 4-alkoxy, or 4-amino derivative. The 4-hydroxy product, 5-Bromo-6-iodothieno[2,3-d]pyrimidin-4(3H)-one, is a frequent impurity. Chloropyrimidines are known to be sensitive to hydrolysis.[12]
-
Dehalogenation Products: The second most common pathway is the cleavage of the C-I bond.[8] This can be triggered by heat, light, or trace metals. This results in the formation of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. Less commonly, but still possible, is the subsequent loss of the bromine atom.
Expert Tip: To confirm the identity of a suspected degradant, you can perform a forced degradation study. Briefly expose a small sample of the starting material to acidic, basic, and oxidative conditions, as well as heat and UV light, and analyze the resulting mixtures by LC-MS to see if the retention times match your unknown peaks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dehalogenation - Wikipedia [en.wikipedia.org]
- 7. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 1799610-89-1 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Best practices for storing and handling 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
Welcome to the dedicated technical support guide for 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile chemical intermediate. This guide provides in-depth information on best practices for storage and handling, along with troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To maintain the integrity and reactivity of this compound, it is crucial to store it under specific conditions. The compound should be stored in a freezer at temperatures under -20°C.[1] It is also recommended to store it under an inert atmosphere, such as argon or nitrogen, and in a dark place to prevent degradation from light and atmospheric moisture.[1]
Q2: What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] The GHS classification includes H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[1]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When working with this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves, a lab coat or protective clothing, and eye protection such as safety glasses or goggles.[3][4][5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][5]
Q4: How should I properly dispose of this chemical and its containers?
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[4][5] It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[5]
Storage and Handling Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in freezer, under -20°C[1] | Minimizes degradation and preserves compound stability. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Keep in a dark place[1] | Protects the compound from light-induced degradation. |
| Container | Tightly closed in a dry, well-ventilated place[3][5] | Prevents contamination and exposure to moisture. |
Experimental Workflow: Handling and Preparation
Caption: Workflow for safe handling and preparation.
Troubleshooting Guide
Problem 1: The compound is difficult to dissolve.
-
Question: I am having trouble dissolving this compound in my reaction solvent. What can I do?
-
Answer: Thieno[2,3-d]pyrimidine derivatives can exhibit limited solubility in some common organic solvents.
-
Gentle Heating: Gentle warming of the solvent may increase the solubility of the compound. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and facilitate dissolution without the need for high temperatures.
-
Fresh Solvent: Ensure your solvent is anhydrous, as the presence of water can sometimes hinder the dissolution of organic compounds.
Problem 2: My reaction is not proceeding to completion or is giving low yields.
-
Question: I am using this compound in a cross-coupling reaction, but I am observing low conversion of my starting material. What could be the cause?
-
Answer: The thieno[2,3-d]pyrimidine core is substituted with three different halogens, each with distinct reactivity in cross-coupling reactions.
-
Reactivity of Halogens: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. The iodine at the 6-position is the most likely to react first. If your reaction targets the bromo or chloro positions, you may need to use more forcing conditions (higher temperature, different catalyst/ligand system) or a specific catalyst known to activate these less reactive positions.
-
Catalyst Deactivation: The sulfur atom in the thieno[2,3-d]pyrimidine ring can potentially coordinate to and deactivate the palladium catalyst. Consider using a higher catalyst loading or a catalyst system that is more resistant to poisoning by sulfur-containing compounds.
-
Compound Integrity: Ensure the compound has been stored correctly to prevent degradation. Improper storage can lead to decomposition, reducing the amount of active starting material.
-
Reaction Conditions: Re-evaluate your reaction conditions, including the base, solvent, and temperature, to ensure they are optimal for the specific transformation you are trying to achieve.
-
Problem 3: I am observing multiple products in my reaction mixture.
-
Question: My reaction is producing a mixture of products instead of the single desired compound. How can I improve the selectivity?
-
Answer: The presence of multiple reactive sites (bromo, chloro, and iodo substituents) can lead to a lack of selectivity if the reaction conditions are not carefully controlled.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reagents. Using a limited amount of the coupling partner may favor reaction at the most reactive site (iodine).
-
Temperature Control: Running the reaction at a lower temperature can often increase the selectivity for the most reactive halogen.
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the selectivity of the reaction. Some ligand systems are known to favor the activation of specific C-X bonds. A thorough literature search for selective cross-coupling on polyhalogenated heterocycles is recommended.
-
Safety and Handling Protocol
Caption: Safety protocol and emergency response.
References
-
MSDS of 5-Bromo-4-chloro-6-cyclopropylpyrimidine - Capot Chemical. (URL: [Link])
-
5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem. (URL: [Link])
Sources
Technical Support Center: Purification of Thieno[2,3-d]pyrimidine Compounds
Welcome to the technical support center for the purification of thieno[2,3-d]pyrimidine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis and purification of this important class of heterocyclic compounds. Here, we address common challenges and provide practical, field-tested solutions to help you obtain your target compounds with the desired purity. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each recommendation.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of thieno[2,3-d]pyrimidine derivatives.
Q1: My final thieno[2,3-d]pyrimidine product is a sticky oil instead of a solid. How can I crystallize it?
This is a frequent issue, often caused by residual solvents or minor impurities that inhibit crystallization.
-
Initial Step: High-Vacuum Drying. Ensure all volatile solvents are removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 30-40°C), for several hours.
-
Trituration. Attempt to induce crystallization by trituration. This involves adding a small amount of a non-solvent (a solvent in which your compound is poorly soluble) and scratching the flask's inner surface with a glass rod. The goal is to create nucleation sites for crystal growth. Common non-solvents to try include hexanes, diethyl ether, or pentane.
-
Solvent-Antisolvent Recrystallization. If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate, or methanol). Then, slowly add a non-solvent (antisolvent) until the solution becomes cloudy (the point of saturation). Gentle warming to redissolve the precipitate followed by slow cooling can promote crystal formation.
Q2: What are the most common impurities I should expect in my crude thieno[2,3-d]pyrimidine product?
The nature of impurities is highly dependent on the synthetic route. However, some common culprits include:
-
Unreacted Starting Materials: Especially the precursor 2-aminothiophene derivatives. These are often more polar than the final product.
-
Reagents from Intermediate Steps: If your synthesis involves a chlorination step, residual phosphoryl chloride (POCl₃) or its hydrolysis products can be present[1].
-
Byproducts of Cyclization: Incomplete cyclization or side reactions can lead to various structurally related impurities.
-
Residual Catalysts or Bases: Bases like triethylamine or diisopropylethylamine used in the reaction may persist.
Q3: My NMR spectrum shows broad peaks for my purified thieno[2,3-d]pyrimidine. What could be the cause?
Broad peaks in an NMR spectrum can indicate several issues:
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) from reagents or reaction vessels can cause significant line broadening. Stirring a solution of your compound with a chelating agent like activated carbon or a small amount of EDTA, followed by filtration, can sometimes remove these.
-
Compound Aggregation: Some planar heterocyclic systems, like thieno[2,3-d]pyrimidines, can aggregate at higher concentrations, leading to broader signals. Try acquiring the spectrum at a lower concentration or a higher temperature.
-
Chemical Exchange: If your molecule has tautomers or rotamers that are slowly interconverting on the NMR timescale, this can lead to peak broadening. Acquiring spectra at different temperatures (variable temperature NMR) can help confirm this.
Troubleshooting Guide for Purification
This guide provides a systematic approach to tackling more complex purification challenges.
Problem 1: A persistent impurity co-elutes with my product during column chromatography.
This is a classic chromatography problem, especially when the impurity has a similar polarity to the desired product.
Root Cause Analysis:
-
Insufficient Resolution: The chosen solvent system may not be optimal for separating the two compounds.
-
Column Overloading: Too much crude material was loaded onto the column, leading to band broadening and poor separation.
-
Structurally Similar Impurity: The impurity may be an isomer or a closely related analog of your product.
Solutions:
-
Optimize the Eluent System.
-
Method: Perform a systematic thin-layer chromatography (TLC) screen with different solvent systems. The goal is to find a system that provides the largest difference in retention factor (ΔRf) between your product and the impurity.
-
Pro-Tip: Instead of just varying the ratio of two solvents (e.g., ethyl acetate/hexanes), try incorporating a third solvent with different properties. For instance, adding a small amount of methanol can disrupt hydrogen bonding interactions, while dichloromethane can offer different selectivity based on dipole interactions.
Solvent System Component Property Rationale for Use Hexanes/Heptane Non-polar Elutes non-polar compounds. Dichloromethane (DCM) Moderately Polar Good for a wide range of compounds. Ethyl Acetate (EtOAc) Polar aprotic Engages in dipole-dipole interactions. Methanol (MeOH) Polar protic Strong hydrogen bond donor/acceptor. -
-
Change the Stationary Phase. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase.
-
Alumina: Can be effective for separating less polar compounds and may offer different selectivity compared to silica gel.
-
Reverse-Phase Silica (C18): Separation is based on hydrophobicity. This is particularly useful if your product and impurity have different hydrophobic characteristics.
-
-
Employ an Alternative Purification Technique.
-
Recrystallization: If the impurity is present in a small amount and your product is a solid, recrystallization can be highly effective. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble at all temperatures.
-
Preparative HPLC: For high-value compounds or very difficult separations, preparative high-performance liquid chromatography (HPLC) offers superior resolving power.
-
Problem 2: My thieno[2,3-d]pyrimidine product decomposes on the silica gel column.
Some thieno[2,3-d]pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.
Root Cause Analysis:
-
Acid-Labile Functional Groups: Your molecule may contain functional groups that are hydrolyzed or eliminated under acidic conditions.
-
Lewis Acid Sites: The silica surface has Lewis acidic sites that can catalyze decomposition.
Solutions:
-
Neutralize the Silica Gel.
-
Protocol: Prepare a slurry of silica gel in your chosen eluent. Add 1-2% (by volume) of triethylamine or ammonia solution. Mix thoroughly and then pack the column. This deactivates the acidic sites on the silica surface.
-
Caution: Ensure your product is stable under basic conditions before using this method.
-
-
Use a Different Stationary Phase.
-
Florisil® or Alumina: These are less acidic alternatives to silica gel and can be used for compounds that are acid-sensitive.
-
Reverse-Phase Chromatography: As mentioned earlier, C18 silica is generally stable across a wider pH range and avoids the issue of silica acidity.
-
Problem 3: I have both acidic and basic impurities in my crude product.
This scenario is common when starting materials or reagents with different acid-base properties are used in the synthesis. An acid-base extraction is a powerful and often overlooked technique for bulk purification before chromatography.[2][3]
Workflow for Acid-Base Extraction:
The principle of acid-base extraction relies on the differential solubility of neutral organic compounds in organic solvents versus their ionic salt forms in aqueous solutions.[3]
Caption: Acid-Base Extraction Workflow.
Detailed Protocol:
-
Dissolve the Crude Mixture: Dissolve your crude product in an appropriate water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Remove Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate basic impurities (like residual amines), making them water-soluble and partitioning them into the aqueous layer.[4] Drain and discard the aqueous layer.
-
Remove Acidic Impurities: Wash the organic layer with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). This deprotonates acidic impurities (like unreacted carboxylic acids), converting them into their water-soluble salt forms.[4] Drain and discard the aqueous layer.
-
Final Wash and Isolation: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[3] This product can then be further purified by chromatography or recrystallization if needed.
References
Validation & Comparative
A Senior Application Scientist's Guide to 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine: A Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Quest for Specificity in Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents a vast and fertile ground for therapeutic intervention, particularly in oncology, immunology, and inflammatory diseases. Kinases regulate a multitude of cellular processes, and their dysregulation is a hallmark of many pathological states. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity can lead to off-target effects and associated toxicities, underscoring the critical need for chemical tools and scaffolds that permit fine-tuning of molecular interactions.
The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, bioisosteric to the natural purine core of ATP and found in numerous kinase inhibitors.[3][4] Its rigid, bicyclic structure provides a robust platform for orienting substituents to probe the deep and shallow pockets of the kinase active site. This guide focuses on a specific, highly functionalized derivative, 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine , and validates its role as a superior drug discovery tool. We will objectively compare its potential with alternative scaffolds and provide the experimental framework necessary for its effective utilization.
The Strategic Advantage of Multi-Halogenation
The true power of this compound lies in the differential reactivity of its three distinct halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[5][6] This predictable hierarchy allows for the sequential and site-selective introduction of diverse chemical moieties, transforming the scaffold from a single entity into a launchpad for combinatorial library synthesis. This strategic, stepwise functionalization is paramount for efficient structure-activity relationship (SAR) studies.
Below is a proposed workflow illustrating how this differential reactivity can be harnessed to build molecular diversity from the central scaffold.
Caption: Proposed workflow for sequential functionalization.
This site-selective approach allows for the systematic exploration of chemical space. The C6-position can be modified to target the solvent-front region, the C5-position can be used to probe deeper into the active site, and the C4-amine is often crucial for establishing key hydrogen bond interactions with the kinase hinge region.
Comparative Analysis: Thieno[2,3-d]pyrimidine vs. Alternative Scaffolds
While the thieno[2,3-d]pyrimidine scaffold is highly effective, it is essential to understand its performance relative to other common kinase inhibitor scaffolds.
| Scaffold | Key Advantages | Key Disadvantages | Representative Inhibitors |
| Thieno[2,3-d]pyrimidine | - Excellent bioisostere of purine.- Rigid structure pre-organizes substituents.- Amenable to multi-vector optimization for improved selectivity and potency.[4][7] | - Can have metabolic liabilities associated with the thiophene ring (e.g., oxidative metabolism).- Synthesis can be more complex than for some monocyclic scaffolds. | VEGFR-2 inhibitors[7], aPKC inhibitors[8] |
| Quinazoline | - Well-established scaffold with proven clinical success.- Strong hinge-binding capabilities.- Extensive documented SAR. | - Can suffer from poor solubility.- Potential for off-target activity against EGFR family kinases. | Gefitinib, Erlotinib |
| Indazole | - Versatile scaffold that can adopt multiple binding modes.- Can form unique hydrogen bond networks. | - Can be synthetically challenging.- Potential for N-alkylation metabolism. | Axitinib, Pazopanib |
| Pyrrolo[2,3-d]pyrimidine | - Close isostere of purine, often called 7-deaza-purine.- Avoids potential thiophene-related metabolic issues.- Strong patent position in some areas. | - Synthesis can be lengthy.- May have different solubility profiles compared to thienopyrimidines. | Tofacitinib |
The primary advantage of the multi-halogenated thieno[2,3-d]pyrimidine tool is the synthetic flexibility it offers, which can accelerate the development of highly optimized leads compared to scaffolds that are less amenable to sequential, site-selective derivatization.
Experimental Validation Protocols
To validate this compound as a drug discovery tool, derivatives must be synthesized and tested. Below are detailed, foundational protocols for these key steps.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C6-Position)
This protocol targets the most reactive C-I bond.
Objective: To introduce an aryl group at the C6-position of the scaffold.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask, magnetic stirrer, condenser, argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-5-bromo-4-chlorothieno[2,3-d]pyrimidine intermediate.
Causality: The choice of Pd(dppf)Cl₂ and moderate temperature ensures selective reaction at the C-I bond over the less reactive C-Br and C-Cl bonds.
Protocol 2: Buchwald-Hartwig Amination (C4-Position)
This protocol functionalizes the C4-position, which is critical for kinase hinge binding.
Objective: To install a primary or secondary amine at the C4-position.
Materials:
-
4-Chloro-thieno[2,3-d]pyrimidine derivative (e.g., from Protocol 1 & subsequent Suzuki) (1.0 eq)
-
Amine (R-NH₂ or R₂NH) (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous, degassed toluene
-
Schlenk flask, magnetic stirrer, condenser, argon atmosphere
Procedure:
-
In an argon-filled glovebox or Schlenk flask, combine Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the 4-chloro-thieno[2,3-d]pyrimidine derivative and the amine.
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography or preparative HPLC.
Causality: The Pd₂(dba)₃/Xantphos catalyst system is highly efficient for C-N bond formation with a wide range of amines.[9][10][11] The strong base (NaOt-Bu) is required for deprotonation of the amine in the catalytic cycle.[12]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol quantifies the inhibitory activity of synthesized compounds.
Objective: To determine the IC₅₀ value of a test compound against a target kinase.
Workflow Diagram:
Caption: Workflow for an ADP-Glo™ kinase assay.
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO) to create a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the required cofactors in kinase buffer.
-
Inhibitor Addition: Add the serially diluted compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls. Pre-incubate for 15-30 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate determination of competitive inhibition.[13] Incubate for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Trustworthiness: This self-validating system directly measures a product of the enzymatic reaction (ADP). The inclusion of appropriate controls ensures that any observed signal decrease is due to the specific inhibition of the kinase by the test compound.[14][15]
Conclusion
This compound is more than just a chemical; it is a sophisticated tool for accelerating drug discovery. Its pre-installed, differentially reactive chemical handles provide a logical and efficient path to rapidly generate diverse libraries of kinase inhibitors. This allows for a systematic and comprehensive exploration of the SAR, ultimately leading to the identification of potent and selective clinical candidates. By understanding the principles of its reactivity and employing robust validation protocols, researchers can fully leverage the power of this scaffold to address the ongoing challenge of selectivity in kinase-targeted therapies.
References
- Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422.
- Zhou, Y., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542.
- Hassan, A. E. A., et al. (2019). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 24(19), 3462.
- Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 836-846.
- Shaikh, A., et al. (2018). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimidine Derivatives and Evaluation of their Antimicrobial Activity. Journal of Applicable Chemistry, 7(4), 845-857.
- Hafez, H. N., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(2), 61-73.
- Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(4), 1347-1362.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Hafez, H. N., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Khan, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165.
- ResearchGate. (n.d.). Scheme 3: Buchwald-Hartwig coupling.
- Gorgogietas, V. A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
- Sigma-Aldrich. (n.d.). This compound.
- Hu, Y., & Stumpfe, D. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 748.
- Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Khan, I., et al. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.
- BMG LABTECH. (2020). Kinase assays.
- Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Scott, J. S., et al. (2018). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry Letters, 28(17), 2886-2890.
- ResearchGate. (n.d.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Le, C. M., & Leadbeater, N. E. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 25(24), 5946.
- Chemistry LibreTexts. (2023).
- Kumar, V., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. Molecules, 28(18), 6523.
-
Al-Issa, S. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][16][17][18]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1085.
- Bajorath, J., et al. (2015). Exploring the scaffold universe of kinase inhibitors. Future Medicinal Chemistry, 7(2), 139-147.
- Wikipedia. (n.d.).
- PubChem. (n.d.). 5-Bromo-4-chlorothieno[2,3-d]pyrimidine.
- Benchchem. (n.d.). Application Note: In Vitro Kinase Assay Protocol for the ITK Inhibitor GNE-4997.
- ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Zhang, L., et al. (2019). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. IOP Conference Series: Materials Science and Engineering, 470, 012048.
- Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Desroches, J., et al. (2020). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 11(11), 1335-1346.
- Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(9), 5975-5986.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Exploring the scaffold universe of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
A Comparative Guide to the Structure-Activity Relationship of Substituted Thieno[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has rendered it a privileged core for the design of a multitude of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted thieno[2,3-d]pyrimidines, offering a comparative overview of their performance as inhibitors of various biological targets, supported by experimental data. We will delve into the nuances of how substitutions on this versatile scaffold dictate its therapeutic potential, spanning from anticancer to anti-inflammatory applications.
The Thieno[2,3-d]pyrimidine Core: A Scaffold for Diverse Biological Activity
The thieno[2,3-d]pyrimidine nucleus, a fusion of a thiophene and a pyrimidine ring, has been a focal point for the development of novel therapeutic agents due to its broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[1] The core's versatility allows for substitutions at multiple positions, each influencing the compound's potency, selectivity, and pharmacokinetic properties. Understanding the SAR is paramount for the rational design of more effective and specific drug candidates.
Structure-Activity Relationships in Anticancer Applications
Thieno[2,3-d]pyrimidines have emerged as a significant class of anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.[2][3]
Targeting Epidermal Growth Factor Receptor (EGFR)
EGFR is a key target in the treatment of several cancers. The thieno[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent EGFR inhibitors, including those active against resistance-conferring mutants like T790M.[4]
A critical analysis of the SAR reveals that substitutions at the 2-phenyl and 4-anilino positions are pivotal for high potency. For instance, the presence of a small, electron-donating group such as a methoxy group at the 4-position of the 2-phenyl ring generally enhances activity.[4]
Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against EGFR [4]
| Compound | R1 (at C4-anilino) | R2 (at C2-phenyl) | EGFR WT IC50 (nM) | EGFR T790M IC50 (nM) |
| 1a | H | 4-OCH3 | 15.2 | 45.8 |
| 1b | H | 4-CH3 | 20.1 | 60.3 |
| 1c | 4-F | 4-OCH3 | 10.5 | 31.5 |
| 1d | 4-F | 4-CH3 | 18.7 | 56.1 |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor progression.[5] Thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors. SAR studies have highlighted the importance of specific substitutions for achieving high inhibitory activity. For example, certain compounds have demonstrated excellent anticancer activities against various human cancer cell lines, including HCT-116, HepG2, and MCF-7.[5]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is frequently dysregulated in cancer. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has been investigated for their inhibitory effects on PI3K isoforms.[4] The substitution pattern on the 2-aryl ring is a key determinant of their biological activity. A hydroxyl group at the 3-position of the 2-phenyl ring, often in combination with a 5-methoxy group, has been shown to be crucial for potent PI3K inhibition.[4]
Table 2: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors [4]
| Compound | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) |
| IIIa | 3-OH | 62 | 70 |
| VIb | 3-OH, 5-OCH3 | 72 | 84 |
| IIIb | 4-OH | <40 | <40 |
| VIc | 4-OH, 5-OCH3 | 50 | <40 |
| IIIk | 3-OCH3 | <40 | 48 |
Structure-Activity Relationships in Anti-inflammatory Applications
Chronic inflammation is implicated in a variety of diseases. Thieno[2,3-d]pyrimidine derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenases (COXs).[6][7] A series of novel thieno[2,3-d]pyrimidines were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities, with some compounds showing efficacy comparable to indomethacin.[7][8]
Experimental Protocols
General Synthesis of Substituted Thieno[2,3-d]pyrimidines
A common and versatile method for the synthesis of the thieno[2,3-d]pyrimidine core is the Gewald reaction.[9]
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile A ketone or aldehyde, malononitrile, and elemental sulfur are reacted in the presence of a base like triethylamine in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature.
Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine ring The resulting 2-aminothiophene-3-carbonitrile is then cyclized with a suitable reagent. For example, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with an appropriate aniline derivative leads to the formation of the substituted thieno[2,3-d]pyrimidine.[9]
Caption: Generalized synthetic workflow for substituted thieno[2,3-d]pyrimidines.
Cell Viability (MTT) Assay
The anti-proliferative effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a spectrophotometer, which is proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[4]
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
The thieno[2,3-d]pyrimidine scaffold remains a highly attractive and versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of specific substitutions in dictating the biological activity and target selectivity of these compounds. For researchers in drug discovery, a thorough understanding of these SAR principles is essential for the rational design of next-generation thieno[2,3-d]pyrimidine-based drugs with improved efficacy and safety profiles. Future research will likely focus on fine-tuning substitutions to optimize pharmacokinetic properties and to explore novel therapeutic applications for this remarkable heterocyclic system.
References
- Guo, W., Wang, Y., Zhang, W., Chen, T., & Ma, X. (2022).
- Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., Al-Harbi, S. A., Al-Refai, M., & Voelter, W. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules.
- Sato, Y., et al. (2003). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- BenchChem. (2025).
- Rashad, A. E., et al. (2008). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. PubMed.
- Abdel-Maksoud, M. S., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- Pal, M., et al. (2014).
- Thakur, S., Arora, S., Katiyar, M. K., & Kumar, R. (n.d.). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents.
- Hirota, K., et al. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi.
- Kamal, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences.
- Ghorab, M. M., et al. (2019). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
- Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives.
- (n.d.). Structure–activity relationship of thieno[2,3‐d]pyrimidines as epidermal growth factor receptor inhibitors.
- Scott, J. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry.
- Kamal, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Gryshchenko, A., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules.
- (n.d.). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Semantic Scholar.
- Kassab, A. E. (2016).
- Al-Ostoot, F. H., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules.
- Eissa, I. H., et al. (2023).
- El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica.
- El-Gazzar, A. B. A., Hussein, A., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
A Comparative Guide to the Biological Activity of Bromo- vs. Iodo-Substituted Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: Thienopyrimidines as a Privileged Scaffold in Medicinal Chemistry
Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine ring, are recognized as a "privileged scaffold" in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[1][2] Consequently, thienopyrimidine derivatives have been extensively investigated for their therapeutic potential, particularly as anticancer agents.[3][4] The introduction of halogen substituents onto the thienopyrimidine core is a common strategy to modulate the physicochemical properties and biological activity of these compounds. This guide focuses on a comparative analysis of bromo- versus iodo-substituted thienopyrimidines, exploring how the choice of the halogen atom influences their biological profile.
The Rationale for Halogen Substitution: A Tale of Two Halogens
The substitution of hydrogen with a halogen atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. When comparing bromine and iodine, several key differences come into play:
-
Size and Steric Hindrance: Iodine is considerably larger than bromine. This can influence how the molecule fits into the binding pocket of a target protein, potentially leading to altered affinity and selectivity.
-
Electronegativity and Polarity: Bromine is more electronegative than iodine. This difference affects the electron distribution within the molecule and its capacity to engage in polar interactions.
-
Lipophilicity: Both bromine and iodine increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The extent of this increase differs, which can affect cell permeability and protein binding.
-
Halogen Bonding: Both bromine and iodine can act as halogen bond donors, forming non-covalent interactions with electron-donating atoms in a protein's binding site. The strength of this interaction is a critical factor in ligand-receptor binding, with iodine generally forming stronger halogen bonds than bromine.
Synthesis of Halogenated Thienopyrimidines
The synthesis of bromo- and iodo-substituted thienopyrimidines can be achieved through various synthetic routes, often starting from a substituted thiophene precursor. The following diagram illustrates a general synthetic pathway.
Caption: General synthetic scheme for halogenated thienopyrimidines.
Comparative Biological Activity
Anticancer Activity
Several studies have reported the antiproliferative activity of bromo-substituted thienopyrimidines against various cancer cell lines. The following table summarizes some of the available IC50 data.
| Compound Class | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Bromo-substituted | HCT-116 (Colon) | 2.80 | [3] |
| Thieno[2,3-d]pyrimidine | Bromo-substituted | HepG2 (Liver) | 4.10 | [3] |
| Thieno[2,3-d]pyrimidine | Bromo-substituted | MCF-7 (Breast) | 7.16 | [5] |
| Thieno[2,3-d]pyrimidine | Bromo-substituted | MDA-MB-231 (Breast) | 5.91 | [5] |
Note: Data for iodo-substituted thienopyrimidines with comparable anticancer activity is currently limited in the literature, preventing a direct comparative table.
The available data indicates that bromo-substituted thienopyrimidines exhibit potent anticancer activity in the low micromolar range against a variety of cancer cell lines. The lack of directly comparable data for iodo-analogs highlights a gap in the current research landscape.
Kinase Inhibition
Thienopyrimidines are well-known kinase inhibitors, and halogen substitution plays a crucial role in their potency and selectivity. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K) are common targets for these compounds.
| Compound Class | Halogen Substitution | Target Kinase | IC50 (nM) | Reference |
| Thieno[2,3-d]pyrimidine | Bromo-substituted | VEGFR-2 | 230 | [3] |
| Thieno[3,2-b]pyrimidine | Iodo-substituted | VEGFR-2 | Data not available |
The data for bromo-substituted thienopyrimidines demonstrates their potential as effective VEGFR-2 inhibitors. The stronger halogen bonding capability of iodine suggests that iodo-substituted analogs could potentially exhibit even greater potency, a hypothesis that warrants further investigation.
Mechanistic Insights: The Role of Halogen Bonding
The interaction between a drug molecule and its protein target is a complex interplay of various non-covalent forces. For halogenated compounds, halogen bonding can be a significant contributor to binding affinity and specificity. A halogen bond is formed between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis basic site on the protein, such as a backbone carbonyl oxygen.
The strength of a halogen bond generally follows the trend I > Br > Cl > F. This is because the polarizability of the halogen atom, and thus the size of the σ-hole, increases down the group. Therefore, an iodo-substituent is expected to form a stronger and more directional halogen bond compared to a bromo-substituent. This stronger interaction can lead to a higher binding affinity and, consequently, greater biological activity.
Caption: Halogen bonding of iodo- and bromo-thienopyrimidines.
Experimental Protocols
Synthesis of Halogenated Thienopyrimidines (General Procedure)
This protocol provides a general outline for the synthesis of halogenated thienopyrimidines. Specific reaction conditions may need to be optimized for different substrates.
-
Gewald Reaction: Synthesis of the 2-amino-3-cyanothiophene core from an appropriate ketone or aldehyde, elemental sulfur, and a compound with an active methylene group (e.g., malononitrile).
-
Cyclization: The 2-amino-3-cyanothiophene is cyclized with formamide under reflux to yield the thienopyrimidin-4-one.
-
Chlorination: The thienopyrimidin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the 4-chlorothienopyrimidine intermediate.
-
Halogenation:
-
Bromination: The 4-chlorothienopyrimidine is reacted with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.
-
Iodination: The 4-chlorothienopyrimidine is reacted with an iodinating agent such as N-iodosuccinimide (NIS) in a suitable solvent.
-
-
Purification: The final halogenated product is purified by recrystallization or column chromatography.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the bromo- or iodo-substituted thienopyrimidine compounds.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Step-by-Step Protocol:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT.
-
Add the reaction buffer, recombinant human VEGFR-2 enzyme, and a peptide substrate to the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based kit (e.g., ADP-Glo™).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
The substitution of a thienopyrimidine scaffold with bromine or iodine offers a powerful strategy to modulate its biological activity. While the available data for bromo-substituted derivatives demonstrates their potent anticancer and kinase inhibitory properties, a clear gap exists in the literature regarding the systematic evaluation of their iodo-substituted counterparts. Based on the principles of halogen bonding, it is hypothesized that iodo-thienopyrimidines could exhibit enhanced biological activity due to the formation of stronger interactions with their protein targets. This guide underscores the need for further research, including the synthesis and parallel biological evaluation of bromo- and iodo-substituted thienopyrimidine libraries, to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
-
Temburnikar, K. W., Zimmermann, S. C., Kim, N. T., Ross, C. R., Gelbmann, C., Salomon, C. E., ... & Seley-Radtke, K. L. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & medicinal chemistry, 22(7), 2113–2122. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 112, 104947. [Link]
-
Zhang, J., Wang, L., Liu, Y., & Zhang, H. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS medicinal chemistry letters, 5(10), 1126–1131. [Link]
-
Zhang, J., Wang, L., Liu, Y., & Zhang, H. (2014). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS medicinal chemistry letters, 5(10), 1126–1131. [Link]
-
Hassan, A. E., & Abou-Seri, S. M. (2020). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Mini reviews in medicinal chemistry, 20(15), 1461–1481. [Link]
-
Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2020). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Molecules (Basel, Switzerland), 25(23), 5652. [Link]
-
Temburnikar, K. W., Chapagain, P. P., Zimmerman, S. C., Chapagain, P., & Seley-Radtke, K. L. (2017). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. Journal of medicinal chemistry, 60(20), 8431–8444. [Link]
-
Priya, S., & N, S. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(15). [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European journal of medicinal chemistry, 45(7), 3077–3085. [Link]
-
Ivachtchenko, A. V., Kovalenko, S. M., Tkachenko, O. V., & Parkhomenko, O. A. (2004). Synthesis of substituted thienopyrimidin-4-ones. Journal of combinatorial chemistry, 6(4), 573–583. [Link]
-
El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 659–681. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2012). Synthesis of Some Thienopyrimidine Derivatives. Molecules (Basel, Switzerland), 17(7), 8083–8092. [Link]
- Geissler, M., & Lalk, M. (2002). Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines.
-
Guo, Y., Wang, Y., Zhang, Y., & Wang, Y. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Jan, C., Sangani, C. B., Kumar, G. V., & Y, R. P. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European journal of medicinal chemistry, 120, 133–146. [Link]
-
Iqbal, J., Liaqat, W., & Lecka, J. (2018). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. ResearchGate. [Link]
-
Le-Deygen, I., Guchhait, G., & Sinegubova, M. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules (Basel, Switzerland), 26(18), 5642. [Link]
-
El-Gamal, M. I., & Abdel-Maksoud, M. S. (2025). Thienopyrimidines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
-
Guo, Y., Wang, Y., Zhang, Y., & Wang, Y. (2025). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-. SciELO. [Link]
-
Farghaly, T. A., & Abdallah, M. A. (2019). Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents. Scientific reports, 9(1), 14781. [Link]
-
ResearchGate. (n.d.). Structure, Experimental and Predicted Activity of Thienopyrimidines. Retrieved January 2, 2026, from [Link]
-
Iqbal, J., Liaqat, W., & Lecka, J. (2018). Selected thienopyrimidines derivatives as biological active compounds. ResearchGate. [Link]
-
Chandrasekaran, B., Muthusamy, A., & Tiwari, A. K. (2017). Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. European journal of medicinal chemistry, 138, 1053–1065. [Link]
-
El-Naggar, A. M., & Al-Mahmoudy, A. M. M. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][6][7]triazolo[1,5-a]pyrimidine Derivatives. Molecules (Basel, Switzerland), 29(5), 1085. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Nissan, Y. M. (2018). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1–9. [Link]
-
International Journal of Progressive Research in Science and Engineering. (2023). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. International Journal of Progressive Research in Science and Engineering, 4(6), 1-10. [Link]
-
Kovalenko, S. I., Antypenko, L. M., & Bilyi, A. K. (2016). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules (Basel, Switzerland), 21(9), 1225. [Link]
-
Alsaady, Z. (2024). (PDF) Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. [Link]
-
Alsaady, Z. A., Al-Jeilawi, A. J., & Al-Amery, K. K. (2025). Heterocyclic Compounds: A Study of its Biological Activity. Al-Nahrain Journal of Science, 27(5), 1-10. [Link]
-
Çakmak, O., & Demir, Y. (2024). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. Journal of biomolecular structure & dynamics, 42(22), 12144–12153. [Link]
Sources
- 1. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Target Engagement of Novel Kinase Inhibitors: The Case of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine Derivatives
For drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with challenges. A critical, and often underestimated, hurdle is the unequivocal confirmation of target engagement within the complex milieu of a living cell.[1][2] While a compound may exhibit potent activity in a purified, biochemical assay, this provides no guarantee of efficacy in a physiological context, where factors like membrane permeability, intracellular ATP concentrations, and target protein complexes can dramatically alter performance.[2] This guide provides an in-depth, experience-driven comparison of methodologies to robustly confirm the target engagement of novel therapeutic candidates, using the versatile 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine scaffold as our central example.
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, structurally resembling purines and serving as the foundation for numerous kinase inhibitors.[3][4] Derivatives have been developed as potent inhibitors of a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Protein Kinase CK2, and Fms-like Tyrosine Kinase 3 (FLT3), which are critical targets in oncology and other diseases.[5][6][7] For the purpose of this guide, we will consider a hypothetical derivative, "Compound X," derived from the this compound core, and designed to target VEGFR-2, a key mediator of tumor angiogenesis.[7] Our objective is to move beyond simple enzyme inhibition and build a compelling, multi-faceted case for its direct interaction with VEGFR-2 in a cellular setting, comparing it against Sorafenib, a known VEGFR-2 inhibitor.[7]
Part 1: The Foundational Benchmark - In Vitro Biochemical Assays
The logical starting point for any kinase inhibitor program is a direct measurement of its effect on the purified target enzyme. Biochemical assays are invaluable for initial screening, structure-activity relationship (SAR) studies, and determining a baseline inhibitory concentration (IC50).[8]
Expertise in Practice: The choice of assay format is critical. While traditional radiometric assays are highly sensitive, non-radioactive formats like the ADP-Glo™ Kinase Assay have become the industry standard due to their safety, scalability, and robust performance.[8][9] This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzymatic activity.[9] It is crucial to perform these assays at ATP concentrations near the Michaelis-Menten constant (Km) for ATP to enable a standardized comparison of inhibitor potencies.[9]
Protocol 1: In Vitro VEGFR-2 Kinase Activity Assay (ADP-Glo™)
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 enzyme, the poly(Glu, Tyr) 4:1 substrate, and ATP solution.
-
Compound Plating: Serially dilute "Compound X" and Sorafenib in DMSO, then add to a 384-well plate. Include "no-enzyme" and "vehicle-only" (DMSO) controls.
-
Enzyme Incubation: Add VEGFR-2 enzyme to the compound-containing wells and pre-incubate for 15 minutes at room temperature to allow for compound binding.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Allow the reaction to proceed for 2 hours at room temperature.
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the resulting luminescence signal. The light output is directly proportional to the ADP produced and thus, the kinase activity.
-
Analysis: Normalize the data to controls and fit to a dose-response curve to determine the IC50 value for each compound.
Comparative Performance Data (Hypothetical)
| Compound | Target | Biochemical IC50 (nM) |
| Compound X | VEGFR-2 | 8.5 |
| Sorafenib | VEGFR-2 | 15.2 |
Trustworthiness Check: While these results suggest Compound X is a potent inhibitor, they exist in a vacuum. This assay does not account for cell permeability, efflux pumps, or the high intracellular ATP concentrations (millimolar range) that can outcompete ATP-competitive inhibitors.[2] Therefore, these biochemical data are a necessary, but insufficient, piece of evidence.
Part 2: Direct Evidence in a Native Environment - The Cellular Thermal Shift Assay (CETSA®)
To prove that a compound binds its target in the complex cellular environment, the Cellular Thermal Shift Assay (CETSA®) is an indispensable tool.[10][11] It operates on a powerful biophysical principle: the binding of a ligand (your compound) to its target protein alters the protein's thermal stability.[11] By heating intact cells or cell lysates to various temperatures, one can generate a "melting curve" for the target protein. A stabilizing compound will shift this curve to the right, meaning more protein remains soluble at higher temperatures.[10][12]
Expertise in Practice: CETSA is uniquely powerful because it requires no modification to the compound or the target protein, providing a direct readout of engagement with the endogenous target.[10] The choice between treating intact cells versus cell lysates is important. Treating intact cells first is the gold standard, as it accounts for cell permeability and intracellular compound concentration. The key to a successful CETSA experiment is meticulous sample handling and the availability of a high-quality, specific antibody for Western blot detection.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow for confirming target engagement.
Protocol 2: Intact-Cell CETSA for VEGFR-2 Engagement
-
Cell Culture and Treatment: Plate a human cancer cell line expressing endogenous VEGFR-2 (e.g., HUVEC, K-562) and grow to ~80% confluency. Treat cells with 10 µM of "Compound X," 10 µM Sorafenib, or a vehicle (DMSO) control for 2 hours.
-
Cell Harvesting: Harvest cells by scraping, wash with PBS, and pellet by centrifugation. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Thermal Denaturation: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point (e.g., 46°C to 64°C in 2°C increments, plus a room temperature control). Heat the samples for 3 minutes in a thermal cycler, then cool at room temperature for 3 minutes.[13]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen. This step is crucial for releasing intracellular contents without using detergents that could interfere with protein stability.[13]
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Determine protein concentration and normalize all samples.
-
Immunoblotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for VEGFR-2.[12]
-
Analysis: Quantify the band intensity for VEGFR-2 at each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves.
Comparative Performance Data (Hypothetical)
| Compound | Target | Tagg (°C) (Vehicle) | Tagg (°C) (Compound-Treated) | Thermal Shift (ΔTm) |
| Compound X | VEGFR-2 | 54.4 | 59.1 | +4.7°C |
| Sorafenib | VEGFR-2 | 54.4 | 58.2 | +3.8°C |
Trustworthiness Check: A positive thermal shift is strong, direct evidence of target binding in a physiological context.[10] The data above would indicate that not only does Compound X engage VEGFR-2 in intact cells, but it also confers slightly greater thermal stability than Sorafenib at the tested concentration, suggesting robust binding.
Part 3: A Quantitative, Live-Cell Orthogonal Method - NanoBRET™ Target Engagement
To build an unassailable case for target engagement, employing an orthogonal method with a different technical principle is paramount. The NanoBRET™ Target Engagement Assay is a live-cell method that quantitatively measures compound binding at the target protein.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that reversibly binds the target's active site).[14][15]
Expertise in Practice: When a test compound is introduced, it competes with the tracer for the target's binding site. This displacement increases the distance between the NanoLuc® donor and the fluorescent tracer, leading to a decrease in the BRET signal.[15] This approach provides a quantitative measure of compound affinity in live cells and can even be adapted to measure drug-target residence time.[14] This method is particularly powerful for kinase inhibitors as it directly probes binding in the ATP pocket.[14]
Caption: The NanoBRET™ Target Engagement Assay workflow for quantifying compound binding in live cells.
Protocol 3: NanoBRET™ TE Assay for VEGFR-2
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a full-length human VEGFR-2-NanoLuc® fusion protein.[14]
-
Cell Plating: Plate the transfected cells in 96-well or 384-well assay plates and incubate for 24 hours.
-
Compound Addition: Treat the cells with serial dilutions of "Compound X" or Sorafenib.
-
Tracer Addition: Add the recommended NanoBRET™ kinase tracer at its target concentration and equilibrate.
-
Signal Detection: Add the Nano-Glo® Substrate to measure NanoLuc® luminescence. Immediately read the plate on a luminometer equipped with two filters to detect donor emission (~460nm) and acceptor emission (>600nm).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 of tracer displacement.
Comparative Performance Data (Hypothetical)
| Compound | Target | NanoBRET™ TE Cellular IC50 (nM) |
| Compound X | VEGFR-2 | 45.3 |
| Sorafenib | VEGFR-2 | 98.7 |
Part 4: Connecting Engagement to Function - Downstream Pathway Analysis
The final pillar of confirmation is demonstrating that direct target binding translates into the desired biological effect: inhibition of the kinase's signaling activity. For VEGFR-2, ligand (VEGF) binding triggers autophosphorylation, initiating downstream signaling cascades that promote cell proliferation and survival. A successful inhibitor should block this phosphorylation event.
Expertise in Practice: A simple, direct way to measure this is via Western blot, probing for the phosphorylated form of the target kinase (e.g., p-VEGFR2) and a key downstream substrate. This provides a clear, functional link between the target engagement demonstrated by CETSA and NanoBRET™ and the intended pharmacological outcome.
Caption: Inhibition of the VEGFR-2 signaling pathway by a competitive inhibitor.
Comparative Performance Data (Hypothetical)
| Compound (100 nM) | Target | % Inhibition of VEGF-induced VEGFR-2 Phosphorylation |
| Compound X | VEGFR-2 | 92% |
| Sorafenib | VEGFR-2 | 85% |
Trustworthiness Check: This functional data closes the loop. It demonstrates that the binding event, confirmed by biophysical methods, leads to a dose-dependent inhibition of the target's catalytic activity in cells, which is the ultimate goal of the inhibitor.
Final Assessment: An Integrated View of Target Engagement
Confirming target engagement is not a single experiment but a carefully constructed argument built upon orthogonal, self-validating lines of evidence. By progressing from in vitro biochemistry to direct in-cell biophysical measurements and finally to functional pathway modulation, we can generate a robust and trustworthy data package.
| Method | Principle | Key Output | Strengths | Limitations |
| Biochemical Assay | Measures enzyme activity in vitro | Biochemical IC50 | High-throughput, precise for SAR | Lacks physiological context[1] |
| CETSA | Ligand-induced thermal stabilization | Thermal Shift (ΔTm) | Endogenous target, no labels, direct binding evidence | Lower throughput, requires good antibody |
| NanoBRET™ TE | BRET-based displacement of tracer | Cellular IC50 | Live cells, quantitative, high-throughput ready | Requires cell line engineering (transfection) |
| Phosphorylation Assay | Measures downstream signaling | % Inhibition | Confirms functional consequence | Indirect measure of target binding |
For our hypothetical this compound derivative, "Compound X," the collective data from these assays would build an exceptionally strong case. The potent biochemical IC50 establishes it as a powerful inhibitor, the significant thermal shift in CETSA proves it binds VEGFR-2 in intact cells, the low nanomolar cellular IC50 from NanoBRET™ quantifies this engagement in live cells, and the inhibition of phosphorylation confirms the desired functional outcome. This multi-pronged approach provides the confidence needed to advance a compound from a promising lead to a genuine development candidate.
References
-
Golub, A. G., Bdzhola, V. G., Kyshenia, Y. V., Sapelkin, V. M., Yarmoluk, S. M., & Prykhod'ko, A. O. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Naguib, B. H., & Oh, C. H. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
-
Hewitt, J. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
El-Gazzar, M. G., El-Enin, M. A., & Hafez, H. N. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
El-Gazzar, M. G., El-Enin, M. A., & Hafez, H. N. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Binding assays to profile target engagement by kinase inhibitors in... ResearchGate. Available at: [Link]
-
El-Adl, K., El-Miligy, M. M., El-Sayed, M. A., & Al-Abdullah, E. S. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Burger, M., Lindberg, L., Al-Tariqui, J., Lange, S., Poss, F. A., Bryant, C., & Bantscheff, M. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of Proteome Research. Available at: [Link]
-
Creative Biolabs. (n.d.). Cellular Kinase Target Engagement Assay Service. Creative Biolabs. Available at: [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
-
Simeonov, A., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. bioRxiv. Available at: [Link]
-
Unknown Author. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Unknown Author. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. Available at: [Link]
-
Henderson, M. J., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available at: [Link]
-
Unknown Author. (n.d.). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. ChemInform. Available at: [Link]
-
Guo, Y., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. Indian Journal of Advances in Chemical Science. Available at: [Link]
-
Taha, E. A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][15]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules. Available at: [Link]
-
Unknown Author. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules. Available at: [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. tandfonline.com [tandfonline.com]
- 14. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 15. reactionbiology.com [reactionbiology.com]
A Researcher's Guide to Thieno[2,3-d]pyrimidines: Bridging In Vitro Efficacy and In Vivo Performance
The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] As structural analogs of purines, these compounds have been extensively investigated as potent inhibitors of various protein kinases, positioning them as promising candidates for therapeutic intervention in oncology, inflammation, and beyond.[1][2] This guide provides an in-depth comparison of the in vitro and in vivo performance of novel thieno[2,3-d]pyrimidine derivatives, offering insights into experimental design, data interpretation, and the translational potential of this versatile heterocyclic system.
The Rationale Behind Targeting Kinases with Thieno[2,3-d]pyrimidines
Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The thieno[2,3-d]pyrimidine core, with its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, serves as an excellent starting point for the design of potent and selective inhibitors.[1] Researchers have successfully derivatized this scaffold to target a range of kinases implicated in tumorigenesis and angiogenesis, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), c-Met, and Phosphoinositide 3-kinase (PI3K).[3][4][5][6][7][8][9]
Part 1: In Vitro Performance Evaluation: From Benchtop Assays to Mechanistic Insights
The initial assessment of novel thieno[2,3-d]pyrimidine compounds invariably begins with a battery of in vitro assays designed to quantify their biological activity and elucidate their mechanism of action at the molecular and cellular levels.
Foundational Assays: Gauging Potency and Cellular Effects
A crucial first step is to determine the concentration at which a compound elicits a biological response. This is typically achieved through cytotoxicity and enzymatic assays.
1. Cell Proliferation/Cytotoxicity Assays (e.g., MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of potential therapeutic compounds on cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-d]pyrimidine compounds and a positive control (e.g., Doxorubicin, Sorafenib) in culture medium.[5][10] Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
2. Kinase Inhibition Assays:
To confirm that the observed cytotoxicity is due to the inhibition of the target kinase, direct enzymatic assays are essential. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the kinase of interest.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.
-
Compound Addition: Add varying concentrations of the thieno[2,3-d]pyrimidine compounds to the wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with phospho-specific antibodies or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Delving Deeper: Unraveling the Mechanism of Action
Once the potency of a compound is established, the next step is to understand how it affects cellular processes, particularly those related to cell death and division.
1. Apoptosis Assays (e.g., Annexin V/PI Staining):
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the thieno[2,3-d]pyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
2. Cell Cycle Analysis:
Many kinase inhibitors induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This can be analyzed by flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells and resuspend them in a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4][8]
Visualizing the In Vitro Experimental Workflow
Caption: A generalized workflow for the in vitro evaluation of novel thieno[2,3-d]pyrimidine compounds.
Comparative In Vitro Data for Novel Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | Cell Line | IC50 (µM) - Cytotoxicity | IC50 (nM) - Kinase Inhibition | Reference |
| Compound 12j | c-Met, VEGFR-2 | - | - | 25 (c-Met), 48 (VEGFR-2) | [3] |
| Compound 22 | VEGFR-2 | MCF-7 | 11.32 | 580 | [4] |
| Compound 22 | VEGFR-2 | HepG2 | 16.66 | 580 | [4] |
| Compound l | Not Specified | MDA-MB-231 | 27.6 | - | [11][12] |
| Compound 17f | VEGFR-2 | HCT-116 | 2.80 | 230 | [5] |
| Compound 17f | VEGFR-2 | HepG2 | 4.10 | 230 | [5] |
| Compound 7a | EGFR | HepG2 | - | - | [6] |
| Compound 7a | EGFR | PC3 | - | - | [6] |
| Compound 8b | VEGFR-2 | PC3 | 16.35 | 73 | [8] |
| Compound 8b | VEGFR-2 | HepG2 | 8.24 | 73 | [8] |
| Compound 10e | EGFR, PI3K | MCF-7 | 14.5 | - | [9] |
Part 2: In Vivo Performance: From Animal Models to Pharmacokinetic Profiles
While in vitro data provides a strong foundation, the ultimate test of a compound's therapeutic potential lies in its performance in a living organism. In vivo studies are critical for evaluating efficacy, pharmacokinetics (PK), and toxicology.
Preclinical Efficacy Studies in Animal Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorses of preclinical oncology research. These models allow for the evaluation of a compound's ability to inhibit tumor growth in a physiological context.
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into control and treatment groups. Administer the thieno[2,3-d]pyrimidine compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Pharmacokinetic (PK) and ADMET Studies
A compound's efficacy is intrinsically linked to its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Favorable PK profiles ensure that an adequate concentration of the drug reaches the target site for a sufficient duration.
Key PK Parameters
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
Computational ADMET studies are often performed early in the drug discovery process to predict the physicochemical and pharmacokinetic properties of compounds, helping to prioritize candidates for further development.[5][9] For promising candidates, experimental PK studies in rodents are conducted to determine the key parameters listed above.
Visualizing a Key Signaling Pathway: VEGFR-2 in Angiogenesis
Caption: The VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine compounds.
Comparative In Vivo Data for Novel Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Animal Model | Dose/Route | Key Finding | Reference |
| Compound 6a | Xenograft | Not specified | Significant in vivo anti-cancer efficacy | [7] |
| Compound 7a | Xenograft | Not specified | Better anti-cancer activity than 6a | [7] |
| HY3 | APAP-induced Acute Liver Injury | Not specified | Significant anti-inflammatory and hepatoprotective effects | [13] |
Bridging the Gap: Correlating In Vitro and In Vivo Performance
A critical aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to in vivo success. Factors such as poor bioavailability, rapid metabolism, or off-target toxicity can lead to failure in animal models.
For thieno[2,3-d]pyrimidines, structure-activity relationship (SAR) studies are instrumental in optimizing both potency and pharmacokinetic properties. For instance, the introduction of specific substituents can enhance solubility, improve metabolic stability, and fine-tune selectivity for the target kinase, ultimately leading to improved in vivo performance.[7][14]
Conclusion
The thieno[2,3-d]pyrimidine scaffold continues to be a rich source of novel therapeutic candidates. A systematic and rigorous evaluation of both in vitro and in vivo performance is paramount to identifying compounds with the highest potential for clinical development. By integrating data from cell-based assays, enzymatic screens, animal efficacy models, and pharmacokinetic studies, researchers can build a comprehensive understanding of a compound's biological profile and make informed decisions to advance the most promising molecules toward the clinic. The compounds highlighted in this guide exemplify the potential of this heterocyclic system to yield potent and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Novel Thieno[2,3-d]pyrimidine Inhibitors Against Established EGFR-Targeted Therapies
Introduction: The Quest for Superior Kinase Inhibitors
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the native purine nucleobases.[1][2] This structural mimicry has made it a cornerstone for designing potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3] Recent research has highlighted the potential of thieno[2,3-d]pyrimidine derivatives as inhibitors of key oncogenic drivers, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fms-like tyrosine kinase 3 (FLT3).[1][4][5]
This guide provides a comprehensive framework for benchmarking new thieno[2,3-d]pyrimidine-based inhibitors, using EGFR-mutant Non-Small Cell Lung Cancer (NSCLC) as a clinically relevant model. NSCLC is a leading cause of cancer-related death worldwide, and a significant subset of these tumors are driven by activating mutations in the EGFR gene.[6] We will compare our hypothetical "New Thieno[2,3-d]pyrimidine Inhibitor" (TP-X) against three generations of FDA-approved EGFR tyrosine kinase inhibitors (TKIs): Gefitinib, Afatinib, and Osimertinib.
The purpose of this guide is not merely to present data, but to illuminate the scientific rationale behind the comparative experiments. As researchers, our goal is to understand not just if a new compound is effective, but how and why it might offer an advantage over the current standard of care.
Selection of Comparator Drugs: A Generational Approach
To establish a robust benchmark, it is essential to compare TP-X against drugs that represent the evolution of EGFR inhibition. This generational approach allows us to contextualize its potency, selectivity, and ability to overcome known resistance mechanisms.
-
First-Generation (Reversible TKI): Gefitinib (Iressa®)
-
Mechanism: Gefitinib competitively and reversibly binds to the ATP-binding site within the EGFR tyrosine kinase domain.[7][8][9] This action blocks the downstream signaling pathways responsible for cell proliferation and survival.[10] It is most effective against tumors harboring activating EGFR mutations (e.g., exon 19 deletions, L858R).[9]
-
-
Second-Generation (Irreversible Pan-ErbB Inhibitor): Afatinib (Gilotrif®)
-
Third-Generation (Mutation-Selective, Irreversible TKI): Osimertinib (Tagrisso®)
-
Mechanism: Osimertinib was specifically designed to overcome the most common mechanism of resistance to first- and second-generation TKIs: the T790M "gatekeeper" mutation.[14] It irreversibly binds to the Cys797 residue in EGFR, showing high potency against both sensitizing mutations (e.g., L858R, exon 19 del) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[14][15][16]
-
The EGFR Signaling Pathway: A Visual Guide to TKI Action
Understanding the mechanism of action requires visualizing the target pathway. The diagram below illustrates the EGFR signaling cascade and highlights the points of intervention for the different generations of TKIs.
Caption: EGFR signaling cascade and TKI inhibition point.
Head-to-Head Performance Benchmark: TP-X vs. Known Drugs
The core of our evaluation lies in a series of tiered experiments, moving from biochemical purity to cellular context and finally to a preclinical in vivo model. The following tables present hypothetical but realistic data for our novel inhibitor, TP-X.
In Vitro Biochemical Assay: Kinase Inhibition Profile
The first step is to determine the direct inhibitory effect of the compounds on the isolated kinase enzyme. This is crucial for understanding on-target potency and selectivity. We assess inhibition against wild-type EGFR, the common activating L858R mutation, and the double mutant L858R/T790M, which confers resistance to early-generation TKIs.
| Compound | EGFR (WT) IC₅₀ (nM) | EGFR (L858R) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Selectivity Ratio (WT / L858R+T790M) |
| Gefitinib | 150 | 15 | >5000 | <0.03 |
| Afatinib | 10 | 1 | 450 | 0.02 |
| Osimertinib | 480 | 12 | 15 | 32 |
| TP-X (Hypothetical) | 450 | 10 | 12 | 37.5 |
-
Interpretation: The data indicates that TP-X, much like Osimertinib, is a third-generation inhibitor. It shows potent inhibition of both the activating (L858R) and resistance (T790M) mutations, while being significantly less active against wild-type EGFR.[14] This high selectivity ratio is desirable as it predicts a wider therapeutic window and potentially fewer side effects related to WT EGFR inhibition in healthy tissues, such as skin rash and diarrhea.[17]
In Vitro Cellular Assay: Anti-Proliferative Activity
Next, we evaluate the compounds' ability to inhibit the growth of cancer cell lines with specific EGFR mutation profiles. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
| Compound | NCI-H1975 (L858R/T790M) GI₅₀ (nM) | HCC827 (Exon 19 del) GI₅₀ (nM) | A549 (WT) GI₅₀ (nM) |
| Gefitinib | >10,000 | 20 | >10,000 |
| Afatinib | 350 | 5 | >10,000 |
| Osimertinib | 25 | 18 | >8,000 |
| TP-X (Hypothetical) | 22 | 15 | >9,000 |
-
Interpretation: The cellular data corroborates the biochemical findings. TP-X demonstrates potent anti-proliferative activity against cell lines harboring both sensitizing (HCC827) and resistance mutations (NCI-H1975).[14] Its lack of activity against the EGFR wild-type A549 cell line further reinforces its mutant-selective profile.
In Vivo Efficacy: Xenograft Tumor Model
The definitive preclinical test is to assess the anti-tumor activity in a living organism. We use an NCI-H1975 xenograft model in immunocompromised mice, where human tumor cells are implanted subcutaneously.[18] Tumor volume is measured over time following daily oral administration of the drugs.
| Treatment Group (Oral, Daily) | Day 21 Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 1550 ± 180 | 0% | +2% |
| Gefitinib (50 mg/kg) | 1490 ± 210 | 3.9% | +1% |
| Osimertinib (5 mg/kg) | 310 ± 95 | 80% | -3% |
| TP-X (5 mg/kg) (Hypothetical) | 285 ± 88 | 81.6% | -2.5% |
-
Interpretation: In the in vivo model, TP-X shows robust anti-tumor efficacy, comparable to the standard-of-care third-generation inhibitor, Osimertinib. The minimal impact on body weight suggests the compound is well-tolerated at a therapeutically effective dose, a critical consideration for further development.[19]
Experimental Workflows & Methodologies
Scientific integrity demands transparent and reproducible methods. The workflows and protocols detailed below are foundational to generating the benchmark data presented.
In Vitro Screening Cascade
Caption: Workflow for in vitro screening of new inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay
This protocol is designed to measure the concentration of an inhibitor required to block 50% of kinase activity (IC₅₀). The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of recombinant human EGFR enzyme (WT, L858R, or L858R/T790M) in Kinase Buffer.
-
Prepare a stock solution of a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Prepare a 10 mM stock of ATP in Kinase Buffer.
-
Serially dilute the test compounds (TP-X, Gefitinib, etc.) in DMSO to create a concentration range (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 5 µL of a kinase/substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration ~10 µM).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect ADP formation using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[20]
-
Measure luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence signals to percent inhibition relative to controls.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.[21]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., NCI-H1975, HCC827, A549) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Incubate the plate overnight in a humidified incubator.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle-treated control.
-
Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
-
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft tumor study.
Protocol 3: Subcutaneous Xenograft Model
This protocol outlines the essential steps for evaluating the in vivo efficacy of an anti-cancer compound.[18][19]
-
Cell Preparation and Implantation:
-
Culture NCI-H1975 cells to ~80% confluency. Harvest the cells and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[19]
-
Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of 6-8 week old female athymic nude mice.[18]
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow. Monitor tumor size using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[18]
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
-
-
Drug Administration and Monitoring:
-
Prepare drug formulations in an appropriate vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Administer the compounds or vehicle control to the respective groups daily via oral gavage.
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.[19]
-
-
Endpoint and Analysis:
-
Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for potential further analysis.
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking a novel thieno[2,3-d]pyrimidine inhibitor, TP-X, against established standards of care for EGFR-mutant NSCLC. The hypothetical data presented positions TP-X as a promising third-generation EGFR inhibitor with high potency against clinically relevant resistance mutations and excellent selectivity over wild-type EGFR. Its strong performance in cellular and in vivo models warrants further investigation.
The logical progression from biochemical assays to complex in vivo systems is paramount. This tiered approach ensures that resources are focused on compounds with the highest probability of clinical success. Future work on an inhibitor like TP-X would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, formal toxicology assessments, and exploration of its efficacy against other resistance mechanisms that can emerge after treatment with third-generation TKIs.[14]
References
-
Solca, F., Dahl, G., Zoephel, A., et al. (2012). Mechanism of action and preclinical development of afatinib. PubMed. Available at: [Link]
-
DrugBank Online. (2025). Afatinib Drug Side Effects, Mechanism of Action & More. DrugBank. Available at: [Link]
-
Wikipedia. (n.d.). Afatinib. Wikipedia. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. Available at: [Link]
-
Kurata, T., Tamura, K., & Fukuoka, M. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. Available at: [Link]
-
MedSchool. (n.d.). Afatinib | Drug Guide. MedSchool. Available at: [Link]
-
MedSchool. (n.d.). Gefitinib | Drug Guide. MedSchool. Available at: [Link]
-
Eissa, I. H., Al-Hussain, S. A., El-Gamal, K. M., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. Available at: [Link]
-
AstraZeneca. (n.d.). Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso HCP. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Afatinib - StatPearls. NCBI Bookshelf. Available at: [Link]
-
Wikipedia. (n.d.). Gefitinib. Wikipedia. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Gefitinib?. Patsnap Synapse. Available at: [Link]
-
Patsnap. (2024). What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of action of gefitinib. ResearchGate. Available at: [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
-
de Wit, M., & Keunchil, Park. (2017). Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC - PubMed Central. Available at: [Link]
-
Pharmaceutical Technology. (2016). Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer. Pharmaceutical Technology. Available at: [Link]
-
El-Damasy, D. A., Keeton, A. B., & Abouzid, K. A. M. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PMC - PubMed Central. Available at: [Link]
-
Patsnap. (2025). What is the mechanism of action of Osimertinib mesylate?. Patsnap Synapse. Available at: [Link]
-
ResearchGate. (n.d.). Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. ResearchGate. Available at: [Link]
-
Bio-protocol. (2005). Xenograft Tumor Model Protocol. Bio-protocol. Available at: [Link]
-
ScienceDirect. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Taylor & Francis Online. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. MDPI. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emergencydrug.com [emergencydrug.com]
- 13. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 16. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 17. Afatinib - Wikipedia [en.wikipedia.org]
- 18. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. broadpharm.com [broadpharm.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine, a heavily halogenated heterocyclic compound, serves as a valuable intermediate in the synthesis of thienopyrimidine derivatives, a scaffold of interest in medicinal chemistry.[1][2][3][4] However, its molecular structure—rich in bromine, chlorine, and iodine—necessitates a rigorous and informed approach to its disposal.
This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The procedures outlined are based on the compound's known hazard profile and established best practices for managing halogenated organic waste.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the "why" is paramount to ensuring procedural adherence. This compound is a solid organic compound whose primary disposal challenges stem from its three distinct halogen substituents.[5][6] During thermal decomposition, such as incineration, these halogens can form acidic and toxic gases (e.g., hydrogen bromide, hydrogen chloride, hydrogen iodide). Standard incineration without specialized flue-gas scrubbing can release these pollutants, causing environmental damage and posing a significant health risk.
Therefore, the core principle guiding its disposal is segregation . This compound and any materials contaminated with it must be treated as halogenated organic waste , kept separate from non-halogenated waste streams to ensure it is routed to a facility capable of managing its specific hazards.[7][8][9]
The known hazard classifications for this compound are summarized below.
| Hazard Identification | Details | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5][6] |
| Signal Word | Warning | [5][6][10] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [5][6][10] |
| Precautionary Action | P501: Dispose of contents/container to an approved waste disposal plant. | [6][11] |
Core Disposal Protocol: Waste Segregation and Collection
This protocol covers the routine disposal of the chemical from laboratory operations.
Objective: To safely collect and store this compound waste, ensuring it is clearly identified as halogenated material.
Materials:
-
Designated "Halogenated Solid Waste" container (HDPE or other compatible material).
-
Hazardous waste labels.
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
Step-by-Step Methodology:
-
Container Designation:
-
Select a robust, sealable container. This container must be used exclusively for halogenated waste.[9]
-
Affix a hazardous waste label at the moment the first drop or crystal of waste is added.
-
-
Labeling:
-
Clearly write "Halogenated Solid Waste" on the label.
-
List all constituents. Write out the full chemical name: "this compound". Do not use abbreviations.[7]
-
Include the approximate quantity or percentage of the chemical.
-
Fill in the generator's name, lab location, and date.
-
-
Waste Transfer:
-
While wearing appropriate PPE, carefully transfer the solid waste chemical into the designated container.
-
This includes unused or expired product, as well as grossly contaminated items like weigh paper or spatulas.
-
Minimize the generation of dust. If possible, perform the transfer within a chemical fume hood.
-
-
Container Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[8]
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials like strong bases or oxidizers.[9]
-
Ensure the container is in secondary containment to mitigate potential leaks.
-
Spill Management and Equipment Decontamination
Accidents happen. A prepared response is critical for safety and compliance.
Objective: To safely clean a small-scale spill of this compound and decontaminate laboratory equipment, ensuring all resultant waste is properly managed.
Protocol for Small Spills (<1 gram):
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: Wear a lab coat, safety goggles, and double-pair of nitrile gloves.
-
Containment: Gently cover the solid spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). This prevents the powder from becoming airborne.
-
Collection: Carefully sweep the absorbent material and chemical into a dustpan. Transfer the collected material into the designated "Halogenated Solid Waste" container.[12]
-
Final Clean: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth into the same solid waste container.
-
Disposal of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the "Halogenated Solid Waste" container.
-
Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) officer, as per institutional policy.
Protocol for Equipment Decontamination (e.g., Glassware):
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of a compatible organic solvent (e.g., acetone) to dissolve the residue.
-
Collect Rinsate: This rinsate is now halogenated liquid waste . It must be collected in a designated "Halogenated Liquid Waste" container, which should be labeled and stored following the same principles as the solid waste container.[7]
-
Repeat: Perform two more rinses (triple rinse). Collect all rinsate in the halogenated liquid waste container.
-
Final Wash: After the triple rinse, the glassware can be washed normally with soap and water.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing various waste streams associated with this compound.
Final Disposal Pathway: Professional Management
Laboratory procedures are the first, crucial step in a larger waste management chain.
-
Scheduled Pickup: Once the waste container is nearly full (approximately 90%), arrange for its collection. This is typically handled by your institution's EHS department or a contracted, licensed chemical waste management company.[13]
-
Transportation and Final Treatment: The specialized waste handler will transport the sealed and labeled containers to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration: The most probable disposal method for this type of waste is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers.[14] This technology ensures the complete destruction of the organic molecule while neutralizing the resulting acidic halogen gases, preventing their release into the atmosphere.
By adhering to this comprehensive disposal plan, you ensure that your vital research does not come at the cost of personal safety or environmental integrity.
References
-
Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. Preprints.org. [Link]
- Google Patents.
-
EBSCO. Decontamination methods | Research Starters. [Link]
-
NASA Technical Reports Server (NTRS). Treatment System for Removing Halogenated Compounds from Contaminated Sources. [Link]
-
PubChem. 5-Bromo-4-chlorothieno[2,3-d]pyrimidine. [Link]
-
Federal Remediation Technologies Roundtable. Fact sheet: Dehalogenation—ex situ. [Link]
-
United States Environmental Protection Agency. A Citizen's Guide to Chemical Dehalogenation. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem. Pyrimidine, 5-bromo-4,6-dichloro-. [Link]
-
Capot Chemical. MSDS of 5-Bromo-4-chloro-6-cyclopropylpyrimidine. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
Temple University Environmental Health & Radiation Safety. Halogenated Waste. [Link]
-
PMC. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. [Link]
-
Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. [Link]
-
MDPI Encyclopedia. Thienopyrimidine. [Link]
-
National Institutes of Health. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. [Link]
-
ResearchGate. Medicinal attributes of thienopyrimidine scaffolds incorporating the aryl urea motif as potential anticancer candidates via VEGFR inhibition. [Link]
-
Alchimica. This compound (1 x 100 mg). [Link]
-
PubMed. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe. [Link]
-
PubMed Central. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. [Link]
-
PubMed Central. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. jocpr.com [jocpr.com]
- 5. This compound | 1799610-89-1 [sigmaaldrich.com]
- 6. This compound | 1799610-89-1 [sigmaaldrich.cn]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. achmem.com [achmem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. capotchem.com [capotchem.com]
Personal protective equipment for handling 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
A Researcher's Guide to Safely Handling 5-Bromo-4-chloro-6-iodothieno[2,3-d]pyrimidine
As a novel and complex heterocyclic compound, this compound presents unique opportunities in drug development and chemical synthesis. However, its highly functionalized structure necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive operational plan for handling this compound, grounded in an understanding of its potential hazards and designed to ensure the safety of laboratory personnel.
Hazard Profile and Risk Assessment
Understanding the specific risks associated with this compound is the foundation of safe handling. While comprehensive toxicological data is not available, the compound is classified under the Globally Harmonized System (GHS) with the following key hazard statements:
The GHS pictogram associated with this compound is GHS07, indicating it is an irritant and can be harmful.
Table 1: Summary of Hazard Information
| Hazard Classification | GHS Code | Description of Risk |
| Acute Toxicity, Oral | H302 | Ingestion of the compound can lead to adverse health effects. |
| Skin Irritation | H315 | Direct contact with skin is likely to cause irritation or inflammation.[1][3] |
| Eye Irritation | H319 | Causes significant irritation upon contact with eyes.[1] |
| Acute Toxicity, Inhalation | H332/H335 | Inhalation of the solid dust may be harmful and irritate the respiratory tract.[1][2] |
Furthermore, the recommended storage conditions—"Keep in dark place, inert atmosphere, store in freezer, under -20°C"—suggest that the compound is likely sensitive to light, air, and heat, potentially leading to degradation or reaction with atmospheric components.[2] This necessitates handling under controlled atmospheric conditions.
Personal Protective Equipment (PPE): Your Primary Line of Defense
Given the identified hazards, a multi-layered PPE approach is mandatory. The selection of PPE is not merely a checklist but a critical system designed to mitigate specific routes of exposure.
Standard Laboratory Attire (Minimum Requirement)
-
ANSI Z87.1 compliant safety glasses with side shields: Protects against accidental splashes and flying particles.[4]
-
Flame-resistant lab coat: Buttoned completely to protect skin and clothing.
-
Long pants and closed-toe shoes: Ensure no skin is exposed.
Chemical Handling PPE
-
Eye and Face Protection: When handling the solid outside of a glovebox, chemical splash goggles are required to provide a complete seal around the eyes.[5] If there is a significant risk of splashing or aerosolization, a face shield must be worn in conjunction with goggles.[5]
-
Gloves: Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals for short-term handling.[6] Gloves must be inspected for any signs of degradation or puncture before use. Always remove gloves using the proper technique to avoid contaminating your skin.[3]
-
Respiratory Protection: Due to the risk of respiratory irritation from inhaling the powder, all weighing and transferring operations must be conducted in a certified chemical fume hood or a glovebox.[7] If these engineering controls are not available or are insufficient to control exposure, a respirator may be required.[6] A risk assessment should be performed to determine the appropriate type of respirator, which may include a particulate respirator (N95 or P100) or a full-face respirator for greater protection.[3][4]
Operational Plan: From Storage to Use
The compound is a solid that requires storage in a freezer under an inert atmosphere. This dictates a specific workflow to maintain its integrity and ensure safe handling.
Pre-Handling Preparations
-
Prepare the Workspace: Ensure the chemical fume hood or glovebox is clean, uncluttered, and the sash is at the appropriate working height.
-
Assemble all necessary equipment: This includes spatulas, weighing paper or boats, and pre-labeled receiving flasks.
-
Allow the Reagent to Equilibrate: Before opening, allow the container to warm to ambient temperature inside a desiccator or glovebox antechamber. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise the compound's integrity.
Weighing and Transferring the Compound
This workflow is designed to minimize the generation of dust and prevent exposure.
Caption: Workflow for handling this compound.
Spill and Waste Management
Spill Management
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Prevent entry into the spill zone.
-
Assess the Spill: For a small spill of solid material, and if you are trained to do so, proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) office immediately.
-
Cleanup Procedure (Small Spill):
-
Wear the appropriate PPE as described in Section 2.
-
Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.
-
Carefully sweep the material into a designated, labeled hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as halogenated waste.
-
Waste Disposal
As a halogenated organic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste.[8]
-
Waste Segregation: All waste containing this compound must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[9][10] This includes excess solid, contaminated weighing paper, gloves, and cleaning materials.
-
Container Management: Waste containers must be kept closed except when adding waste.[9] Ensure the container is compatible with the waste and is in good condition.
-
Disposal Method: Halogenated waste is typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[11] Do not dispose of this material down the drain or in regular trash.
Caption: Decision tree for waste segregation and disposal.
By adhering to these protocols, researchers can safely manage the risks associated with this compound, enabling its potential to be explored while maintaining a secure laboratory environment.
References
- 1. 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 45480299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. capotchem.com [capotchem.com]
- 4. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. uakron.edu [uakron.edu]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
